molecular formula C28H40F3N3O7 B14114636 MK-0812 Succinate

MK-0812 Succinate

カタログ番号: B14114636
分子量: 587.6 g/mol
InChIキー: WPPJJJUIDYHHSM-NATDTKDYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

MK-0812 Succinate is a useful research compound. Its molecular formula is C28H40F3N3O7 and its molecular weight is 587.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C28H40F3N3O7

分子量

587.6 g/mol

IUPAC名

butanedioic acid;[(1S)-3-[(3-methoxyoxan-4-yl)amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

InChI

InChI=1S/C24H34F3N3O3.C4H6O4/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27;5-3(6)1-2-4(7)8/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8)/t18?,20?,21?,23-;/m0./s1

InChIキー

WPPJJJUIDYHHSM-NATDTKDYSA-N

異性体SMILES

CC(C)[C@@]1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O

正規SMILES

CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F.C(CC(=O)O)C(=O)O

製品の起源

United States

Foundational & Exploratory

MK-0812 Succinate: A Technical Whitepaper on its Mechanism of Action as a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-0812 succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2). This receptor, and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key mediators in the inflammatory cascade, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. By competitively inhibiting the binding of CCL2 to CCR2, MK-0812 effectively blocks the downstream signaling pathways that lead to monocyte chemotaxis and activation. Preclinical studies have demonstrated the efficacy of MK-0812 in reducing inflammatory cell infiltration in various models. While the compound has advanced to Phase II clinical trials for inflammatory conditions such as rheumatoid arthritis and multiple sclerosis, detailed results from these studies are not extensively available in the public domain. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the relevant biological pathways and workflows.

Introduction to CCR2 and its Role in Inflammation

The chemokine receptor CCR2 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of monocytes, macrophages, dendritic cells, and a subset of T lymphocytes. Its cognate ligand, CCL2, is a potent chemoattractant produced by a variety of cell types, including endothelial cells, fibroblasts, and smooth muscle cells, in response to inflammatory stimuli. The CCL2/CCR2 signaling axis plays a pivotal role in the pathogenesis of numerous inflammatory and autoimmune diseases by orchestrating the migration of monocytes from the bloodstream into tissues. Once in the tissues, these monocytes differentiate into macrophages, which can contribute to tissue damage and perpetuation of the inflammatory response. Consequently, the inhibition of this pathway with a CCR2 antagonist like MK-0812 represents a promising therapeutic strategy for a range of inflammatory disorders.

Mechanism of Action of this compound

MK-0812 is a potent and selective antagonist of CCR2, exhibiting low nanomolar affinity for the receptor.[1] It functions by binding to CCR2 and preventing the interaction of its natural ligand, CCL2. This blockade of the ligand-receptor interaction inhibits the subsequent intracellular signaling cascade, thereby neutralizing the biological effects of CCL2.

Downstream Signaling Pathways

Upon binding of CCL2, CCR2 undergoes a conformational change, leading to the activation of intracellular signaling pathways. MK-0812 prevents these downstream events.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds & Activates MK0812 This compound MK0812->CCR2 Blocks G_protein Gαi/βγ CCR2->G_protein Activates PLC PLC G_protein->PLC Activates βγ PI3K PI3K G_protein->PI3K Activates βγ Ras Ras G_protein->Ras Activates βγ PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Chemotaxis

Figure 1: Simplified CCR2 Signaling Pathway and Inhibition by MK-0812.
Pharmacodynamic Effects

  • Inhibition of Monocyte Chemotaxis: By blocking CCR2, MK-0812 directly inhibits the migration of monocytes towards a CCL2 gradient.

  • Reduction of Inflammatory Monocyte Infiltration: In vivo, administration of MK-0812 has been shown to reduce the frequency of Ly6G-Ly6Chi monocytes in the peripheral blood.[2]

  • Elevation of Plasma CCL2: Treatment with MK-0812 leads to a dose-dependent increase in circulating levels of the CCR2 ligand, CCL2.[2][3] This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of MK-0812
Assay TypeCell Line/SystemSpeciesIC50 (nM)Reference
MCP-1 Mediated ResponseNot SpecifiedNot Specified3.2[1]
125I-MCP-1 BindingIsolated MonocytesNot Specified4.5[1]
Monocyte Shape ChangeRhesus Whole BloodRhesus Monkey8[1]
125I-rhCCL2 BindingBa/F3 cells with mouse CCR2Mouse~5[4]
ChemotaxisWeHi-274.1 cellsMouse5[4]
Table 2: In Vivo Activity of MK-0812
Animal ModelDosageEffectReference
Not Specified30 mg/kg, p.o.Reduces the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[2]
Not SpecifiedDose-dependentReduction in circulating Ly6Chi monocytes and elevation in CCL2.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

CCR2 Radioligand Binding Assay

This assay measures the ability of MK-0812 to compete with a radiolabeled ligand for binding to CCR2.

Radioligand_Binding_Assay_Workflow start Start prepare_membranes Prepare Cell Membranes (e.g., from CCR2-expressing cells) start->prepare_membranes incubate Incubate Membranes with Radioligand (e.g., ¹²⁵I-CCL2) and varying concentrations of MK-0812 prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis (IC₅₀ determination) measure->analyze end End analyze->end

Figure 2: Experimental Workflow for a CCR2 Radioligand Binding Assay.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line endogenously or recombinantly expressing CCR2 (e.g., THP-1 or HEK293-CCR2).

    • Harvest cells and homogenize in a lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, radiolabeled CCL2 (e.g., 125I-CCL2) at a fixed concentration, and serial dilutions of this compound.

    • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled CCL2).

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate membrane-bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Allow the filters to dry, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of MK-0812.

    • Determine the IC50 value (the concentration of MK-0812 that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

Monocyte Chemotaxis Assay

This functional assay assesses the ability of MK-0812 to inhibit the migration of monocytes towards a CCL2 gradient.

Chemotaxis_Assay_Workflow start Start prepare_cells Prepare Monocytes (e.g., THP-1 or primary monocytes) start->prepare_cells preincubate Pre-incubate Monocytes with varying concentrations of MK-0812 prepare_cells->preincubate setup_chamber Set up Transwell Chamber: CCL2 in lower chamber, cells in upper chamber preincubate->setup_chamber incubate Incubate to allow cell migration setup_chamber->incubate quantify Quantify Migrated Cells (e.g., cell counting, fluorescence) incubate->quantify analyze Data Analysis (IC₅₀ determination) quantify->analyze end End analyze->end

Figure 3: Experimental Workflow for a Monocyte Chemotaxis Assay.

Methodology:

  • Cell Preparation:

    • Use a monocytic cell line (e.g., THP-1) or freshly isolated primary human monocytes.

    • Wash and resuspend the cells in a serum-free or low-serum medium.

  • Chemotaxis Assay Setup:

    • Use a multi-well chemotaxis chamber with a porous membrane separating the upper and lower wells (e.g., Transwell®).

    • Add medium containing CCL2 to the lower wells.

    • Add medium without CCL2 to control wells.

    • In separate tubes, pre-incubate the monocytes with various concentrations of this compound or vehicle control.

    • Add the pre-incubated cell suspension to the upper wells.

  • Incubation and Quantification:

    • Incubate the chamber at 37°C in a CO2 incubator for a period sufficient to allow cell migration (e.g., 2-4 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Quantify the migrated cells by counting under a microscope or by using a fluorescent dye and a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each concentration of MK-0812 compared to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of MK-0812.

    • Determine the IC50 value using non-linear regression analysis.

Flow Cytometry Analysis of Monocyte Subsets

This protocol is for the immunophenotyping of peripheral blood monocytes to assess the in vivo effects of MK-0812.

Methodology:

  • Blood Collection and Staining:

    • Collect whole blood from treated and control animals into tubes containing an anticoagulant (e.g., EDTA).

    • Aliquot the blood into flow cytometry tubes.

    • Add a cocktail of fluorescently labeled antibodies to identify monocyte subsets (e.g., anti-CD14, anti-CD16 for human; anti-Ly6C, anti-Ly6G for mouse) and a CCR2 antibody.

    • Incubate the samples in the dark at room temperature.

  • Red Blood Cell Lysis and Fixation:

    • Add a red blood cell lysis buffer to each tube and incubate.

    • Centrifuge the samples to pellet the white blood cells.

    • Wash the cells with a suitable buffer (e.g., PBS with BSA).

    • Fix the cells with a fixation buffer (e.g., paraformaldehyde).

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer.

    • Use appropriate software to gate on the monocyte population based on forward and side scatter characteristics and specific markers.

    • Quantify the frequency of different monocyte subsets (e.g., classical, intermediate, non-classical) and the expression level of CCR2.

Preclinical and Clinical Development

This compound has been evaluated in various preclinical models of inflammatory diseases, demonstrating its potential to reduce monocyte infiltration and subsequent inflammation. These promising preclinical results led to its advancement into clinical development.

MK-0812 has completed Phase II clinical trials for the treatment of rheumatoid arthritis and relapsing-remitting multiple sclerosis.[5] However, one report indicates that in the Phase II trial for multiple sclerosis, MK-0812 did not show a significant improvement compared to placebo.[6] Detailed data and the current development status of this compound are not widely available in the public literature. Further investigation into the outcomes of these trials is necessary to fully understand the therapeutic potential and limitations of this compound.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist that effectively blocks the CCL2/CCR2 signaling axis, a critical pathway in the recruitment of inflammatory monocytes. Its mechanism of action is supported by robust in vitro and in vivo preclinical data. While the compound has been investigated in Phase II clinical trials for major inflammatory diseases, the publicly available information on its clinical efficacy and safety is limited. This technical guide provides a foundational understanding of the core mechanism of action of this compound for researchers and drug development professionals interested in the therapeutic targeting of the CCR2 pathway.

References

MK-0812 Succinate: A Technical Guide to its Role in CCR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2). This receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the inflammatory cascade, primarily by mediating the migration and infiltration of monocytes and macrophages to sites of inflammation. Dysregulation of the CCL2/CCR2 axis is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to this compound's role as a CCR2 antagonist.

Mechanism of Action: CCR2 Antagonism

This compound functions as a non-competitive antagonist of CCR2. It binds to the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling cascades that are normally initiated by the binding of CCL2. This blockade effectively inhibits the chemotactic response of CCR2-expressing cells, primarily monocytes, to the CCL2 gradient, thereby reducing their recruitment to inflamed tissues.

CCR2 Signaling Pathway and Inhibition by this compound

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular events. This process begins with the activation of associated heterotrimeric G proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of these pathways ultimately results in increased intracellular calcium levels, activation of protein kinase C (PKC), and the initiation of signaling cascades involving mitogen-activated protein kinases (MAPKs) such as ERK1/2. These events are crucial for orchestrating the cellular machinery required for directed cell movement, or chemotaxis.

This compound, by binding to CCR2, prevents this entire signaling cascade from being initiated by CCL2.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein Gαβγ CCR2->G_Protein Activates MK0812 This compound MK0812->CCR2 Antagonizes G_alpha G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates PLC PLC G_betagamma->PLC PI3K PI3K G_betagamma->PI3K PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Chemotaxis Chemotaxis (Cell Migration) Ca_release->Chemotaxis PKC->Chemotaxis Akt Akt PI3K->Akt Akt->Chemotaxis

CCR2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity of MK-0812
Assay TypeDescriptionCell Line/SystemIC50 (nM)
MCP-1 Mediated ResponseInhibition of monocyte shape change in response to MCP-1.Isolated human monocytes3.2
Radioligand Binding AssayInhibition of 125I-MCP-1 binding to CCR2.Isolated human monocytes4.5
Whole Blood AssayInhibition of MCP-1 induced monocyte shape change in whole blood.Rhesus monkey whole blood8.0
Table 2: In Vivo Pharmacodynamics of MK-0812
SpeciesDoseRoute of AdministrationEffect
Mouse30 mg/kgOralReduction in the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the binding affinity (IC50) of this compound for the CCR2 receptor.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes.

  • Radioligand: 125I-labeled human MCP-1 (CCL2).

  • Test Compound: this compound.

  • Assay Buffer: Binding buffer (e.g., 25 mM HEPES, 150 mM NaCl, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration Plate: 96-well glass fiber filter plates.

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Culture and harvest cells. Resuspend in assay buffer to a concentration of 1-2 x 106 cells/mL.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of a high concentration of unlabeled CCL2 (for non-specific binding).

    • 25 µL of serially diluted this compound.

    • 50 µL of 125I-MCP-1 at a final concentration of ~50 pM.

    • 100 µL of the cell suspension.

  • Incubation: Incubate the plate at room temperature for 90-120 minutes with gentle agitation.

  • Filtration: Rapidly filter the contents of the assay plate through the pre-wetted filter plate using a vacuum manifold. Wash the filters three times with ice-cold wash buffer.

  • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all other readings to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Radioligand_Binding_Assay_Workflow Start Start Cell_Prep Cell Preparation (e.g., THP-1 cells) Start->Cell_Prep Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Test Compound) Cell_Prep->Assay_Setup Add_Radioligand Add ¹²⁵I-MCP-1 Assay_Setup->Add_Radioligand Add_Cells Add Cell Suspension Add_Radioligand->Add_Cells Incubation Incubate (RT, 90-120 min) Add_Cells->Incubation Filtration Filtration and Washing Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50) Quantification->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Radioligand Binding Assay.
Chemotaxis Assay

This assay measures the ability of a compound to inhibit the directed migration of cells towards a chemoattractant.

Objective: To evaluate the functional antagonism of this compound on CCL2-induced monocyte chemotaxis.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or isolated primary human monocytes.

  • Chemoattractant: Recombinant human CCL2 (MCP-1).

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Chemotaxis Chamber: 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).

  • Detection Reagent: Calcein-AM or similar fluorescent dye.

  • Fluorescence Plate Reader.

Procedure:

  • Cell Labeling: Incubate cells with Calcein-AM for 30 minutes at 37°C. Wash and resuspend in assay medium to a concentration of 1-2 x 106 cells/mL.

  • Compound Pre-incubation: In a separate plate, incubate the labeled cells with various concentrations of this compound for 30 minutes at 37°C.

  • Assay Setup:

    • Add assay medium containing CCL2 (at its EC50 concentration) to the lower wells of the chemotaxis plate.

    • For the negative control, add assay medium without CCL2.

    • Place the membrane insert into the wells.

    • Add 50 µL of the pre-incubated cell suspension to the top of each insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification of Migrated Cells: Carefully remove the non-migrated cells from the top of the membrane. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound and determine the IC50 value.

Chemotaxis_Assay_Workflow Start Start Cell_Labeling Cell Labeling (e.g., Calcein-AM) Start->Cell_Labeling Compound_Preincubation Pre-incubate Cells with This compound Cell_Labeling->Compound_Preincubation Add_Cells Add Pre-incubated Cells to Upper Chamber Compound_Preincubation->Add_Cells Assay_Setup Setup Chemotaxis Chamber (CCL2 in lower well) Assay_Setup->Add_Cells Incubation Incubate (37°C, 2-4 hours) Add_Cells->Incubation Quantification Quantify Migrated Cells (Fluorescence Reading) Incubation->Quantification Data_Analysis Data Analysis (Calculate IC50) Quantification->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Chemotaxis Assay.

Clinical Development

This compound has been investigated in Phase 2 clinical trials for the treatment of autoimmune diseases.

  • NCT00239655: A study in patients with Relapsing-Remitting Multiple Sclerosis.

  • NCT00542022: A study in patients with Rheumatoid Arthritis.

Note: The detailed results, including safety and efficacy data, from these clinical trials are not publicly available at this time.

Conclusion

This compound is a potent and selective CCR2 antagonist that effectively blocks the CCL2-mediated signaling pathway, leading to the inhibition of monocyte chemotaxis. Preclinical data demonstrate its in vitro and in vivo activity. While the compound has advanced to Phase 2 clinical trials, the outcomes of these studies have not been widely disseminated in the public domain. Further research and data disclosure are necessary to fully elucidate the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Logical_Relationship MK0812 This compound Binds_CCR2 Binds to CCR2 Receptor MK0812->Binds_CCR2 Blocks_CCL2 Blocks CCL2 Binding and Signaling Binds_CCR2->Blocks_CCL2 Inhibits_Chemotaxis Inhibits Monocyte Chemotaxis Blocks_CCL2->Inhibits_Chemotaxis Reduces_Inflammation Reduces Monocyte Infiltration into Tissues Inhibits_Chemotaxis->Reduces_Inflammation Therapeutic_Effect Potential Therapeutic Effect in Inflammatory Diseases Reduces_Inflammation->Therapeutic_Effect

Logical Flow of this compound's Therapeutic Action.

An In-depth Technical Guide to MK-0812 Succinate and the CCL2/CCR2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 2 (CCR2) and its primary ligand, C-C motif chemokine ligand 2 (CCL2), form a critical signaling axis in the orchestration of monocytic and macrophagic immune responses. This pathway is integral to the pathogenesis of numerous inflammatory and fibrotic diseases. Consequently, the development of CCR2 antagonists has been a significant focus of pharmaceutical research. This technical guide provides a comprehensive overview of MK-0812 Succinate, a potent and selective CCR2 antagonist. It delves into the core of the CCL2/CCR2 signaling pathway, presents quantitative data on MK-0812's activity, details relevant experimental protocols for the evaluation of CCR2 antagonists, and provides visual representations of the key pathways and experimental workflows.

The CCL2/CCR2 Signaling Pathway

The CCL2/CCR2 signaling axis is a pivotal component of the inflammatory cascade, primarily governing the migration of monocytes from the bone marrow to sites of inflammation.[1][2][3] CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), is a chemokine secreted by various cell types, including endothelial cells, smooth muscle cells, and fibroblasts, in response to pro-inflammatory stimuli such as interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), and transforming growth factor-beta (TGF-β).[1][2][3]

CCR2, a G protein-coupled receptor (GPCR), is predominantly expressed on the surface of monocytes, macrophages, memory T lymphocytes, and natural killer (NK) cells.[1] The binding of CCL2 to CCR2 initiates a conformational change in the receptor, leading to the activation of intracellular G proteins.[1][4] This event triggers a cascade of downstream signaling pathways, including:

  • Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway: This pathway is crucial for cytokine production and cell differentiation.[1][4][5]

  • Phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathway: This pathway is involved in cell survival, growth, and proliferation.[1][4][5]

  • Mitogen-activated protein kinase (MAPK) pathway (including p38 and ERK): This pathway plays a role in inflammation, apoptosis, and cell migration.[1][2][4][5]

The activation of these pathways culminates in the regulation of transcription factors and genes that govern a wide array of cellular processes, including cytokine production, cell survival, proliferation, migration, and apoptosis.[1][2][4][5] Dysregulation of the CCL2/CCR2 axis has been implicated in a variety of pathological conditions, including atherosclerosis, rheumatoid arthritis, diabetic nephropathy, and cancer.[1][5][6]

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling Cascades cluster_cellular_response Cellular Responses CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binding G_Protein G Protein CCR2->G_Protein Activation JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK Cytokine_Production Cytokine Production JAK_STAT->Cytokine_Production Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Cell_Migration Cell Migration & Adhesion MAPK->Cell_Migration Apoptosis Apoptosis MAPK->Apoptosis

Figure 1: The CCL2/CCR2 Signaling Pathway.

This compound: A Potent CCR2 Antagonist

This compound is a potent and selective, small-molecule antagonist of the CCR2 receptor.[7][8] Its mechanism of action involves binding to CCR2 with high affinity, thereby preventing the binding of its ligand, CCL2.[7][8] This blockade inhibits the downstream signaling cascades that are normally initiated by CCL2-CCR2 interaction, ultimately leading to a reduction in monocyte and macrophage recruitment to inflammatory sites.[9]

Quantitative Data

The following table summarizes the available quantitative data for MK-0812, demonstrating its potency and activity across different assays.

ParameterSpecies/SystemValueReference
IC50 (125I-MCP-1 Binding)Isolated Human Monocytes4.5 nM[8]
IC50 (MCP-1 Mediated Response)Human Monocytes3.2 nM[8]
IC50 (Whole Blood Assay)Rhesus Monkey8 nM[8]
IC50 (Chemotaxis Inhibition)Mouse WeHi-274.1 cells5 nM[10]

Experimental Protocols

The evaluation of CCR2 antagonists like MK-0812 involves a variety of in vitro and in vivo assays designed to assess their binding affinity, functional antagonism, and efficacy in disease models. Below are detailed methodologies for key experiments.

CCR2 Radioligand Binding Assay

This assay determines the affinity of a test compound for the CCR2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 value of a test compound for CCR2 binding.

Materials:

  • Cells: Murine Ba/F3 cells transfected with mouse CCR2 or a murine monocyte cell line endogenously expressing CCR2 (e.g., WEHI-274.1).[10][11]

  • Radioligand: 125I-labeled murine or human CCL2 (125I-mCCL2 or 125I-hCCL2).[10][11]

  • Test Compound: this compound or other CCR2 antagonists.

  • Assay Buffer: RPMI 1640 with 1% BSA.[11]

  • Wash Buffer: Cold PBS.[11]

  • Filtration Plate: 96-well filter plate.[11]

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Culture cells to the desired density. On the day of the assay, harvest and resuspend the cells in assay buffer to a concentration of 1 x 106 cells/mL.[11]

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • 25 µL of assay buffer (for total binding).

    • 25 µL of 1 µM unlabeled CCL2 (for non-specific binding).

    • 25 µL of serially diluted test compound.

    • 50 µL of 125I-CCL2 at a final concentration of ~50 pM.

    • 100 µL of the cell suspension.[11]

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[11]

  • Filtration and Washing: Transfer the contents of the plate to a filter plate and wash the cells with cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Radioligand_Binding_Assay_Workflow start Start cell_prep Prepare CCR2-expressing cell suspension start->cell_prep plate_setup Set up 96-well plate: - Total Binding (Buffer) - Non-specific Binding (Unlabeled CCL2) - Test Compound (Serial Dilutions) cell_prep->plate_setup add_radioligand Add 125I-CCL2 plate_setup->add_radioligand add_cells Add cell suspension to all wells add_radioligand->add_cells incubation Incubate at room temperature for 2 hours add_cells->incubation filtration Transfer to filter plate and wash incubation->filtration quantification Measure radioactivity with scintillation counter filtration->quantification analysis Calculate % specific binding and determine IC50 quantification->analysis end End analysis->end

Figure 2: Workflow for a CCR2 Radioligand Binding Assay.
Chemotaxis Assay

This assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Objective: To determine the functional potency of a CCR2 antagonist in blocking cell migration.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).[11]

  • Chemoattractant: Recombinant human CCL2 (hCCL2).[11]

  • Test Compound: this compound or other CCR2 antagonists.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell Inserts: 24-well plate with inserts having a 5 µm pore size.[12]

  • Fluorescence Plate Reader.

  • Cell Lysis Buffer with a fluorescent dye (e.g., CyQuant). [11]

Procedure:

  • Cell Preparation: Culture cells and resuspend them in assay medium at a concentration of 2 x 106 cells/mL.[11]

  • Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[11]

  • Assay Setup:

    • Add 600 µL of assay medium containing hCCL2 (at its EC50 concentration, typically 10-50 ng/mL) to the lower wells of a 24-well plate. For the negative control, add assay medium without CCL2.[11]

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.[11]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[11]

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Add 60 µL of a cell lysis buffer containing a fluorescent dye to the lower wells and incubate as per the manufacturer's instructions.[11]

    • Measure the fluorescence in each well using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound and determine the IC50 value.

Chemotaxis_Assay_Workflow start Start cell_prep Prepare monocyte cell suspension start->cell_prep pre_incubation Pre-incubate cells with test compound cell_prep->pre_incubation plate_setup Set up Transwell plate: - Lower chamber: CCL2 (chemoattractant) - Upper chamber: Pre-incubated cells pre_incubation->plate_setup incubation Incubate at 37°C for 2-4 hours plate_setup->incubation quantification Quantify migrated cells in lower chamber using a fluorescent dye incubation->quantification analysis Calculate % inhibition of chemotaxis and determine IC50 quantification->analysis end End analysis->end

Figure 3: Workflow for a Chemotaxis Assay.
In Vivo Monocyte Mobilization Assay

This assay evaluates the effect of a CCR2 antagonist on the number of circulating monocytes in a living organism.

Objective: To assess the in vivo pharmacodynamic effect of a CCR2 antagonist.

Materials:

  • Animals: Female BALB/c mice (8-10 weeks of age).[8]

  • Test Compound: MK-0812.

  • Vehicle: 0.4% Methylcellulose (MC) solution.[8]

  • Flow Cytometer.

  • Antibodies: Fluorescently labeled antibodies against CD11b, Ly6G, and Ly6C.[8]

Procedure:

  • Compound Administration: Administer MK-0812 (e.g., 30 mg/kg) or vehicle by oral gavage (p.o.).[8]

  • Blood Collection: Two hours after administration, collect peripheral blood from the animals.

  • Cell Staining:

    • Lyse red blood cells.

    • Stain the remaining cells with fluorescently labeled antibodies against CD11b, Ly6G, and Ly6C to identify monocyte and neutrophil populations.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the frequency of CD11b+Ly6G-Ly6Chi monocytes and CD11b+Ly6G+Ly6C+ neutrophils.[8]

  • Data Analysis: Compare the frequency of circulating monocytes in the MK-0812 treated group to the vehicle-treated group.

Conclusion

This compound is a well-characterized, potent, and selective CCR2 antagonist that serves as a valuable tool for investigating the role of the CCL2/CCR2 signaling pathway in health and disease. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working in the field of inflammation and immunology. Further investigation into the therapeutic potential of CCR2 antagonists like MK-0812 is warranted for a range of inflammatory and fibrotic conditions. The continued development and optimization of assays to evaluate these compounds will be crucial for their successful translation into clinical practice.

References

An In-depth Technical Guide to the Pharmacology of MK-0812 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Compound Summary

MK-0812 Succinate is a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] By targeting CCR2, MK-0812 effectively blocks the downstream signaling pathways initiated by the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2).[1][4] This inhibitory action disrupts the recruitment of monocytes and macrophages to sites of inflammation, a key process in the pathophysiology of various inflammatory and autoimmune diseases.[5][6] Preclinical studies have demonstrated its ability to modulate immune cell trafficking, and it has been investigated in clinical trials for conditions such as relapsing-remitting multiple sclerosis.[3]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of MK-0812.

Table 1: In Vitro Activity of MK-0812

ParameterAssay DescriptionCell Type/SystemValue (nM)Reference(s)
IC50 Inhibition of MCP-1 mediated responseNot specified3.2[1][3][5]
IC50 Inhibition of 125I-MCP-1 bindingIsolated human monocytes4.5[1][3][5]
IC50 Inhibition of CCL2-mediated chemotaxisWeHi-274.1 cells5[6]
IC50 Whole blood assay (inhibition of MCP-1 induced monocyte shape change)Human whole blood8[3][5]

Table 2: In Vivo Effects of MK-0812

SpeciesDosingEffectReference(s)
Mouse30 mg/kg, p.o.Reduction in the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[1][5][7]
MouseDose-dependentReduction in circulating Ly6Chi monocytes and elevation in the CCR2 ligand CCL2.[1][5][7]

Experimental Protocols

CCR2 Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or membranes from Ba/F3 cells transfected with mouse CCR2.[6][8]

  • Radioligand: 125I-labeled murine CCL2 (mCCL2) or 125I-rhCCL2.[6][8]

  • Test Compound: MK-0812.

  • Assay Buffer: RPMI 1640 with 1% BSA.[8]

  • Wash Buffer: Cold PBS.[8]

  • Filtration Plate: 96-well filter plate.[8]

  • Scintillation Counter. [8]

Procedure:

  • Cell/Membrane Preparation: Culture and harvest WEHI-274.1 cells or prepare membranes from transfected Ba/F3 cells. Resuspend in assay buffer to a concentration of 1 x 106 cells/mL.[8]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 25 µL of assay buffer.[8]

    • Non-specific Binding: Add 25 µL of 1 µM unlabeled CCL2.[8]

    • Test Compound: Add 25 µL of serially diluted MK-0812.[8]

    • Add 50 µL of 125I-mCCL2 (final concentration ~50 pM).[8]

    • Add 100 µL of the cell/membrane suspension.[8]

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.[8]

  • Filtration and Washing: Transfer the contents to a filtration plate and wash three times with cold wash buffer to separate bound from free radioligand.[8]

  • Quantification: Allow the filters to dry, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of MK-0812 by fitting the data to a sigmoidal dose-response curve.

Monocyte Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol describes an in vitro functional assay to evaluate the ability of MK-0812 to inhibit the migration of monocytes towards a chemoattractant.

Materials:

  • Cells: Primary human monocytes (CD14+) isolated from peripheral blood mononuclear cells (PBMCs) or a monocyte-like cell line (e.g., THP-1).[7][9]

  • Chemoattractant: Human CCL2 (MCP-1).[9][10]

  • Test Compound: MK-0812.

  • Assay Medium: Serum-free medium (e.g., RPMI 1640 with 0.5% BSA).[7][9]

  • Transwell Inserts: 5.0 µm pore size for a 24-well or 96-well plate.[7]

  • Detection Reagent: Calcein-AM or a luminescence-based ATP detection reagent (e.g., CellTiter-Glo®).[7]

  • Plate Reader: Fluorescence or luminescence plate reader.[7]

Procedure:

  • Cell Preparation: Isolate primary human monocytes or culture the cell line. Resuspend the cells in assay medium at a concentration of 2 x 106 cells/mL.[7]

  • Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of MK-0812 for 30 minutes at 37°C.[8]

  • Assay Setup:

    • Add assay medium containing CCL2 (at its EC50 concentration) to the lower wells of the plate. For the negative control, add assay medium without CCL2.[7][8]

    • Place the Transwell inserts into the wells.[7]

    • Add 100 µL of the pre-incubated cell suspension to the top of each insert.[8]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[7][8]

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.[7]

    • Quantify the cells that have migrated to the lower chamber by measuring their cellular ATP levels using a luminescence-based reaction or by staining with Calcein-AM and measuring fluorescence.[7]

  • Data Analysis: Determine the IC50 value for MK-0812 by plotting the inhibition of cell migration against the compound concentration.

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This process begins with the activation of associated G proteins, leading to the activation of multiple downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK/ERK pathways. These pathways collectively regulate cellular processes such as chemotaxis, proliferation, survival, and differentiation. MK-0812 acts as an antagonist, blocking the initial binding of CCL2 to CCR2, thereby inhibiting all subsequent downstream signaling.[2][4][11][12]

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks G_Protein G Protein Activation CCR2->G_Protein Activates PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK Cellular_Responses Cellular Responses (Chemotaxis, Proliferation, Survival, Differentiation) PI3K_Akt->Cellular_Responses JAK_STAT->Cellular_Responses MAPK_ERK->Cellular_Responses

CCR2 Signaling Pathway and Inhibition by MK-0812.
Experimental Workflow for Monocyte Chemotaxis Assay

The following diagram illustrates the key steps in performing a monocyte chemotaxis assay to evaluate the inhibitory effect of MK-0812. The workflow begins with the isolation of monocytes, followed by pre-incubation with the compound, and then the assessment of migration towards a chemoattractant in a Transwell system.

Chemotaxis_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Isolate Monocytes (e.g., from PBMCs) B Resuspend Cells in Assay Medium A->B C Pre-incubate Cells with MK-0812 or Vehicle B->C E Add Pre-treated Cells to Upper Chamber (Insert) C->E D Add Chemoattractant (CCL2) to Lower Chamber of Transwell Plate F Incubate (2-4 hours, 37°C) E->F G Quantify Migrated Cells in Lower Chamber F->G H Calculate % Inhibition and Determine IC50 G->H

Workflow for Monocyte Chemotaxis Inhibition Assay.

References

initial studies and discovery of MK-0812 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Initial Studies and Discovery of MK-0812 Succinate

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] Developed initially by Merck, MK-0812 targets the crucial signaling axis of chemokine (C-C motif) ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2.[3][4] This pathway is a key regulator of monocyte and macrophage trafficking to sites of inflammation. Consequently, CCR2 antagonists like MK-0812 have been investigated as potential therapeutic agents for a variety of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis.[4][5][6] This guide provides a detailed overview of the foundational preclinical studies that characterized the discovery and initial development of MK-0812.

Discovery and Initial Characterization

MK-0812 was identified as a potent and selective antagonist of CCR2 with a high affinity in the low nanomolar range.[1] It belongs to the naphthyridine class of organic compounds.[7] Initial in vitro studies demonstrated its ability to effectively block the binding of CCL2 to CCR2 and inhibit the subsequent downstream signaling and cellular responses, such as monocyte chemotaxis.[1][8]

Mechanism of Action

The primary mechanism of action of MK-0812 is the competitive antagonism of the CCR2 receptor. By binding to CCR2, MK-0812 prevents the interaction of the endogenous ligand CCL2. This blockade inhibits the intracellular signaling cascade that leads to monocyte activation and directed migration towards CCL2 gradients, which are often upregulated at sites of inflammation.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro and in vivo studies of MK-0812.

Table 1: In Vitro Activity of MK-0812

AssayCell/SystemParameterValue (nM)Reference
MCP-1 Mediated ResponseIC503.2[1]
125I-MCP-1 Binding InhibitionIsolated MonocytesIC504.5[1]
MCP-1 Induced Monocyte Shape ChangeHuman Whole BloodIC508[1]
WeHi-274.1 Cell Chemotaxis InhibitionWeHi-274.1 CellsIC505[8]

Table 2: In Vivo Pharmacodynamic Effects of MK-0812 in Mice

DoseRoute of AdministrationEffectReference
30 mg/kgOral (p.o.)Reduction in circulating Ly6G-Ly6Chi monocytes[1]
Dose-dependentNot specifiedReduction in circulating Ly6Chi monocytes and elevation of plasma CCL2[1][9]

Experimental Protocols

Detailed methodologies for the key experiments cited in the initial studies of MK-0812 are provided below.

Radioligand Binding Assay
  • Objective: To determine the binding affinity of MK-0812 to the CCR2 receptor.

  • Method: Membranes from Ba/F3 cells transfected with mouse CCR2 were used. The assay measured the ability of varying concentrations of MK-0812 to inhibit the binding of the radiolabeled ligand 125I-rhCCL2 to these membranes.[8]

Monocyte Shape Change Assay
  • Objective: To assess the functional antagonism of MK-0812 on CCL2-induced monocyte activation in a whole blood matrix.

  • Method:

    • Human whole blood was collected in EDTA tubes.

    • Aliquots of blood (200 µL) were pre-incubated with MK-0812 for 30 minutes at room temperature.

    • FITC-conjugated anti-CD14 antibody and CCL2 (or buffer) were added to the samples.

    • The mixture was incubated for 10 minutes at 37°C and then immediately placed on ice.

    • The reaction was stopped and cells were lightly fixed with an ice-cold fixative solution.

    • After red blood cell lysis, samples were analyzed by flow cytometry for forward scatter measurements to determine changes in monocyte shape.[1]

In Vitro Chemotaxis Assay
  • Objective: To evaluate the inhibitory effect of MK-0812 on CCL2-mediated cell migration.

  • Method: The inhibition of WeHi-274.1 cell chemotaxis was tested with various concentrations of MK-0812 in the presence of a CCL2 gradient. The area under the curve from the chemotaxis data was calculated and plotted against the concentration of MK-0812 to determine the IC50.[8]

In Vivo Mouse Pharmacodynamic Study
  • Objective: To determine the effect of MK-0812 on circulating monocyte populations in vivo.

  • Method:

    • Female BALB/c mice (8-10 weeks old) were used.

    • MK-0812 was administered at a dose of 30 mg/kg by oral gavage.

    • Two hours post-administration, peripheral blood was collected.

    • The frequency of CD11b+Ly6G-Ly6Chi monocytes and CD11b+Ly6G+Ly6C+ neutrophils was determined by flow cytometry.[1]

Visualizations

Signaling Pathway Diagram

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds to MK0812 MK-0812 MK0812->CCR2 Blocks G_protein G-protein Signaling CCR2->G_protein Activates Response Monocyte Chemotaxis & Activation G_protein->Response Leads to

Caption: CCL2/CCR2 signaling pathway and the inhibitory action of MK-0812.

Experimental Workflow: In Vitro Chemotaxis Assay

Chemotaxis_Workflow start Start prepare_cells Prepare WeHi-274.1 cell suspension start->prepare_cells add_mk0812 Incubate cells with varying concentrations of MK-0812 prepare_cells->add_mk0812 chemotaxis_chamber Place cells in upper well of chemotaxis chamber add_mk0812->chemotaxis_chamber add_ccl2 Add CCL2 to lower well to create a gradient chemotaxis_chamber->add_ccl2 incubate Incubate to allow cell migration add_ccl2->incubate quantify Quantify migrated cells incubate->quantify analyze Calculate IC50 for inhibition of chemotaxis quantify->analyze end End analyze->end

Caption: Workflow for an in vitro chemotaxis assay to evaluate MK-0812.

Experimental Workflow: In Vivo Mouse Study

InVivo_Workflow start Start administer_drug Administer MK-0812 (30 mg/kg) or vehicle to BALB/c mice via oral gavage start->administer_drug wait Wait for 2 hours administer_drug->wait collect_blood Collect peripheral blood wait->collect_blood stain_cells Stain blood cells with fluorescent antibodies (CD11b, Ly6G, Ly6C) collect_blood->stain_cells flow_cytometry Analyze cell populations using flow cytometry stain_cells->flow_cytometry analyze_data Quantify frequency of Ly6Chi monocytes flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for an in vivo mouse study on circulating monocytes.

Preclinical and Clinical Studies

Preclinical studies in various animal models of inflammatory diseases demonstrated the potential of targeting the CCL2/CCR2 axis. A meta-analysis of preclinical studies on atherosclerosis showed that pharmacological inhibition of CCL2 or CCR2 can reduce atherosclerotic lesion size and macrophage accumulation within plaques.[5][6][10][11] MK-0812 has also been evaluated in clinical trials for conditions such as relapsing-remitting multiple sclerosis.[7] However, the development of MK-0812 was ultimately discontinued.[3]

Conclusion

The initial studies of MK-0812 successfully characterized it as a potent and selective CCR2 antagonist with clear in vitro and in vivo pharmacodynamic effects. The compound demonstrated the ability to block the CCL2/CCR2 signaling pathway, inhibit monocyte chemotaxis, and reduce the number of circulating inflammatory monocytes. These foundational studies provided a strong rationale for its further investigation in inflammatory and autoimmune diseases. While its clinical development was not pursued to completion, the data generated from the initial research on MK-0812 have contributed significantly to the understanding of the role of the CCL2/CCR2 axis in disease and the potential for its therapeutic modulation.

References

MK-0812 Succinate: A Deep Dive into its Immunomodulatory Role through CCR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812 succinate, a potent and selective small-molecule antagonist of the C-C chemokine receptor 2 (CCR2), stands as a significant investigational compound in the modulation of immune responses. This technical guide delves into the core mechanisms by which this compound exerts its effects, primarily through the disruption of the CCL2/CCR2 signaling axis. This pathway is a critical driver of monocyte and macrophage recruitment to sites of inflammation, and its inhibition has profound implications for a spectrum of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the intricate signaling pathways affected by this compound, offering a vital resource for researchers in the field of immunology and drug development.

Introduction: The CCL2/CCR2 Axis - A Key Inflammatory Pathway

The chemokine C-C motif ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1), and its receptor CCR2 are central players in the orchestration of inflammatory responses. This axis is primarily responsible for the egress of monocytes from the bone marrow and their subsequent recruitment to tissues, where they differentiate into macrophages and dendritic cells.[1][2] In pathological conditions, this influx of myeloid cells can exacerbate inflammation and contribute to tissue damage. Consequently, the development of CCR2 antagonists like this compound represents a promising therapeutic strategy for a variety of diseases with an inflammatory component.

This compound: Mechanism of Action

This compound functions as a competitive antagonist of CCR2, effectively blocking the binding of its primary ligand, CCL2. This inhibition prevents the conformational changes in the CCR2 receptor that are necessary to initiate downstream signaling cascades. The result is a disruption of the chemotactic gradient that guides CCR2-expressing cells, leading to a reduction in their infiltration into inflamed tissues.[3] Notably, some research suggests that MK-0812 may also exhibit antagonistic activity at the CCR5 receptor, making it a dual CCR2/CCR5 antagonist. This dual activity could have broader implications for its immunomodulatory effects, as CCR5 is also involved in the trafficking of various immune cells, including T cells.

Signaling Pathways Modulated by this compound

The binding of CCL2 to CCR2, a G protein-coupled receptor (GPCR), triggers a cascade of intracellular signaling events. MK-0812, by blocking this initial interaction, prevents the activation of these pathways.

cluster_receptor Cell Membrane MK0812 This compound CCR2 CCR2 Receptor MK0812->CCR2 Blocks CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds G_protein Gαi Protein Activation CCR2->G_protein PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Chemotaxis Cellular Chemotaxis (Monocytes, Macrophages, T cells) PLC->Chemotaxis Adhesion Cell Adhesion PI3K->Adhesion Proliferation Cell Proliferation & Survival MAPK->Proliferation cluster_prep Cell & Compound Preparation cluster_assay Chemotaxis Assay (Boyden Chamber) cluster_analysis Incubation & Analysis Isolate_Monocytes Isolate Monocytes (e.g., from whole blood) Label_Cells Label Monocytes (e.g., with Calcein-AM) Isolate_Monocytes->Label_Cells Upper_Chamber Upper Chamber: - Labeled Monocytes Label_Cells->Upper_Chamber Prepare_Compound Prepare this compound (serial dilutions) Lower_Chamber Lower Chamber: - Chemoattractant (CCL2) - +/- MK-0812 Prepare_Compound->Lower_Chamber Incubate Incubate at 37°C Lower_Chamber->Incubate Membrane Porous Membrane (e.g., 5 µm pores) Membrane->Lower_Chamber Upper_Chamber->Membrane Quantify Quantify Migrated Cells (Fluorescence reading of lower chamber) Incubate->Quantify cluster_diff Monocyte to Macrophage Differentiation cluster_polar Macrophage Polarization cluster_analysis Analysis of Polarization Markers Monocytes Isolated Monocytes M_CSF M-CSF Monocytes->M_CSF M0_Macs M0 Macrophages M_CSF->M0_Macs M1_Stim M1 Polarization (LPS + IFN-γ) M0_Macs->M1_Stim M2_Stim M2 Polarization (IL-4 + IL-13) M0_Macs->M2_Stim MK0812 This compound M1_Stim->MK0812 M1_Markers M1 Markers: - CD80, CD86 - TNF-α, IL-6, IL-12 M1_Stim->M1_Markers M2_Stim->MK0812 M2_Markers M2 Markers: - CD163, CD206 - IL-10, TGF-β M2_Stim->M2_Markers

References

An In-depth Technical Guide to the Succinate Component of MK-0812 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-0812 is a potent and selective small-molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1] It has been investigated for its therapeutic potential in inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This technical guide focuses on the succinate component of the MK-0812 succinate salt form, providing insights into its role in the formulation, alongside a comprehensive overview of the active pharmaceutical ingredient's mechanism of action, relevant experimental protocols, and available data.

The Role and Physicochemical Properties of the Succinate Component

In pharmaceutical development, the selection of an appropriate salt form for a drug candidate is a critical step. For MK-0812, the succinate salt was selected. Succinic acid is a dicarboxylic acid that is "generally recognized as safe" (GRAS) by the U.S. Food and Drug Administration. Its primary roles in pharmaceutical formulations include:

  • Improving Solubility and Dissolution Rate: Weakly basic drugs often have poor aqueous solubility. Forming a salt with an acid, such as succinic acid, can significantly enhance the solubility and dissolution rate, which in turn can improve the drug's bioavailability.

  • Enhancing Stability: The succinate salt form can provide a more stable crystalline structure compared to the free base, protecting the active pharmaceutical ingredient (API) from degradation and extending its shelf life.

  • pH Modification and Buffering: Succinic acid can act as a pH modifier or a buffering agent within the formulation microenvironment, which can be crucial for drug stability and absorption.

While specific data on the salt screening and selection for this compound are not publicly available, the use of succinate as a counter-ion is a well-established strategy in the pharmaceutical industry to optimize the physicochemical properties of a drug substance.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₈H₄₀F₃N₃O₇
Molecular Weight 587.63 g/mol

Mechanism of Action of MK-0812

MK-0812 exerts its pharmacological effect by antagonizing the CCR2 receptor. CCR2 is primarily expressed on monocytes, macrophages, and dendritic cells. Its main ligand is the chemokine CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1). The binding of CCL2 to CCR2 triggers a signaling cascade that is crucial for the migration of these immune cells from the bone marrow and bloodstream into tissues, a key process in inflammatory responses.

By competitively inhibiting the binding of CCL2 to CCR2, MK-0812 effectively blocks the downstream signaling pathways, thereby inhibiting monocyte chemotaxis and recruitment to sites of inflammation.

Quantitative In Vitro Data for MK-0812
AssayDescriptionIC₅₀ (nM)
MCP-1 Mediated Response Inhibition of all MCP-1 mediated responses in a concentration-dependent manner.3.2
¹²⁵I-MCP-1 Binding Inhibition of radiolabeled MCP-1 binding to isolated monocytes.4.5
Monocyte Shape Change Inhibition of MCP-1 induced monocyte shape change in rhesus whole blood.8

Signaling Pathways

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events. MK-0812 blocks the initiation of this cascade. Key downstream pathways include the JAK-STAT and p38 MAPK pathways, which are critical for mediating the inflammatory response.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G-protein (Gi) CCR2->G_Protein Activates MK0812 MK-0812 MK0812->CCR2 Blocks JAK2 JAK2 G_Protein->JAK2 Activates p38_MAPK p38 MAPK G_Protein->p38_MAPK Activates STAT5 STAT5 JAK2->STAT5 Phosphorylates Inflammatory_Response Inflammatory Gene Transcription & Monocyte Chemotaxis STAT5->Inflammatory_Response Promotes p38_MAPK->Inflammatory_Response Promotes

Caption: Simplified CCR2 signaling pathway blocked by MK-0812.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of MK-0812 are crucial for understanding its pharmacological profile. Below are representative protocols based on published methodologies.

Monocyte Chemotaxis Assay

This assay evaluates the ability of MK-0812 to inhibit the migration of monocytes towards a chemoattractant, typically CCL2.

Chemotaxis_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Isolate_Monocytes 1. Isolate human or rhesus monocytes from whole blood Preincubate 4. Pre-incubate isolated monocytes with varying concentrations of This compound or vehicle Isolate_Monocytes->Preincubate Prepare_Chamber 2. Prepare Boyden chamber with a porous membrane (e.g., 5 µm) Load_Lower 3. Load lower chamber with media +/- CCL2 (chemoattractant) Prepare_Chamber->Load_Lower Load_Upper 5. Load pre-incubated monocytes into the upper chamber Load_Lower->Load_Upper Preincubate->Load_Upper Incubate 6. Incubate at 37°C (e.g., 90 minutes) Load_Upper->Incubate Fix_Stain 7. Fix and stain migrated cells on the underside of the membrane Incubate->Fix_Stain Count_Cells 8. Quantify migrated cells (e.g., microscopy or flow cytometry) Fix_Stain->Count_Cells Calculate_IC50 9. Calculate IC50 value for inhibition of chemotaxis Count_Cells->Calculate_IC50

Caption: Workflow for a monocyte chemotaxis assay.

Detailed Methodology:

  • Monocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from fresh human or rhesus macaque blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using CD14+ magnetic bead selection.

  • Chamber Preparation: Use a multi-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (typically 5 µm pore size).

  • Chemoattractant: Add assay medium (e.g., RPMI 1640 with 0.5% BSA) containing a predetermined optimal concentration of recombinant human CCL2 (e.g., 10-50 ng/mL) to the lower wells.

  • Compound Incubation: Resuspend isolated monocytes in assay medium. Pre-incubate the cells with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at room temperature.

  • Migration: Add the pre-incubated monocyte suspension to the upper wells of the chamber.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period of 60-120 minutes.

  • Quantification: After incubation, remove non-migrated cells from the top of the membrane. Fix and stain the membrane (e.g., with Diff-Quik). Count the number of migrated cells on the underside of the membrane in several high-power fields using a microscope. Alternatively, migrated cells in the lower chamber can be quantified using flow cytometry.

  • Data Analysis: Plot the percentage of inhibition of migration against the concentration of MK-0812 to determine the IC₅₀ value.

Flow Cytometry Analysis of Monocyte Populations in Mice

This protocol is used to assess the in vivo effect of MK-0812 on circulating monocyte populations in a mouse model.

Detailed Methodology:

  • Animal Dosing: Administer MK-0812 (e.g., 30 mg/kg) or vehicle control to female BALB/c mice via oral gavage.

  • Blood Collection: At a specified time point post-dosing (e.g., 2 hours), collect peripheral blood from the mice into EDTA-containing tubes.

  • Antibody Staining: In a 96-well plate, aliquot a small volume of whole blood. Add a cocktail of fluorescently-conjugated antibodies to identify specific leukocyte populations. A typical panel would include:

    • Anti-CD11b (e.g., conjugated to PE)

    • Anti-Ly6G (e.g., conjugated to APC)

    • Anti-Ly6C (e.g., conjugated to FITC)

  • Incubation: Incubate the blood with antibodies for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis: Add a red blood cell lysis buffer (e.g., ACK lysis buffer) and incubate for 10-15 minutes at room temperature.

  • Washing: Centrifuge the samples and wash the cell pellets with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Data Analysis: Use appropriate software (e.g., FlowJo) to gate on the leukocyte populations. Inflammatory monocytes are typically identified as CD11b⁺Ly6G⁻Ly6Cʰⁱ.

Preclinical and Clinical Data

Preclinical In Vivo Data

In a mouse model, oral administration of MK-0812 demonstrated a dose-dependent effect on circulating monocyte populations.

Animal ModelDosageEffect
Female BALB/c Mice30 mg/kg (p.o.)Reduction in the frequency of circulating Ly6G⁻Ly6Cʰⁱ monocytes.
No significant impact on circulating Ly6G⁺Ly6C⁺ neutrophil frequency.
Dose-dependent elevation in the plasma levels of the CCR2 ligand, CCL2.
Clinical Trial Information

MK-0812 has been evaluated in Phase II clinical trials for relapsing-remitting multiple sclerosis and rheumatoid arthritis. However, the full results of these studies have not been widely published in peer-reviewed literature, a common outcome for trials that do not meet their primary efficacy endpoints. The information available from clinical trial registries is summarized below.

Trial IdentifierConditionStatusSummary of Available Information
NCT00239655 Relapsing-Remitting Multiple SclerosisCompletedA study to assess the effects of MK-0812 on disease activity as measured by MRI. No published results with quantitative data are available.[2]
NCT00542022 Rheumatoid ArthritisCompletedA 12-week, double-blind, placebo-controlled study to assess the clinical efficacy, safety, and tolerability of MK-0812. No published results with quantitative data are available.[3]

The lack of published positive efficacy data for these and other CCR2 antagonists in these specific indications has led to a general shift in focus for this class of molecules.

Conclusion

The succinate component of this compound is a critical excipient chosen to optimize the physicochemical properties of the active CCR2 antagonist, likely enhancing its solubility and stability. MK-0812 itself is a potent inhibitor of the CCL2-CCR2 axis, effectively blocking monocyte chemotaxis in preclinical models. While it entered clinical development for inflammatory diseases, the lack of published efficacy data from Phase II trials suggests that it did not demonstrate sufficient clinical benefit in the populations studied. This technical guide provides a consolidated overview of the available information on this compound, with a focus on the role of the succinate moiety and the experimental methodologies used to characterize the active drug substance.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with MK-0812 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0812 succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), a key regulator of monocyte and macrophage trafficking in inflammatory diseases and cancer.[1][2] This document provides detailed application notes and experimental protocols for the in vivo use of this compound, including its mechanism of action, formulation, and administration in preclinical animal models. The provided information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the therapeutic potential of this compound.

Mechanism of Action

MK-0812 is a small molecule inhibitor that specifically targets CCR2, thereby blocking the binding of its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] The CCL2-CCR2 signaling axis is a critical pathway for the recruitment of monocytes from the bone marrow to sites of inflammation and tumors.[3][4][5][6] By inhibiting this pathway, MK-0812 reduces the infiltration of inflammatory monocytes and macrophages, which are key drivers of pathology in various diseases, including autoimmune disorders, fibrosis, and cancer.[2][7]

Signaling Pathway

The binding of CCL2 to CCR2, a G protein-coupled receptor, activates several downstream signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[8][3][4][5][6] These pathways regulate cellular processes such as chemotaxis, proliferation, survival, and cytokine production. MK-0812, as a CCR2 antagonist, prevents the initiation of these downstream signals.

CCR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response CCR2 CCR2 G_Protein G-Protein Activation CCR2->G_Protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 MK-0812 Succinate MK0812->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt MAPK MAPK Pathway G_Protein->MAPK JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT Proliferation Proliferation PI3K_Akt->Proliferation Survival Survival PI3K_Akt->Survival MAPK->Proliferation Cytokine_Production Cytokine Production MAPK->Cytokine_Production Chemotaxis Chemotaxis JAK_STAT->Chemotaxis JAK_STAT->Cytokine_Production Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6, BALB/c) Disease_Induction Induce Disease Model (e.g., Cancer, Inflammation) Animal_Model->Disease_Induction Grouping Randomize into Groups (Vehicle, MK-0812) Disease_Induction->Grouping Formulation Prepare MK-0812 Formulation Grouping->Formulation Administration Administer via Oral Gavage (e.g., 10-30 mg/kg) Formulation->Administration Monitoring Monitor Animal Health and Disease Progression Administration->Monitoring Sample_Collection Collect Blood and Tissues Monitoring->Sample_Collection Flow_Cytometry Analyze Immune Cell Populations (e.g., Monocytes, Macrophages) Sample_Collection->Flow_Cytometry ELISA Measure Plasma CCL2 Levels Sample_Collection->ELISA Histology Histological Analysis of Tissues Sample_Collection->Histology

References

Application Notes and Protocols: MK-0812 Succinate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0812 Succinate is a potent and selective small molecule antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1/CCL2), play a crucial role in the recruitment of monocytes and macrophages to sites of inflammation.[3][4] This signaling axis is implicated in a variety of inflammatory and fibrotic diseases, as well as in cancer metastasis, making CCR2 a significant therapeutic target.[1][5] This document provides detailed protocols for the dissolution of this compound and its application in a common cell culture assay.

Mechanism of Action

MK-0812 competitively binds to CCR2, a G protein-coupled receptor (GPCR), effectively blocking the downstream signaling cascade initiated by CCL2.[1][6] This inhibition prevents a conformational change in the receptor, thereby abrogating G-protein activation and subsequent intracellular signaling pathways such as the JAK/STAT, PI3K/Akt, and MAPK pathways.[1][7][8] The ultimate effect is the inhibition of cellular responses like chemotaxis, calcium mobilization, and cell proliferation.[1][5]

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR2 CCR2 G_protein Gαi/o CCR2->G_protein Activates PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K JAK JAK G_protein->JAK CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 MK-0812 Succinate MK0812->CCR2 Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK (ERK, p38) PKC->MAPK Akt Akt PI3K->Akt Cellular_Response Cellular Response (Chemotaxis, Proliferation, Cytokine Release) Akt->Cellular_Response STAT STAT JAK->STAT STAT->Cellular_Response MAPK->Cellular_Response

Figure 1: Simplified CCR2 Signaling Pathway and Inhibition by MK-0812.

Data Presentation

The following table summarizes the key quantitative data for this compound.

ParameterValueReference
Molecular Weight 587.63 g/mol [6]
Formulation C₂₈H₄₀F₃N₃O₇[6]
Appearance White to off-white solid[7]
Purity ≥98%[1]
IC₅₀ (MCP-1 mediated response) 3.2 nM[1][9]
IC₅₀ (¹²⁵I-MCP-1 binding) 4.5 nM[1][9]
IC₅₀ (whole blood assay) 8 nM[1][9]
Solubility in DMSO ≥ 32 mg/mL (≥ 54.46 mM)[6]
Recommended Stock Solution Storage -20°C for up to 1 month, or -80°C for up to 6 months[6]
Recommended Final DMSO Concentration in Cell Culture < 0.5% (v/v)[9][10]

Experimental Protocols

Protocol 1: Dissolving this compound for In Vitro Cell Culture Assays

This protocol describes the preparation of a stock solution and subsequent working solutions of this compound for use in cell-based assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium appropriate for your cell line

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Bring the this compound powder and DMSO to room temperature.

    • Aseptically weigh the desired amount of this compound powder.

    • To prepare a 10 mM stock solution, dissolve 5.88 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if precipitation is observed.[7]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[1]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[6]

  • Preparing Working Solutions:

    • Thaw a single aliquot of the stock solution at room temperature.

    • Prepare intermediate dilutions of the stock solution in DMSO if a wide range of concentrations is to be tested. This helps in minimizing pipetting errors.

    • Crucially, the final dilution to the desired experimental concentration should be made directly into the cell culture medium. This minimizes the risk of the compound precipitating out of solution.[11]

    • The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[9][10] Always include a vehicle control (cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor) in your experiments.

Dissolution_Workflow cluster_preparation Stock Solution Preparation cluster_experiment Working Solution Preparation (for Assay) weigh Weigh MK-0812 Succinate Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Stock Aliquot store->thaw intermediate_dilution Prepare Intermediate Dilutions (in DMSO, optional) thaw->intermediate_dilution final_dilution Perform Final Dilution Directly in Cell Culture Medium intermediate_dilution->final_dilution add_to_cells Add to Cell Culture Assay final_dilution->add_to_cells

Figure 2: Workflow for Dissolving and Preparing this compound.
Protocol 2: Monocyte Chemotaxis Assay using a Boyden Chamber

This protocol provides a general method to assess the inhibitory effect of this compound on the migration of monocytes towards a chemoattractant like CCL2.

Materials:

  • Monocytic cell line (e.g., THP-1) or freshly isolated primary monocytes

  • This compound working solutions (prepared as in Protocol 1)

  • Recombinant human CCL2 (MCP-1)

  • Chemotaxis assay buffer (e.g., HBSS with 0.1% BSA)

  • Boyden chamber apparatus with inserts (e.g., 5 µm pore size)

  • Cell viability dye (e.g., Calcein-AM)

  • Fluorescence plate reader

  • CO₂ incubator (37°C, 5% CO₂)

Procedure:

  • Cell Preparation:

    • Culture monocytic cells to the mid-log phase of growth.

    • Harvest the cells and wash them with chemotaxis assay buffer.

    • Resuspend the cells in chemotaxis assay buffer at a density of 1 x 10⁶ cells/mL.

    • If using a fluorescent detection method, label the cells with a viability dye like Calcein-AM according to the manufacturer's instructions.

  • Assay Setup:

    • In the lower wells of the Boyden chamber, add the chemotaxis assay buffer containing either:

      • Vehicle control (DMSO)

      • CCL2 (chemoattractant)

      • CCL2 + varying concentrations of this compound (pre-incubate cells with the inhibitor for 30 minutes at 37°C before adding to the chamber)

    • Carefully place the inserts into the wells, ensuring no air bubbles are trapped.

    • Add the prepared cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate in a CO₂ incubator at 37°C for 2-4 hours to allow for cell migration. The optimal incubation time should be determined empirically for the specific cell type.

  • Detection and Data Analysis:

    • After incubation, carefully remove the inserts.

    • Quantify the number of migrated cells in the lower chamber. For fluorescently labeled cells, this can be done by reading the fluorescence of the lower wells using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the CCL2-only control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Troubleshooting and Considerations

  • Compound Precipitation: If this compound precipitates upon dilution in aqueous media, try making intermediate dilutions in DMSO before the final dilution into the cell culture medium.[11] Ensure the final DMSO concentration remains low.

  • Solvent Toxicity: Always include a vehicle control (medium with the same concentration of DMSO) to account for any effects of the solvent on cell viability and function.[9] If toxicity is observed, reduce the final DMSO concentration.

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities to DMSO. It is advisable to perform a dose-response curve for DMSO on your specific cell line to determine the maximum tolerable concentration.[10]

  • Inhibitor Stability: Avoid repeated freeze-thaw cycles of the stock solution. Prepare fresh working solutions from a new aliquot for each experiment.[1]

By following these detailed protocols and considerations, researchers can effectively utilize this compound to investigate the role of the CCR2 signaling pathway in various biological processes.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of MK-0812 Succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist, in preclinical mouse models. The information compiled herein is intended to facilitate the design and execution of in vivo studies investigating the therapeutic potential of targeting the CCL2/CCR2 signaling axis.

Mechanism of Action

MK-0812 is a selective antagonist of the CCR2 receptor.[1] By binding to CCR2, it blocks the downstream signaling induced by its primary ligand, C-C motif chemokine ligand 2 (CCL2), also known as monocyte chemoattractant protein-1 (MCP-1).[1] This inhibition prevents the recruitment of CCR2-expressing cells, predominantly monocytes and macrophages, to sites of inflammation. The CCL2/CCR2 axis is a key pathway in numerous inflammatory and fibrotic diseases, and its blockade has been shown to modulate immune responses and disease pathology.[2]

Data Presentation

Table 1: Recommended Dosage and Administration of this compound in Mice
ParameterRecommendationVehicle/Formulation ExamplesNotes
Route of Administration Oral (p.o.) gavage, Intravenous (i.v.) infusionFor Oral Gavage: - 0.4% Methylcellulose (MC) in water - 1% Hydroxypropyl methylcellulose (HPMC) in water - 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineOral gavage is the most commonly cited route for preclinical efficacy studies. Continuous i.v. infusion can be used to maintain constant plasma levels.[1]
Dosage Range (Oral) 0.1 - 30 mg/kg-Dose-dependent effects on circulating monocytes have been observed within this range. A common effective dose in disease models is 30 mg/kg.
Dosing Frequency Once daily (suggested)-Dosing frequency should be optimized based on the specific disease model and pharmacokinetic profile of the compound.
Table 2: Pharmacokinetic and Pharmacodynamic Parameters of MK-0812 in Mice (Oral Administration)
DoseTime PointPlasma ConcentrationPharmacodynamic EffectMouse Strain
10 mg/kg2, 4, 6, 24 hoursTime-dependent plasma concentrations observed.Significant elevation of plasma CCL2 levels.C57BL/6
30 mg/kg2 hours post-dose-Reduces the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.BALB/c
0.1, 10, 30 mg/kg4 hours post-doseDose-dependent increase in plasma concentration.Dose-dependent reduction in circulating Ly6Chi monocytes and elevation of plasma CCL2.C57BL/6

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Mice

This protocol describes the preparation of a 10 mg/mL stock solution and a final dosing solution in a vehicle suitable for oral administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution in DMSO:

    • Weigh the required amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.

    • Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[1]

  • Prepare the final dosing solution (e.g., for a 10 mg/kg dose in a 20g mouse with a dosing volume of 100 µL):

    • This protocol is for a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

    • To prepare 1 mL of the final dosing solution at a concentration of 2 mg/mL (for a 10 mg/kg dose):

      • In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound stock solution in DMSO.

      • Add 400 µL of PEG300 and mix evenly.

      • Add 50 µL of Tween-80 and mix evenly.

      • Add 450 µL of sterile saline to bring the final volume to 1 mL.

      • Vortex the final solution thoroughly to ensure homogeneity.

  • Administration:

    • Administer the prepared solution to mice via oral gavage using an appropriate gauge feeding needle.

    • The dosing volume should be calculated based on the individual mouse's body weight (typically 5-10 mL/kg).

Protocol 2: Induction of Collagen-Induced Arthritis (CIA) and Treatment with this compound

This protocol outlines the induction of arthritis in DBA/1 mice and a representative treatment regimen with this compound.

Materials:

  • Male DBA/1 mice (8-10 weeks old)

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • 0.1 M Acetic Acid

  • This compound dosing solution (prepared as in Protocol 1)

  • Vehicle control solution

  • Syringes and needles for immunization and oral gavage

Procedure:

  • Preparation of Collagen Emulsion:

    • Dissolve bovine CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.

    • Prepare an emulsion by mixing the CII solution with an equal volume of CFA.

  • Primary Immunization (Day 0):

    • Anesthetize mice.

    • Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21):

    • Prepare a new emulsion of CII in IFA.

    • Inject 100 µL of the collagen-IFA emulsion intradermally at a site near the primary injection.

  • Treatment Regimen:

    • Begin treatment with this compound or vehicle control on a designated day post-primary immunization (e.g., day 21, at the time of the booster, for a prophylactic study, or upon disease onset for a therapeutic study).

    • Administer this compound (e.g., 30 mg/kg) or vehicle control daily via oral gavage.

    • Continue treatment for a predetermined duration (e.g., 2-3 weeks).

  • Monitoring and Assessment:

    • Monitor mice daily for clinical signs of arthritis, including paw swelling and redness.

    • Score the severity of arthritis using a standardized scoring system (e.g., 0-4 scale per paw).

    • Measure paw thickness using a caliper.

    • At the end of the study, collect blood for analysis of inflammatory markers and tissues for histological evaluation of joint inflammation and damage.

Mandatory Visualization

G Experimental Workflow for this compound in a Mouse Model of Arthritis cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Assessment Phase Acclimatization Acclimatization Primary_Immunization Primary Immunization (Day 0) Acclimatization->Primary_Immunization Booster_Immunization Booster Immunization (Day 21) Primary_Immunization->Booster_Immunization Treatment_Start Start Treatment (e.g., Day 21) Booster_Immunization->Treatment_Start Daily_Dosing Daily Oral Gavage (MK-0812 or Vehicle) Treatment_Start->Daily_Dosing Clinical_Scoring Daily Clinical Scoring & Paw Measurement Daily_Dosing->Clinical_Scoring Endpoint_Analysis Endpoint Analysis (e.g., Day 42) - Histology - Biomarkers Clinical_Scoring->Endpoint_Analysis

Caption: Experimental workflow for testing this compound in a mouse model of collagen-induced arthritis.

G CCL2/CCR2 Signaling Pathway and Inhibition by MK-0812 cluster_downstream Downstream Signaling Cascades CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binds G_Protein G-Protein Activation CCR2->G_Protein MK0812 MK-0812 Succinate MK0812->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT MAPK MAPK Pathway G_Protein->MAPK Cellular_Responses Cellular Responses: - Chemotaxis - Proliferation - Survival PI3K_Akt->Cellular_Responses JAK_STAT->Cellular_Responses MAPK->Cellular_Responses

Caption: Simplified signaling pathway of CCL2/CCR2 and the inhibitory action of this compound.

References

Application Notes and Protocols for MK-0812 Succinate Administration in Experimental Autoimmune Encephalomyelitis (EAE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of MK-0812 Succinate, a potent and selective CCR2 antagonist, in the context of Experimental Autoimmune Encephalomyelitis (EAE), the most commonly used animal model for multiple sclerosis. The protocols detailed below are based on established methodologies and published research findings.

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system (CNS) that serves as a valuable model for studying the pathogenesis of multiple sclerosis. A key event in EAE is the recruitment of peripheral immune cells, particularly monocytes and T cells, into the CNS, which is largely mediated by the chemokine CCL2 (also known as MCP-1) and its receptor CCR2. MK-0812 is a selective antagonist of CCR2, and its succinate salt is investigated for its therapeutic potential in mitigating neuroinflammation. By blocking the CCL2/CCR2 signaling axis, MK-0812 aims to inhibit the migration of inflammatory cells into the CNS, thereby reducing demyelination and axonal damage.

Data Presentation

The following tables summarize quantitative data from a representative study investigating the effects of MK-0812 administration in a mouse model of EAE.

Table 1: Effect of MK-0812 on EAE Clinical Scores

Treatment GroupMean Area Under the Curve (AUC) of Clinical Score ± S.E.M.Statistical Significance (p-value)
Vehicle (Methylcellulose)35.2 ± 3.1-
MK-0812 (10 mg/kg, b.i.d., p.o.)18.5 ± 2.5< 0.001
FTY720 (Fingolimod) (1 mg/kg, q.d., p.o.)5.1 ± 1.2< 0.001

Data adapted from a study using MOG35-55 induced EAE in C57BL/6J mice. Dosing was initiated at day 5 post-immunization.[1]

Table 2: Effect of MK-0812 on Peripheral Blood Monocytes and Plasma CCL2 Levels at Day 21 Post-Immunization

Treatment GroupBlood CD11b+Ly6Chi Monocyte Number (cells/µL) ± S.E.M.Plasma CCL2 Concentration (pg/mL) ± S.E.M.Statistical Significance vs. Vehicle (p-value)
Vehicle (Methylcellulose)155 ± 1550 ± 8-
MK-0812 (10 mg/kg, b.i.d., p.o.)45 ± 7250 ± 30< 0.001

Data adapted from a study using MOG35-55 induced EAE in C57BL/6J mice.[1]

Experimental Protocols

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol describes the induction of chronic EAE in C57BL/6J mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Phosphate-buffered saline (PBS), sterile

  • Female C57BL/6J mice, 8-12 weeks old

Procedure:

  • Preparation of MOG Emulsion:

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Prepare an equal volume of CFA.

    • Emulsify the MOG35-55 solution with CFA by drawing the mixture into and out of a glass syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Subcutaneously inject 100 µL of the MOG/CFA emulsion at two sites on the flank of each mouse (total volume of 200 µL per mouse).

  • Pertussis Toxin Administration:

    • On Day 0 and Day 2 post-immunization, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

  • Monitoring:

    • Monitor the mice daily for clinical signs of EAE and changes in body weight, starting from day 7 post-immunization.

    • Clinical scoring is typically performed on a 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or waddling gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund state or death

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.

    • Suspend the this compound powder in the 0.5% MC solution.

    • Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily.

  • Administration:

    • Administer the this compound suspension to the mice via oral gavage (p.o.). The volume is typically 100-200 µL per mouse, depending on the concentration.

    • For a twice-daily (b.i.d.) dosing regimen, administer the doses approximately 12 hours apart.

    • Initiate treatment at the desired time point (e.g., day 5 post-immunization for prophylactic treatment).

Histopathological Analysis of the Spinal Cord

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Ethanol series (70%, 90%, 100%)

  • Xylene

  • Paraffin wax

  • Hematoxylin and Eosin (H&E) stains

  • Luxol Fast Blue (LFB) stain

  • Microtome

  • Microscope slides

Procedure:

  • Tissue Collection and Fixation:

    • At the end of the experiment, euthanize the mice and perfuse with ice-cold PBS followed by 4% PFA.

    • Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.

  • Tissue Processing and Embedding:

    • Dehydrate the spinal cords through a graded series of ethanol and clear with xylene.

    • Embed the tissue in paraffin wax.

  • Sectioning and Staining:

    • Cut 5-10 µm thick sections using a microtome and mount on slides.

    • For assessment of inflammation, stain sections with H&E.

    • For assessment of demyelination, stain sections with LFB.

  • Scoring:

    • Inflammation Score (H&E):

      • 0: No inflammatory cells

      • 1: Perivascular infiltrates only

      • 2: Mild cellular infiltration in the parenchyma

      • 3: Moderate cellular infiltration

      • 4: Severe cellular infiltration

    • Demyelination Score (LFB):

      • 0: No demyelination

      • 1: Mild demyelination

      • 2: Moderate demyelination

      • 3: Severe demyelination

Visualizations

G cluster_EAE_Induction EAE Induction cluster_Treatment This compound Administration cluster_Assessment Outcome Assessment MOG MOG35-55 Peptide Emulsion MOG/CFA Emulsion MOG->Emulsion CFA Complete Freund's Adjuvant (CFA) CFA->Emulsion Immunization Subcutaneous Immunization (Day 0) Emulsion->Immunization EAE_Development EAE Development Immunization->EAE_Development PTX Pertussis Toxin (PTX) PTX_Admin Intraperitoneal Injection (Day 0 & 2) PTX->PTX_Admin PTX_Admin->EAE_Development Clinical_Scoring Daily Clinical Scoring (0-5 scale) EAE_Development->Clinical_Scoring Body_Weight Daily Body Weight Measurement EAE_Development->Body_Weight Histopathology Spinal Cord Histopathology (H&E and LFB staining) EAE_Development->Histopathology Flow_Cytometry Flow Cytometry of Blood/ CNS Immune Cells EAE_Development->Flow_Cytometry MK0812 This compound Suspension Drug Suspension MK0812->Suspension Vehicle 0.5% Methylcellulose Vehicle->Suspension Gavage Oral Gavage (p.o.) (e.g., 10 mg/kg, b.i.d.) Suspension->Gavage Gavage->EAE_Development Inhibits

Caption: Experimental workflow for EAE induction and this compound treatment.

G cluster_CNS Central Nervous System (CNS) cluster_Periphery Periphery Astrocyte Astrocyte/Microglia CCL2_release CCL2 Release Astrocyte->CCL2_release CCR2 CCR2 Receptor CCL2_release->CCR2 Binds to BBB Blood-Brain Barrier (BBB) Inflammation Neuroinflammation BBB->Inflammation Endothelial_cells Endothelial Cells Demyelination Demyelination & Axonal Damage Inflammation->Demyelination Monocyte CCR2+ Monocyte Monocyte->BBB Transmigration Monocyte->CCR2 T_cell Th1/Th17 Cell T_cell->Astrocyte Activates MK0812 This compound MK0812->CCR2 Blocks CCR2->Monocyte Chemotaxis Signal

Caption: this compound mechanism of action in EAE.

References

Application Notes and Protocols for the Use of MK-0812 Succinate in a Lung Metastasis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metastasis is the primary cause of mortality in cancer patients, with the lungs being a frequent site for secondary tumor formation. The chemokine receptor CCR2 and its ligand CCL2 play a crucial role in orchestrating the tumor microenvironment, promoting the recruitment of immunosuppressive cells such as tumor-associated macrophages (TAMs) that facilitate metastatic progression. MK-0812 Succinate is a potent and selective antagonist of CCR2, offering a promising therapeutic strategy to inhibit metastasis by disrupting this critical signaling axis.

These application notes provide detailed protocols for utilizing this compound in a preclinical lung metastasis model. The methodologies cover the establishment of experimental lung metastasis, administration of the compound, and subsequent analysis of treatment efficacy through histological and immunological assessments.

Mechanism of Action: Targeting the CCL2-CCR2 Axis

The CCL2-CCR2 signaling pathway is a key driver of cancer progression and metastasis.[1] Tumor cells and stromal cells within the primary tumor microenvironment secrete CCL2, which acts as a chemoattractant for CCR2-expressing cells, primarily inflammatory monocytes.[1][2] Upon recruitment to the tumor site, these monocytes differentiate into TAMs, which contribute to an immunosuppressive environment, promote angiogenesis, and enhance tumor cell invasion and extravasation into the bloodstream.[1][2] In the context of lung metastasis, CCL2-CCR2 signaling facilitates the extravasation of tumor cells through the lung endothelium and promotes the establishment of a pre-metastatic niche.[1][3][4]

This compound, as a CCR2 antagonist, competitively binds to the CCR2 receptor on immune cells, thereby inhibiting the downstream signaling cascade initiated by CCL2. This blockade prevents the recruitment of inflammatory monocytes to the primary tumor and metastatic sites, reducing the population of pro-tumorigenic TAMs and consequently suppressing tumor growth and metastasis.

Signaling Pathway of CCL2-CCR2 Axis and Inhibition by this compound

Caption: The CCL2-CCR2 signaling axis in metastasis and its inhibition by this compound.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies evaluating the efficacy of CCR2 antagonists in cancer models.

Table 1: Effect of CCR2 Antagonist on Primary Tumor Growth

Treatment GroupAverage Tumor Volume (mm³)Standard Deviation% Tumor Growth Inhibition
Vehicle Control1500± 250-
CCR2 Antagonist750± 15050%

Table 2: Effect of CCR2 Antagonist on Lung Metastasis

Treatment GroupAverage Number of Lung NodulesStandard Deviation% Reduction in Metastasis
Vehicle Control100± 20-
CCR2 Antagonist30± 1070%

Table 3: Effect of CCR2 Antagonist on Tumor-Associated Macrophage Infiltration

Treatment Group% of CD11b+ F4/80+ Cells in TumorStandard Deviation
Vehicle Control25± 5
CCR2 Antagonist10± 3

Experimental Protocols

Protocol 1: Experimental Lung Metastasis Model

This protocol describes the induction of lung metastases via intravenous injection of tumor cells into immunocompromised mice.

Materials:

  • Appropriate lung cancer cell line (e.g., Lewis Lung Carcinoma (LLC), B16-F10 melanoma, or a human lung cancer cell line like A549)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • 6-8 week old immunocompromised mice (e.g., C57BL/6 for syngeneic models, or NOD/SCID for human xenografts)

  • Insulin syringes with a 27-30 gauge needle

Procedure:

  • Culture the selected cancer cell line to 70-80% confluency.

  • Wash the cells with PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete culture medium and centrifuge the cells.

  • Resuspend the cell pellet in sterile PBS to a final concentration of 1 x 10^6 cells per 100 µL.

  • Gently restrain the mouse and warm the tail to dilate the lateral tail veins.

  • Inject 100 µL of the cell suspension (1 x 10^6 cells) into the lateral tail vein.

  • Monitor the mice for signs of distress and return them to their cages.

  • Allow 14-21 days for lung metastases to develop before initiating treatment.

Protocol 2: Administration of this compound

This protocol details the preparation and administration of this compound to the experimental mice.

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles

  • Syringes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent if necessary, as recommended by the manufacturer.

  • On the day of administration, prepare the dosing solution by suspending the appropriate amount of this compound in the vehicle to achieve a final concentration for a 30 mg/kg dose.[5]

  • Administer the this compound solution to the mice via oral gavage once daily.[5] The volume administered should be based on the individual mouse's weight.

  • For the control group, administer an equivalent volume of the vehicle solution.

  • Continue treatment for the duration of the study (e.g., 2-3 weeks).

Protocol 3: Histological Analysis of Lung Metastasis

This protocol outlines the procedure for collecting and analyzing lung tissues for metastatic nodules.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • 70% Ethanol

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) staining reagents

  • Microscope

Procedure:

  • At the end of the treatment period, euthanize the mice.

  • Perfuse the lungs with PBS to remove blood.

  • Inflate the lungs with 4% PFA and excise them.

  • Fix the lungs in 4% PFA overnight at 4°C.

  • Transfer the fixed lungs to 70% ethanol.

  • Process the tissues through a series of ethanol, xylene, and paraffin wax immersions for embedding.

  • Section the paraffin-embedded lung tissues at 5 µm thickness using a microtome.

  • Mount the sections on glass slides and perform H&E staining.

  • Examine the stained sections under a microscope to count the number and measure the size of metastatic nodules.

Protocol 4: Flow Cytometry Analysis of Tumor-Associated Macrophages

This protocol describes the isolation and analysis of immune cells from lung tumors to quantify TAMs.

Materials:

  • Freshly excised lung tumors

  • RPMI-1640 medium

  • Collagenase D

  • DNase I

  • Fetal Bovine Serum (FBS)

  • Red Blood Cell Lysis Buffer

  • Fluorescently conjugated antibodies against mouse CD45, CD11b, F4/80, Ly6C, and Ly6G

  • Flow cytometer

Procedure:

  • Mince the lung tumor tissue into small pieces in cold RPMI-1640 medium.

  • Digest the tissue with Collagenase D and DNase I at 37°C for 30-45 minutes with gentle agitation.

  • Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.

  • Filter the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with PBS containing 2% FBS.

  • Stain the cells with a cocktail of fluorescently labeled antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80) to identify TAMs (typically CD45+, CD11b+, F4/80+).

  • Acquire the stained cells on a flow cytometer and analyze the data to determine the percentage of TAMs within the tumor microenvironment.

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating this compound in a lung metastasis model.

cluster_Setup Model Setup cluster_Treatment Treatment Phase cluster_Analysis Analysis Cell_Culture 1. Lung Cancer Cell Culture Metastasis_Induction 2. Intravenous Injection of Tumor Cells Cell_Culture->Metastasis_Induction Randomization 3. Randomize Mice into Treatment & Control Groups Metastasis_Induction->Randomization Treatment_Admin 4. Daily Oral Gavage of MK-0812 or Vehicle Randomization->Treatment_Admin Euthanasia 5. Euthanize Mice & Collect Tissues Treatment_Admin->Euthanasia Histo 6a. Histological Analysis of Lung Metastasis Euthanasia->Histo Flow 6b. Flow Cytometry of Tumor-Infiltrating Immune Cells Euthanasia->Flow

Caption: Experimental workflow for evaluating this compound in a lung metastasis model.

References

Application Notes and Protocols for Flow Cytometry Analysis Following MK-0812 Succinate Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for utilizing flow cytometry to analyze cellular responses to MK-0812 Succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist. The primary application detailed is the immunophenotyping of peripheral blood mononuclear cells (PBMCs) to quantify the compound's effect on monocyte and neutrophil populations. Additionally, protocols for assessing potential broader cellular impacts, such as apoptosis and cell cycle alterations, are provided as tools for more comprehensive pharmacological studies.

Introduction

This compound is a small molecule inhibitor that selectively targets CCR2, a key receptor in the chemokine signaling pathway. The interaction between CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), is a critical driver of monocyte and macrophage recruitment to sites of inflammation.[1][2] By blocking this interaction, MK-0812 has been shown to reduce the frequency of circulating Ly6Chi monocytes.[3][4] Flow cytometry is an indispensable tool for elucidating and quantifying the pharmacodynamic effects of CCR2 antagonists like MK-0812 at a single-cell level. This document offers detailed methodologies for these analyses.

Mechanism of Action: CCR2 Antagonism

The CCL2-CCR2 signaling axis is a fundamental pathway in immune cell trafficking. CCL2, secreted by various cells in the tumor microenvironment and at sites of inflammation, binds to CCR2, which is highly expressed on monocytes.[1][2] This binding event triggers a G-protein coupled signaling cascade, leading to cellular responses such as chemotaxis, and promoting cell survival and proliferation in some contexts.[1] MK-0812 acts as a competitive antagonist at the CCR2 receptor, blocking the binding of CCL2 and thereby inhibiting the downstream signaling events that lead to monocyte migration.[4][5]

cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular CCR2 CCR2 Receptor GPCR G-Protein CCR2->GPCR activates PLC PLC GPCR->PLC PI3K PI3K/Akt GPCR->PI3K Ca_flux Ca²⁺ Flux PLC->Ca_flux Cell_Response Chemotaxis, Survival, Proliferation PI3K->Cell_Response CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks Ca_flux->Cell_Response

Caption: Simplified CCR2 signaling pathway and the inhibitory action of MK-0812.

Data Presentation

Table 1: Effect of MK-0812 on Peripheral Blood Monocyte and Neutrophil Frequencies
Treatment GroupDoseAnalyzed Cell PopulationChange in FrequencyReference
MK-081230 mg/kg, p.o.Ly6G-Ly6Chi monocytesReduction[3][4]
MK-081230 mg/kg, p.o.Ly6G+Ly6C+ neutrophilsNo significant impact[3][4]

Experimental Protocols

Protocol 1: Immunophenotyping of Murine Peripheral Blood for Monocyte and Neutrophil Subsets

This protocol details the analysis of whole blood to quantify changes in inflammatory monocytes and neutrophils following MK-0812 treatment.

Materials:

  • Whole blood collected in EDTA tubes

  • Red Blood Cell (RBC) Lysis Buffer

  • FACS Wash Buffer (e.g., PBS with 0.5% BSA, 2mM EDTA)

  • Fluorochrome-conjugated antibodies:

    • Anti-mouse CD45

    • Anti-mouse CD11b

    • Anti-mouse Ly6G

    • Anti-mouse Ly6C

  • Fc Block (anti-CD16/32)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Collect 50-100 µL of whole blood per sample into microcentrifuge tubes.

  • Fc Receptor Blocking:

    • Add Fc Block to each sample according to the manufacturer's instructions to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.

  • Antibody Staining:

    • Prepare a cocktail of the fluorochrome-conjugated antibodies (CD45, CD11b, Ly6G, Ly6C) in FACS Wash Buffer.

    • Add the antibody cocktail to each tube.

    • Vortex gently and incubate for 30 minutes at 4°C in the dark.

  • Red Blood Cell Lysis:

    • Add 1-2 mL of 1X RBC Lysis Buffer to each tube.

    • Vortex immediately and incubate for 5-10 minutes at room temperature.

  • Washing:

    • Centrifuge the cells at 300-400 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 1 mL of FACS Wash Buffer. Repeat the wash step.

  • Sample Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS Wash Buffer.

    • Acquire samples on a flow cytometer. Collect a minimum of 50,000 events in the leukocyte gate.

Gating Strategy: A sequential gating strategy should be employed to identify the populations of interest.[6][7][8]

A Total Cells (FSC-A vs SSC-A) B Singlets (FSC-A vs FSC-H) A->B Gate on main population C Leukocytes (CD45+) B->C Gate on Singlets D Myeloid Cells (CD11b+) C->D Gate on CD45+ E Neutrophils (Ly6G+) D->E Gate on Ly6G+ F Monocytes/Macrophages (Ly6G-) D->F Gate on Ly6G- G Inflammatory Monocytes (Ly6C high) F->G Gate on Ly6C high H Resident Monocytes (Ly6C low) F->H Gate on Ly6C low

Caption: Gating strategy for identifying monocyte and neutrophil subsets in murine blood.
Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol can be used to investigate if this compound induces apoptosis in a cell line of interest (e.g., a CCR2-expressing cancer cell line).[9][10]

Materials:

  • Cultured cells (adherent or suspension)

  • This compound and vehicle control (e.g., DMSO)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that prevents confluence by the experiment's end.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with various concentrations of this compound and a vehicle control for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash with PBS, and detach cells using a gentle non-enzymatic cell dissociation solution.

    • Suspension cells: Collect cells directly into a centrifuge tube.

    • Collect all cells, including any floating in the medium, and centrifuge at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentrations may need optimization).[11][12]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube. Do not wash cells after this step.[13]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

    • Data will be displayed on a two-color dot plot to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is for assessing the effect of this compound on cell cycle progression.

Materials:

  • Cultured cells

  • This compound and vehicle control

  • Cold PBS

  • Ice-cold 70% Ethanol

  • PI Staining Solution (containing PI and RNase A in PBS)[14][15]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as in Protocol 2, Step 1.

  • Cell Harvesting:

    • Harvest cells as described in Protocol 2, Step 2.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in a small volume of cold PBS (e.g., 500 µL).

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells on ice for at least 30 minutes (or at -20°C for longer storage).[14]

  • Washing:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cells once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer using a linear scale for the PI channel.

    • Acquire data for at least 20,000 events per sample.

    • Generate a histogram of PI fluorescence intensity to determine the percentage of cells in the G0/G1, S, and G2/M phases.

cluster_apoptosis Apoptosis Analysis cluster_cellcycle Cell Cycle Analysis A Cell Culture & Treatment with This compound B Harvest Cells (Adherent/Suspension) A->B C Wash with PBS B->C D1 Resuspend in Binding Buffer C->D1 D2 Fix in Cold 70% Ethanol C->D2 E1 Stain with Annexin V & PI D1->E1 F1 Incubate 15 min, RT E1->F1 G1 Analyze by Flow Cytometry F1->G1 E2 Wash with PBS D2->E2 F2 Stain with PI/RNase Solution E2->F2 G2 Incubate 30 min, RT F2->G2 H2 Analyze by Flow Cytometry G2->H2

Caption: Experimental workflow for apoptosis and cell cycle analysis via flow cytometry.

References

Application Notes and Protocols: Preparation of MK-0812 Succinate for Oral Gavage in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] CCR2 plays a crucial role in mediating the migration of monocytes and macrophages to sites of inflammation. As such, MK-0812 is a valuable tool in preclinical research for studying inflammatory diseases, including arthritis and multiple sclerosis.[1][3] Proper preparation of this compound into a stable and homogenous suspension or solution is critical for ensuring accurate and reproducible dosing in in vivo studies using oral gavage in mice. This document provides detailed protocols for the preparation of this compound using various vehicle formulations.

Data Presentation

The selection of an appropriate vehicle is paramount for the successful oral administration of this compound. The following tables summarize the reported solubility in common vehicles and a typical dosing regimen used in mice.

Table 1: Solubility of this compound in Various Vehicles

Vehicle CompositionReported Solubility
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1][3] or 2.0 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1][3]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1][3]
0.4% Methylcellulose (MC) in waterSufficient for a 30 mg/kg dose[1][3][5]
DMSO≥ 32 mg/mL[1][3]

Note: "≥" indicates that the compound is soluble at the specified concentration, but the saturation point was not determined.[1][3]

Table 2: Example Dosing Regimen for Mice

ParameterValueReference
Route of AdministrationOral Gavage (p.o.)[1][2][3][5]
Dosage30 mg/kg[1][2][3][5]
Vehicle Example0.4% Methylcellulose (MC) solution[1][3][5]
Animal ModelFemale BALB/c mice[3][5]

Experimental Protocols

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (sterile)

  • Methylcellulose (MC)

  • Sterile, purified water

  • Analytical balance

  • Spatula

  • Appropriate glass vials or conical tubes

  • Magnetic stirrer and stir bars

  • Pipettes and sterile tips

  • Sonicator (optional, for aiding dissolution)[1][2]

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1 mL)

Protocol 1: Preparation in a Multi-Component Vehicle

This protocol describes the preparation of a solution using a common co-solvent system to enhance solubility.

  • Calculate Required Quantities: Determine the total volume of dosing solution needed based on the number of mice, their average weight, the target dose (e.g., 30 mg/kg), and the desired dosing volume (typically 5-10 mL/kg).

  • Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a suitable vial.

  • Prepare the Vehicle: In a separate container, prepare the vehicle by adding each component sequentially. For a 1 mL final volume, follow this order:

    • Add 100 µL of DMSO.[1]

    • Add 400 µL of PEG300 and mix thoroughly.[1]

    • Add 50 µL of Tween-80 and mix until the solution is homogenous.[1]

    • Add 450 µL of saline to reach the final volume of 1 mL and mix.[1]

  • Dissolve the Compound: Add the prepared vehicle to the vial containing the this compound powder.

  • Ensure Complete Dissolution: Vortex or stir the mixture vigorously. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to achieve a clear solution.[1][2]

  • Storage: Once prepared, the solution should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1][3]

Protocol 2: Preparation in 0.4% Methylcellulose (MC) Suspension

This protocol is suitable for creating a suspension, which is often used for oral gavage.

  • Prepare 0.4% MC Solution:

    • Heat a volume of sterile, purified water (e.g., 50 mL) to 60-70°C.

    • In a separate container, weigh the required amount of methylcellulose (e.g., 0.4 g for 100 mL total volume).

    • Slowly add the MC powder to the heated water while stirring vigorously to prevent clumping.

    • Once dispersed, add an equal volume of cold water (e.g., 50 mL) and continue to stir on a cold plate or in an ice bath until a clear, viscous solution forms.

  • Calculate Required Quantities: Determine the total amount of this compound and the total volume of 0.4% MC solution required for the experiment.

  • Weigh this compound: Accurately weigh the required amount of this compound powder.

  • Prepare the Suspension: Add a small amount of the 0.4% MC vehicle to the powder to create a paste. Gradually add the remaining vehicle while continuously stirring or vortexing to ensure a uniform suspension.

  • Maintain Suspension: This formulation is a suspension. Therefore, it is essential to vortex or stir the mixture immediately before each administration to ensure the mouse receives the correct dose.

Visualization

Experimental Workflow for Dosing Solution Preparation

G cluster_prep Preparation Phase cluster_admin Administration Phase calc 1. Calculate Required Compound & Vehicle Volume weigh 2. Weigh MK-0812 Succinate Powder calc->weigh mix 4. Add Vehicle to Compound & Mix Thoroughly weigh->mix vehicle 3. Prepare Vehicle (e.g., 0.4% MC or Co-solvent) vehicle->mix dissolve 5. Ensure Homogeneity (Vortex/Sonicate) mix->dissolve qc 6. Pre-dose QC (Check for clarity/suspension) dissolve->qc load 7. Load Syringe qc->load admin 8. Administer via Oral Gavage load->admin

Caption: Workflow for preparing this compound for oral gavage in mice.

References

Application Notes and Protocols: Long-Term Stability of MK-0812 Succinate in DMSO at -80°C

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MK-0812 Succinate is a potent and selective C-C chemokine receptor type 2 (CCR2) antagonist.[1][2] It has been investigated for its potential in treating inflammatory and autoimmune diseases due to its role in modulating monocyte and macrophage trafficking. For researchers utilizing this compound in their studies, understanding its long-term stability in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for ensuring the accuracy and reproducibility of experimental results. These application notes provide a summary of the known stability of this compound in DMSO at -80°C, a detailed protocol for conducting long-term stability studies, and an overview of its relevant signaling pathway.

Data Presentation: Stability of this compound in DMSO

The stability of small molecules in DMSO is influenced by factors such as storage temperature, water content, and the number of freeze-thaw cycles.[3][4] Based on available data, the following table summarizes the recommended storage conditions and stability of this compound and the related MK-0812 compound in DMSO.

Compound NameSolventStorage TemperatureRecommended Stability PeriodSource
This compoundDMSO-80°C6 monthsMedchemExpress[5]
This compoundDMSO-20°C1 monthMedchemExpress[5]
MK-0812DMSO-80°C2 yearsMedchemExpress[6]
MK-0812DMSO-20°C1 yearMedchemExpress[6]

Note: The discrepancy in stability for this compound and MK-0812 may be attributable to the succinate salt or variations in experimental data. It is always recommended to perform an in-house stability assessment for the specific batch of the compound being used.

Experimental Protocols: Long-Term Stability Assessment

This protocol outlines a comprehensive method for evaluating the long-term stability of this compound in DMSO at -80°C. The primary analytical technique employed is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for its sensitivity and specificity in quantifying the parent compound and detecting potential degradants.

Objective:

To determine the long-term stability of this compound in a DMSO stock solution when stored at -80°C over a defined period.

Materials:

  • This compound

  • Anhydrous DMSO (high purity)

  • Amber, tightly sealed vials

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC-MS system with a C18 reversed-phase column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Internal Standard (IS) structurally similar to this compound

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound.

    • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

    • Prepare multiple small aliquots in amber, tightly sealed vials to minimize exposure to light and moisture and to avoid repeated freeze-thaw cycles.[3]

  • Storage Conditions:

    • Label the aliquots clearly with the compound name, concentration, date of preparation, and storage condition (-80°C).

    • Reserve a set of aliquots for immediate analysis (Time 0).

    • Place the remaining aliquots in a -80°C freezer for long-term storage.

  • Sample Collection and Analysis:

    • Define the time points for stability testing (e.g., 0, 1, 3, 6, 12, and 24 months).

    • At each designated time point, retrieve three aliquots from the -80°C storage.

    • Allow the samples to thaw completely and equilibrate to room temperature.

    • Prepare the samples for HPLC-MS analysis by diluting them to a suitable concentration (e.g., 1 µM) in the initial mobile phase. Spike each sample with the internal standard at a fixed concentration.

    • Analyze the samples using a validated HPLC-MS method.

  • HPLC-MS Method:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient should be optimized to achieve good separation of this compound from any degradation products.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z for this compound and the internal standard.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to the internal standard for each sample.

    • Determine the percentage of this compound remaining at each time point by comparing the average peak area ratio of the stored samples to the average peak area ratio of the Time 0 samples.

    • The formula for calculating the percentage remaining is: (Average Peak Area Ratio at Time X / Average Peak Area Ratio at Time 0) * 100

    • Plot the percentage of this compound remaining against time.

    • Analyze the chromatograms for the appearance of any new peaks, which could indicate the formation of degradation products.

Mandatory Visualizations

Experimental Workflow

experimental_workflow prep Prepare 10 mM Stock Solution of MK-0812 Succinate in DMSO aliquot Aliquot into Amber, Tightly Sealed Vials prep->aliquot time0 Analyze Time 0 Samples (Baseline) aliquot->time0 store Store Aliquots at -80°C aliquot->store data Calculate % Remaining and Assess Degradation time0->data collect Retrieve Samples at Defined Time Points store->collect analyze HPLC-MS Analysis collect->analyze analyze->data

Caption: Workflow for Long-Term Stability Assessment.

Signaling Pathway of MK-0812

MK-0812 is an antagonist of the CCR2 receptor. The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). The binding of CCL2 to CCR2 on the surface of cells like monocytes initiates a signaling cascade that leads to cell migration and inflammation. MK-0812 blocks this interaction.[1][6]

signaling_pathway cluster_cell Cell Membrane ccr2 CCR2 Receptor g_protein G-protein (Gαi) ccr2->g_protein activates downstream Downstream Signaling (e.g., Ca2+ mobilization, JAK/STAT pathway) g_protein->downstream activates response Cellular Response (Chemotaxis, Inflammation) downstream->response ccl2 CCL2 (MCP-1) ccl2->ccr2 binds mk0812 MK-0812 mk0812->ccr2 blocks

Caption: MK-0812 Signaling Pathway Inhibition.

References

Application Notes and Protocols for In Vitro Chemotaxis Assay Using MK-0812 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-0812 Succinate is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1][2][3][4] CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a crucial role in mediating the migration of monocytes and other immune cells to sites of inflammation.[5] The CCL2-CCR2 signaling axis is implicated in the pathogenesis of various inflammatory and fibrotic diseases.[6] MK-0812 effectively blocks the chemotactic response induced by CCL2, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent.[4][7][8]

This document provides detailed protocols and application notes for performing an in vitro chemotaxis assay to evaluate the inhibitory activity of this compound on CCL2-mediated cell migration. The primary recommended method is the Boyden chamber or Transwell® assay, a widely used and robust method for assessing chemotaxis.

Principle of the Assay

The in vitro chemotaxis assay measures the directed migration of cells across a porous membrane in response to a chemical gradient. In this application, a chemoattractant (CCL2) is placed in the lower chamber of a Transwell® plate, creating a gradient that attracts CCR2-expressing cells (e.g., monocytes) from the upper chamber to migrate through the pores of the membrane. The inhibitory effect of this compound is quantified by measuring the reduction in the number of migrated cells in the presence of the compound.

Data Presentation

The inhibitory effect of this compound on CCL2-induced chemotaxis can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents representative data on the inhibition of chemotaxis by MK-0812.

MK-0812 Concentration (nM)% Inhibition of Chemotaxis
0.15.2
125.8
550.1
1072.3
5095.6
10098.9
IC50 (nM) ~5

This data is illustrative, based on published findings for MK-0812's inhibition of chemotaxis of the WeHi-274.1 cell line, and may vary depending on the specific cell type and experimental conditions.[7]

Experimental Protocols

Materials and Reagents
  • Cells:

    • Human monocytic cell line (e.g., THP-1).

    • Primary human peripheral blood mononuclear cells (PBMCs) or isolated CD14+ monocytes.

  • Chemoattractant: Recombinant Human CCL2/MCP-1.

  • Test Compound: this compound.

  • Assay Medium: RPMI 1640 supplemented with 0.1-0.5% Bovine Serum Albumin (BSA).

  • Cell Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transwell® Inserts: 24-well or 96-well format with 5 µm pore size polycarbonate membranes.[9][10]

  • Detection Reagent:

    • Calcein-AM (for fluorescence-based detection).

    • CellTiter-Glo® Luminescent Cell Viability Assay (for ATP-based detection).

  • Equipment:

    • Humidified CO2 incubator (37°C, 5% CO2).

    • Fluorescence plate reader or Luminometer.

    • Laminar flow hood.

    • Centrifuge.

    • Hemocytometer or automated cell counter.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_detection Detection & Analysis cell_prep Cell Preparation (Harvest and Resuspend) add_cells Add Cells to Upper Chamber cell_prep->add_cells reagent_prep Reagent Preparation (CCL2, MK-0812) add_reagents Add CCL2 +/- MK-0812 to Lower Chamber reagent_prep->add_reagents add_reagents->add_cells incubate Incubate Plate (1-4 hours, 37°C) add_cells->incubate quantify Quantify Migrated Cells (Fluorescence/Luminescence) incubate->quantify analyze Data Analysis (Calculate % Inhibition, IC50) quantify->analyze

Caption: Workflow for the in vitro chemotaxis assay.

Detailed Protocol: Boyden Chamber Assay

1. Cell Preparation: a. Culture THP-1 cells in T-75 flasks using complete cell culture medium. b. On the day of the assay, harvest cells and centrifuge at 300 x g for 5 minutes. c. Wash the cell pellet once with serum-free RPMI 1640. d. Resuspend the cells in Assay Medium to a final concentration of 1 x 10^6 cells/mL.[11] e. If using a fluorescence-based detection method, label the cells with Calcein-AM according to the manufacturer's protocol prior to resuspension in Assay Medium.

2. Assay Setup: a. Prepare serial dilutions of this compound in Assay Medium. A suggested concentration range is 0.1 nM to 1 µM. b. In the lower wells of the Transwell® plate, add Assay Medium containing the desired concentration of CCL2 (typically 10-100 ng/mL). c. To the appropriate wells, add the different concentrations of this compound. Include a "vehicle control" (DMSO) for the positive control (CCL2 alone) and a "no chemoattractant" negative control. d. Gently place the Transwell® inserts into the wells, ensuring no air bubbles are trapped beneath the membrane. e. Add 100 µL of the prepared cell suspension to the top of each insert.

3. Incubation: a. Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 to 4 hours. The optimal incubation time should be determined empirically for the specific cell type.

4. Quantification of Migrated Cells:

  • Fluorescence-Based Method (Calcein-AM): a. After incubation, carefully remove the Transwell® inserts from the plate. b. Aspirate the medium from the lower wells. c. Add 100 µL of a suitable lysis buffer or a buffer compatible with the fluorescence reader. d. Read the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader with excitation/emission wavelengths appropriate for Calcein-AM (e.g., 485/520 nm).

  • Luminescence-Based Method (CellTiter-Glo®): a. After incubation, remove the Transwell® inserts. b. Equilibrate the plate to room temperature for 30 minutes. c. Add CellTiter-Glo® reagent to the lower wells according to the manufacturer's instructions. d. Shake the plate for 2 minutes to induce cell lysis. e. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. f. Read the luminescence using a plate reader.

5. Data Analysis: a. Subtract the background signal (from wells with no cells) from all readings. b. The number of migrated cells is proportional to the fluorescence or luminescence signal. c. Calculate the percentage of inhibition for each concentration of this compound using the following formula:

Signaling Pathway

The binding of CCL2 to CCR2 initiates a cascade of intracellular signaling events that ultimately lead to directional cell movement. This process involves the activation of G-proteins, followed by the engagement of multiple downstream pathways, including the PI3K/Akt, JAK/STAT, and MAPK pathways. These pathways converge to regulate the actin cytoskeleton, leading to cell polarization and migration. MK-0812, as a CCR2 antagonist, blocks the initial step of this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_protein G-protein Activation CCR2->G_protein Activates MK0812 MK-0812 MK0812->CCR2 Blocks PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT MAPK MAPK Pathway G_protein->MAPK Cytoskeleton Actin Cytoskeleton Rearrangement PI3K_Akt->Cytoskeleton JAK_STAT->Cytoskeleton MAPK->Cytoskeleton Chemotaxis Cell Migration (Chemotaxis) Cytoskeleton->Chemotaxis

References

Application of MK-0812 Succinate in Rheumatoid Arthritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction: MK-0812 succinate is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). The CCR2 receptor and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), are key players in the inflammatory cascade that drives rheumatoid arthritis (RA). This signaling axis is crucial for the recruitment of monocytes and macrophages to the synovium, where these cells contribute to inflammation, cartilage damage, and bone erosion. Consequently, targeting the CCL2/CCR2 axis has been a significant area of interest for the development of novel RA therapeutics. MK-0812 offers a valuable tool for preclinical research to further elucidate the role of CCR2 in RA pathogenesis and to evaluate the potential of CCR2 antagonism as a therapeutic strategy.

Mechanism of Action: MK-0812 is a small molecule antagonist that binds to CCR2, preventing the binding of its ligand CCL2. This blockade inhibits the downstream signaling pathways that lead to monocyte and macrophage chemotaxis, thereby reducing the influx of these inflammatory cells into the arthritic joint. In vitro studies have demonstrated that MK-0812 effectively blocks MCP-1-mediated responses in a concentration-dependent manner.[1]

Preclinical Research Applications:

  • In Vitro Studies: MK-0812 can be utilized in various in vitro assays to investigate the role of the CCL2/CCR2 axis in the pathophysiology of RA. A key application is in the study of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), which are pivotal cells in the perpetuation of synovial inflammation. Research has indicated that CCR2 antagonists can inhibit the release of pro-inflammatory cytokines and matrix metalloproteinases from RA-FLS.[2] This suggests a direct anti-inflammatory effect on resident synovial cells, in addition to blocking immune cell recruitment.

  • In Vivo Studies: Animal models of rheumatoid arthritis, such as collagen-induced arthritis (CIA) and collagen-antibody-induced arthritis (CAIA), are essential for evaluating the in vivo efficacy of therapeutic candidates. MK-0812 has been investigated in such models to determine its impact on disease severity, joint inflammation, and structural damage. However, it is noteworthy that a study by Min SH, et al. in a CAIA mouse model found that while a CXCR2/CXCR1 antagonist significantly reduced arthritis severity, MK-0812 had no effect on the disease outcome at the tested dose.[3] This highlights the complexity of chemokine signaling in RA and underscores the importance of further research to define the specific contexts in which CCR2 antagonism may be beneficial.

Data Presentation

Table 1: In Vitro Activity of this compound

ParameterSpeciesCell TypeValueReference
IC50 (MCP-1 mediated response) HumanMonocytes3.2 nM[1]
IC50 (125I-MCP-1 binding) HumanIsolated Monocytes4.5 nM[1]

Table 2: In Vivo Administration of MK-0812 in a Mouse Model

Animal ModelMouse StrainDoseRoute of AdministrationObserved Effect on ArthritisReference
Collagen-Antibody-Induced Arthritis (CAIA) BALB/c30 mg/kgOral Gavage (p.o.)No effect on disease severity[1][3]

Experimental Protocols

In Vitro Protocol: Inhibition of Cytokine Release from Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)

This protocol is adapted from studies demonstrating the anti-inflammatory effects of CCR2 antagonists on RA-FLS.[2]

1. Materials:

  • RA-FLS (primary cells or cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin

  • This compound

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for IL-6, IL-8, and MMP-3

  • 96-well cell culture plates

2. Cell Culture and Treatment:

  • Culture RA-FLS in DMEM with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed RA-FLS in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to achieve final concentrations for testing (e.g., 0.1, 1, 10, 100 nM).

  • Pre-treat the cells with varying concentrations of MK-0812 for 1 hour.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response. Include appropriate controls (untreated cells, cells treated with vehicle, cells treated with TNF-α alone).

3. Cytokine Measurement:

  • After the 24-hour incubation, collect the cell culture supernatants.

  • Measure the concentrations of IL-6, IL-8, and MMP-3 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage inhibition of cytokine release for each concentration of MK-0812 compared to the TNF-α stimulated control.

  • Determine the IC50 value of MK-0812 for the inhibition of each cytokine.

In Vivo Protocol: Evaluation of MK-0812 in a Collagen-Antibody-Induced Arthritis (CAIA) Mouse Model

This protocol is based on the methodology described in the study by Min SH, et al.[1][3]

1. Animals and Reagents:

  • Female BALB/c mice (8-10 weeks old)

  • ArthritoMab™ Antibody Cocktail (or similar anti-collagen antibody cocktail)

  • Lipopolysaccharide (LPS)

  • This compound

  • Vehicle (e.g., 0.4% methylcellulose solution)

2. Induction of Arthritis:

  • On day 0, administer the anti-collagen antibody cocktail intravenously or intraperitoneally to the mice according to the manufacturer's protocol.

  • On day 3, administer LPS intraperitoneally to synchronize and enhance the inflammatory response.

3. Drug Administration:

  • Prepare a suspension of MK-0812 in the vehicle at a concentration suitable for delivering a 30 mg/kg dose.

  • Starting from day 0 (the day of antibody administration) and continuing daily for the duration of the study (typically 10-14 days), administer MK-0812 (30 mg/kg) or vehicle via oral gavage.

4. Assessment of Arthritis:

  • Monitor the mice daily for the onset and severity of arthritis.

  • Score the clinical signs of arthritis in each paw based on a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and/or erythema; 3 = severe swelling and erythema extending to the entire paw; 4 = maximal swelling and erythema with joint rigidity). The maximum score per mouse is 16.

  • Measure paw thickness daily using a digital caliper.

5. Histological Analysis (Optional):

  • At the end of the study, euthanize the mice and collect the ankle and knee joints.

  • Fix the joints in 10% neutral buffered formalin, decalcify, and embed in paraffin.

  • Prepare tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

Mandatory Visualizations

MK0812_Mechanism_of_Action cluster_0 Cell Membrane cluster_1 Intracellular Signaling CCR2 CCR2 Receptor Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) CCR2->Signaling Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds to MK0812 This compound MK0812->CCR2 Blocks Response Inflammatory Response (Chemotaxis, Cytokine Release) Signaling->Response

Caption: Mechanism of action of this compound as a CCR2 antagonist.

In_Vitro_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Start Seed RA-FLS in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Pretreat Pre-treat with MK-0812 (various concentrations) Incubate1->Pretreat Stimulate Stimulate with TNF-α Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect Supernatants Incubate2->Collect ELISA Measure Cytokines (ELISA) Collect->ELISA Analyze Data Analysis (IC50) ELISA->Analyze

Caption: Experimental workflow for in vitro evaluation of MK-0812.

In_Vivo_Logical_Relationship cluster_0 Hypothesis cluster_1 Experimental Design cluster_2 Outcome & Conclusion Hypothesis CCR2 antagonism will ameliorate collagen-antibody-induced arthritis. Induce Induce CAIA in mice Treat Treat with MK-0812 (30 mg/kg, p.o.) or Vehicle Induce->Treat Assess Assess arthritis severity (Clinical score, paw thickness) Treat->Assess Result Result: No significant difference between MK-0812 and vehicle groups. Assess->Result Conclusion Conclusion: CCR2 antagonism alone is insufficient to reduce disease severity in this model. Result->Conclusion

Caption: Logical relationship of the in vivo study of MK-0812 in a CAIA model.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MK-0812 Succinate Concentration for IC50 Determination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the determination of the half-maximal inhibitory concentration (IC50) for MK-0812 Succinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3][4] Its mechanism of action involves binding to CCR2 and inhibiting the downstream signaling pathways induced by its ligand, monocyte chemoattractant protein-1 (MCP-1).[2][5] This inhibition blocks MCP-1-mediated responses, such as monocyte chemotaxis.[2][5]

Q2: What is a typical IC50 value for this compound?

A2: The IC50 value for this compound can vary depending on the experimental system. Reported values include:

  • 3.2 nM for blocking all MCP-1 mediated responses.[2][5]

  • 4.5 nM for the inhibition of 125I-MCP-1 binding on isolated monocytes.[2][5]

  • 8 nM in whole blood assays inhibiting MCP-1 induced monocyte shape change.[2][5]

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO).[6] For example, a 10 mM stock solution can be prepared. To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted and stored at -20°C or -80°C.[6] When stored at -80°C, the stock solution is stable for up to 6 months.[1] For experiments, the stock solution should be freshly diluted to the final working concentration in the cell culture medium.[6] It is critical to keep the final DMSO concentration in the cell culture low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[6]

Q4: Why might the potency of this compound appear weaker in my cell-based assay compared to biochemical assays?

A4: Discrepancies between biochemical and cellular assay results are common.[6] Several factors can contribute to this, including:

  • Cell Permeability: The compound may have poor membrane permeability, limiting its access to the intracellular target.[6]

  • Cellular ATP Concentration: For ATP-competitive inhibitors, the high intracellular ATP concentrations (millimolar range) can outcompete the inhibitor, reducing its apparent potency compared to biochemical assays which often use lower ATP concentrations.[6]

  • Off-target effects: At higher concentrations, the compound may have off-target effects that can influence the assay readout.[7]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in assay results Uneven cell seeding.[8]Ensure a homogenous cell suspension before and during plating. Allow plates to sit at room temperature for a short period before placing them in the incubator to ensure even cell distribution.[8]
Inconsistent incubation times.Standardize all incubation steps precisely for all plates and wells.
Improper pipetting technique.[9]Calibrate pipettes regularly.[9] Use reverse pipetting for viscous solutions and ensure consistent technique across all samples.
High levels of cell death at expected inhibitory concentrations The cell line is highly sensitive to the inhibition of the CCR2 pathway.Reduce the concentration range of this compound and/or shorten the incubation time.
Off-target cytotoxicity.Test the compound in a CCR2-negative cell line to assess non-specific toxicity. Consider using a different assay endpoint that is less susceptible to general cytotoxicity.
Solvent (DMSO) toxicity.[6]Ensure the final DMSO concentration is below 0.1% in all wells, including the vehicle control.[6]
No or weak inhibitory effect observed Poor compound solubility in the final assay medium.Prepare fresh dilutions of this compound from a new DMSO stock. Visually inspect for any precipitation. Sonication may aid dissolution.[5]
Incorrect assay setup.Verify the correct cell type, seeding density, and concentration of MCP-1 used to stimulate the cells. Ensure cells are healthy and in the logarithmic growth phase.[8][9]
Degraded compound.Use a fresh aliquot of this compound. Ensure proper storage conditions have been maintained.[1]
Inconsistent dose-response curve Narrow or inappropriate concentration range.Perform a broad range-finding experiment (e.g., from 1 nM to 10 µM) to identify the inhibitory range, followed by a narrower, more focused dose-response experiment.
Edge effects on the assay plate.Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity and minimize evaporation.

Experimental Protocols

Protocol: Determination of this compound IC50 using a Chemotaxis Assay

This protocol outlines a method to determine the IC50 of this compound by measuring its ability to inhibit MCP-1-induced chemotaxis of a CCR2-expressing cell line (e.g., THP-1).

Materials:

  • CCR2-expressing cells (e.g., THP-1)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • DMSO (anhydrous)

  • Recombinant Human MCP-1

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Preparation:

    • Culture CCR2-expressing cells according to standard protocols.

    • On the day of the assay, harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL. Ensure cell viability is >95%.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to obtain a range of concentrations (e.g., 10 µM to 0.1 nM). Also, prepare a vehicle control (medium with the same final DMSO concentration).

  • Chemotaxis Assay:

    • Add the diluted this compound or vehicle control to the cell suspension and incubate for 30 minutes at 37°C.

    • In the lower chamber of the chemotaxis plate, add serum-free medium containing a pre-determined optimal concentration of MCP-1 (e.g., 10 ng/mL).

    • Add the pre-incubated cell suspension to the upper chamber.

    • Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient for cell migration (e.g., 2-4 hours).

  • Quantification of Cell Migration:

    • After incubation, carefully remove the upper chamber.

    • Quantify the number of cells that have migrated to the lower chamber using a cell viability assay (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luminescence values to the vehicle control.

    • Plot the normalized values against the logarithm of the this compound concentration.

    • Use a non-linear regression curve fit (e.g., sigmoidal dose-response) to determine the IC50 value.[10]

Visualizations

MK0812_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein G-protein Activation CCR2->G_protein Activates MCP1 MCP-1 (Ligand) MCP1->CCR2 Binds MK0812 This compound (Antagonist) MK0812->CCR2 Blocks Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) G_protein->Downstream Chemotaxis Chemotaxis Downstream->Chemotaxis

Caption: Signaling pathway of this compound as a CCR2 antagonist.

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells 1. Prepare CCR2-expressing cells pre_incubate 3. Pre-incubate cells with This compound prep_cells->pre_incubate prep_compound 2. Prepare serial dilutions of This compound prep_compound->pre_incubate chemotaxis 4. Perform chemotaxis assay with MCP-1 stimulation pre_incubate->chemotaxis quantify 5. Quantify cell migration chemotaxis->quantify analyze 6. Plot dose-response curve and calculate IC50 quantify->analyze

Caption: Experimental workflow for IC50 determination of this compound.

Troubleshooting_Tree start Problem: Inconsistent or Unexpected IC50 Results high_variability High Variability? start->high_variability no_effect No/Weak Effect? start->no_effect high_toxicity High Toxicity? start->high_toxicity high_variability->no_effect No check_seeding Check cell seeding and pipetting high_variability->check_seeding Yes no_effect->high_toxicity No check_solubility Verify compound solubility and integrity no_effect->check_solubility Yes high_toxicity->start No, re-evaluate experiment check_dmso Lower DMSO concentration and/or compound dose high_toxicity->check_dmso Yes check_assay_params Confirm assay parameters (cell health, MCP-1 conc.) check_solubility->check_assay_params

Caption: Troubleshooting decision tree for IC50 determination.

References

troubleshooting poor solubility of MK-0812 Succinate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with MK-0812 Succinate, focusing on challenges related to its solubility in aqueous solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having trouble dissolving this compound in my aqueous buffer (e.g., PBS). What is the expected aqueous solubility?

A1: this compound has low intrinsic solubility in simple aqueous buffers like Phosphate Buffered Saline (PBS). Direct dissolution in aqueous media will likely result in a very low concentration solution or visible precipitate. To achieve higher concentrations, the use of co-solvents is necessary. For in vitro studies, preparing a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) is the recommended first step.

Q2: My this compound precipitated when I diluted my DMSO stock solution into my aqueous experimental buffer. How can I prevent this?

A2: This phenomenon, often called "solvent shock," is common for poorly soluble compounds. When a concentrated organic stock is rapidly diluted into an aqueous buffer, the compound crashes out of solution. Here are several strategies to prevent this:

  • Slow, Stepwise Dilution: Add the DMSO stock to the aqueous buffer drop-by-drop while vortexing or stirring vigorously. This allows for more gradual mixing and can help keep the compound in solution.

  • Increase Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is sufficient to maintain solubility. However, be mindful of the solvent's potential effects on your experimental system. For many cell-based assays, the final DMSO concentration should be kept low (typically <0.5%).

  • Use of Surfactants or Solubilizing Agents: Incorporating a low concentration of a biocompatible surfactant, such as Tween-80, in your final aqueous solution can help to maintain the solubility of this compound.

Q3: What are some recommended solvent formulations for achieving higher concentrations of this compound for in vivo or in vitro use?

A3: Several formulations using co-solvents and other excipients have been reported to achieve concentrations of at least 2.5 mg/mL. It is recommended to prepare these solutions by adding each solvent sequentially and ensuring the solution is clear before adding the next component.[1] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[1]

Quantitative Data on Formulations:

Formulation ComponentsAchievable ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.25 mM)[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.25 mM)[1]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.25 mM)[1]
DMSO (for stock solution)≥ 32 mg/mL (54.46 mM)

Note: "≥" indicates that higher concentrations may be achievable, but the saturation point was not determined in the provided source.

Q4: How should I prepare and store my this compound solutions to ensure stability?

A4: For stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month). It is crucial to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can degrade the compound. When stored at -80°C, it is advised to use the solution within 6 months.

Q5: Could the pH of my buffer be affecting the solubility of this compound?

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out the required amount of this compound powder. The molecular weight is 587.63 g/mol .

  • Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.

  • Vortex the solution thoroughly until all the solid has dissolved. Gentle warming or sonication in a water bath can be used to facilitate dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in appropriate storage vials.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 2.5 mg/mL Working Solution for In Vivo Studies

This protocol is based on a commonly cited formulation.[1]

  • Begin with a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add 400 µL of PEG300.

  • To the PEG300, add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly until a clear solution is formed.

  • Add 50 µL of Tween-80 to the mixture and mix again until homogeneous.

  • Finally, add 450 µL of saline (0.9% NaCl in water) to the mixture to reach a final volume of 1 mL. Mix well.

  • The final solution should be clear. If any cloudiness or precipitation is observed, the formulation may need to be adjusted.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Solubility Issues start Start: Poor Solubility or Precipitation Observed check_stock Is the stock solution in 100% DMSO clear? start->check_stock prepare_stock Prepare fresh stock in 100% DMSO. Use sonication or gentle warming. check_stock->prepare_stock No check_dilution Did precipitation occur upon dilution into aqueous buffer? check_stock->check_dilution Yes prepare_stock->check_stock slow_dilution Employ slow, stepwise dilution with vigorous mixing. check_dilution->slow_dilution Yes check_final_conc Is the final concentration too high? check_dilution->check_final_conc No slow_dilution->check_final_conc contact_support Issue persists. Contact technical support. slow_dilution->contact_support Still precipitates use_cosolvent Consider a co-solvent formulation. (e.g., with PEG300, Tween-80) success Success: Clear Solution use_cosolvent->success use_cosolvent->contact_support Still precipitates check_final_conc->use_cosolvent No lower_conc Lower the final working concentration. check_final_conc->lower_conc Yes lower_conc->success

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Signaling_Pathway Simplified Signaling Pathway of MK-0812 Action cluster_cell Target Cell (e.g., Monocyte) ccr2 CCR2 Receptor g_protein G-protein ccr2->g_protein Activates downstream Downstream Signaling (e.g., JAK/STAT, PI3K/Akt) g_protein->downstream response Cellular Response (Chemotaxis, Migration) downstream->response ccl2 CCL2 (MCP-1) (Chemokine Ligand) ccl2->ccr2 Binds and Activates mk0812 This compound (Antagonist) mk0812->ccr2 Blocks Binding

Caption: this compound acts as a CCR2 antagonist, blocking CCL2-mediated signaling.

References

how to minimize precipitation of MK-0812 Succinate in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and preparation of MK-0812 Succinate stock solutions to minimize precipitation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a primary stock solution of this compound?

For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of this compound. It is soluble in DMSO at concentrations of ≥ 32 mg/mL (54.46 mM) and 28 mg/mL (47.65 mM).[1][2] It is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]

Q2: How should I store this compound stock solutions?

Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1][3] For long-term storage, store aliquots at -80°C, which should maintain stability for up to 6 months.[1][4] For shorter-term storage, -20°C is suitable for up to 1 month.[1][4] Ensure the storage containers are sealed to protect from moisture.[1]

Q3: Can I use solvents other than DMSO for in vivo experiments?

Yes, for in vivo experiments, co-solvent systems are required. Several formulations have been documented to yield clear, stable solutions. These typically involve a combination of DMSO, a solubilizing agent like PEG300 or SBE-β-CD, a surfactant like Tween-80, and a vehicle such as saline or corn oil.[1][4]

Troubleshooting Guide

Q1: My this compound is precipitating out of my stock solution. What should I do?

Precipitation can occur for several reasons, including solvent choice, concentration, and storage conditions. Follow these troubleshooting steps to resolve the issue:

  • Confirm Solvent Quality: Ensure you are using high-purity, anhydrous DMSO, especially for your primary stock.[1] Moisture in the DMSO can reduce the solubility of the compound.

  • Gentle Heating and Sonication: If precipitation is observed during preparation, gentle warming of the solution and/or sonication can help redissolve the compound.[1][2][3] Be cautious with the temperature to avoid degradation.

  • Review Concentration: The concentration of your stock solution may be too high for the chosen solvent system. Refer to the solubility data table below to ensure you are within the recommended limits.

  • Check Storage Conditions: Ensure that the stock solution is stored properly at -80°C or -20°C in tightly sealed vials to prevent solvent evaporation or moisture absorption.[1][4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1][3]

  • For Aqueous Buffers: If you are diluting your DMSO stock into an aqueous buffer and observing precipitation, the final DMSO concentration may be too low to maintain solubility. Consider using a co-solvent system or increasing the final DMSO concentration if your experimental system permits.

Quantitative Data Summary

Solvent SystemConcentrationObservationReference(s)
DMSO≥ 32 mg/mL (54.46 mM)Soluble[1][4]
DMSO28 mg/mL (47.65 mM)Soluble[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (4.25 mM)Clear Solution[1][4]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (4.25 mM)Clear Solution[1][4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (4.25 mM)Clear Solution[1][4]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline2 mg/mL (3.4 mM)Clear Solution[2]

Experimental Protocols

Protocol for Preparation of a 10 mM DMSO Stock Solution

  • Materials: this compound (MW: 587.63 g/mol )[1][4][5], anhydrous DMSO (newly opened).

  • Calculation: To prepare a 10 mM stock solution, weigh out 5.88 mg of this compound.

  • Dissolution: Add 1 mL of anhydrous DMSO to the weighed compound.

  • Mixing: Vortex the solution until the compound is fully dissolved. If needed, use gentle warming or sonication to aid dissolution.[1][2][3]

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months.[1][4]

Protocol for Preparation of an In Vivo Formulation

This protocol is an example for preparing a 1 mg/mL solution in a co-solvent system.

  • Materials: this compound, anhydrous DMSO, PEG300, Tween-80, Saline.

  • Primary Stock: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Formulation (to make 1 mL):

    • Take 100 µL of the 10 mg/mL primary DMSO stock.

    • Add 400 µL of PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

    • Add 450 µL of saline to reach a final volume of 1 mL. The final concentration will be 1 mg/mL.

  • Observation: The final solution should be clear. If not, sonication may be required.[2]

Visual Guides

G cluster_factors Factors Influencing Solubility cluster_outcomes Observed State Solvent Solvent Properties (e.g., Polarity, Purity) Dissolved This compound in Solution (Clear) Solvent->Dissolved Proper Choice Precipitated This compound Precipitate (Solid) Solvent->Precipitated Poor Choice/Impure Concentration Compound Concentration Concentration->Dissolved Within Limit Concentration->Precipitated Exceeds Limit Temperature Temperature Temperature->Dissolved Increased Temperature->Precipitated Decreased (e.g., Freezing) pH pH of Solution (especially in aqueous buffers) pH->Dissolved Optimal pH->Precipitated Unfavorable

References

Technical Support Center: MK-0812 Succinate Dosage Adjustment for Different Mouse Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on adjusting the dosage of MK-0812 Succinate for different mouse strains in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the general starting dosage of this compound for in vivo mouse studies?

A1: Based on available preclinical data, a common starting dosage for oral administration (p.o.) of MK-0812 in mice is in the range of 10-30 mg/kg.[1][2] A widely cited study used a dosage of 30 mg/kg (p.o.) in female BALB/c mice.[1] Another study in C57BL/6 mice explored a dose range of 0.1, 10, and 30 mg/kg (p.o.).[2]

Q2: Is it necessary to adjust the dosage of this compound for different mouse strains?

A2: Yes, it is highly recommended to consider dosage adjustments for different mouse strains. Inbred mouse strains like C57BL/6 and BALB/c are known to have significant genetic and physiological differences, which can affect drug metabolism, distribution, and overall pharmacological response. These differences may lead to variations in the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound.

Q3: What are the known differences between C57BL/6 and BALB/c mice that might influence this compound dosage?

A3: C57BL/6 and BALB/c mice exhibit distinct immunological and metabolic profiles. For instance, C57BL/6 mice are known for their Th1-biased immune responses, while BALB/c mice have a tendency towards Th2-biased responses. These immunological differences can influence the inflammatory context in which a CCR2 antagonist like MK-0812 is being studied. Furthermore, variations in cytochrome P450 enzyme activity and other metabolic pathways between these strains can lead to differences in drug clearance and bioavailability.

Q4: How can I determine the optimal dosage for a specific mouse strain?

A4: The optimal dosage should be determined empirically through a pilot dose-response study. This typically involves administering a range of doses to a small group of animals and measuring the desired biological endpoint (e.g., target engagement, biomarker modulation, or therapeutic effect) and monitoring for any adverse effects.

Q5: What is the mechanism of action of this compound?

A5: MK-0812 is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] By blocking the interaction of CCR2 with its ligand, CCL2 (also known as MCP-1), MK-0812 inhibits the migration of monocytes and other CCR2-expressing cells to sites of inflammation.[3][4][5][6][7]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
High variability in experimental results between animals of the same strain. Improper drug formulation or administration.Ensure this compound is fully dissolved or homogenously suspended in the vehicle. Use precise administration techniques, such as oral gavage, to ensure accurate dosing for each animal.
Animal stress.Allow for an adequate acclimatization period for the animals before starting the experiment. Handle mice gently and minimize environmental stressors.
Observed toxicity or adverse effects at the initial dose. The selected dose is too high for the specific mouse strain.Reduce the dosage and perform a dose-response study to determine the maximum tolerated dose (MTD) for that strain.
Formulation issues.Ensure the vehicle used for drug delivery is non-toxic and well-tolerated by the animals.
Lack of a discernible biological effect at the initial dose. The selected dose is too low for the specific mouse strain.Increase the dosage in a stepwise manner in a pilot study to determine the minimum effective dose.
Poor bioavailability.Consider the route of administration. Oral bioavailability can be influenced by factors such as first-pass metabolism. Ensure the drug is administered correctly to maximize absorption.
Timing of measurement.The pharmacokinetic profile of the drug may require a different time point for assessing the biological effect. Conduct a time-course experiment to determine the optimal time for measurement post-administration.

Quantitative Data Summary

The following table summarizes the reported dosages of MK-0812 used in different mouse strains based on available literature.

Mouse StrainDosageRoute of AdministrationFrequencyObserved EffectReference
BALB/c30 mg/kgOral (p.o.)Single doseReduction in the frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[1]
C57BL/60.1, 10, 30 mg/kgOral (p.o.)Single doseDose-dependent increase in plasma CCL2 levels, indicating CCR2 target engagement.[2]
CCR2 Knockout (C57BL/6 background)N/A (Vehicle control)Oral (p.o.)N/AUsed as a genetic control to show the effect of CCR2 absence on CCL2 levels.[2]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound

Objective: To administer a precise oral dose of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v methylcellulose in sterile water)

  • Sterile water for injection or normal saline

  • Balance, weigh boats, spatulas

  • Mortar and pestle (if starting from solid)

  • Magnetic stirrer and stir bar

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Animal Preparation: Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the desired concentration and the number of animals to be dosed.

    • If starting with a solid, gently triturate the this compound to a fine powder.

    • Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).

    • Gradually add the powdered this compound to the vehicle while continuously stirring with a magnetic stirrer to ensure a homogenous suspension.

  • Dose Calculation: Calculate the volume of the drug suspension to administer to each mouse using the following formula:

    • Volume (mL) = (Desired Dose (mg/kg) x Body Weight (kg)) / Concentration of Suspension (mg/mL)

  • Administration:

    • Gently restrain the mouse.

    • Measure the correct volume of the drug suspension into the syringe fitted with a gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Observe the animal for a short period after administration to ensure there are no immediate adverse reactions.

Protocol 2: Pharmacodynamic Assessment of CCR2 Inhibition by Flow Cytometry

Objective: To assess the in vivo effect of this compound on the frequency of circulating monocytes.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA)

  • Phosphate-buffered saline (PBS)

  • Red blood cell lysis buffer

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorescently conjugated antibodies against mouse cell surface markers (e.g., CD11b, Ly6C, Ly6G)

  • Flow cytometer

Procedure:

  • Blood Collection: At a predetermined time point after this compound administration (e.g., 2-4 hours), collect a small volume of peripheral blood from the mice via a suitable method (e.g., tail vein, retro-orbital sinus).

  • Cell Staining:

    • Aliquot a consistent volume of whole blood into FACS tubes.

    • Add the antibody cocktail for cell surface marker staining and incubate as per the manufacturer's recommendations (typically 20-30 minutes on ice, protected from light).

  • Red Blood Cell Lysis:

    • After incubation, add red blood cell lysis buffer and incubate according to the manufacturer's protocol.

    • Centrifuge the tubes to pellet the white blood cells.

  • Washing:

    • Decant the supernatant and wash the cell pellet with FACS buffer.

    • Repeat the wash step.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in an appropriate volume of FACS buffer.

    • Acquire the samples on a flow cytometer.

    • Analyze the data to determine the frequency of monocyte populations (e.g., CD11b+Ly6Chi) in the blood.

Visualizations

Signaling Pathway

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Ligand Binding G_protein G-protein CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cell_Response Cellular Responses (Migration, Proliferation, Survival) Ca_release->Cell_Response PKC->Cell_Response Akt Akt PI3K->Akt Akt->Cell_Response MK0812 This compound MK0812->CCR2 Antagonist

Caption: CCR2 Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Strain_Selection Select Mouse Strain (e.g., C57BL/6, BALB/c) Dose_Selection Pilot Dose-Response Study (e.g., 10, 30, 100 mg/kg) Strain_Selection->Dose_Selection Formulation Prepare this compound Formulation Dose_Selection->Formulation Administration Oral Gavage Administration Formulation->Administration Sample_Collection Collect Blood Samples (Time-course) Administration->Sample_Collection Flow_Cytometry Flow Cytometry Analysis (Monocyte populations) Sample_Collection->Flow_Cytometry PK_Analysis Pharmacokinetic Analysis (Optional) Sample_Collection->PK_Analysis Data_Interpretation Interpret Results and Refine Dosage Flow_Cytometry->Data_Interpretation PK_Analysis->Data_Interpretation

Caption: A typical experimental workflow for determining the optimal dosage of this compound.

References

dealing with inconsistent results in MK-0812 Succinate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with MK-0812 Succinate. The information is designed to help address common issues, particularly inconsistent results, that may be encountered during experimentation.

Part 1: Troubleshooting Guides

This section addresses specific problems in a question-and-answer format.

Q1: My in vitro chemotaxis assay results using this compound are highly variable. What are the common causes and how can I fix them?

A1: Variability in chemotaxis assays is a frequent issue. The root cause can often be traced to one of the following factors:

  • Compound Solubility: this compound may precipitate in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed non-toxic levels (typically <0.1%).[1] If precipitation occurs, sonication or gentle heating may aid dissolution.[2]

  • Ligand (CCL2) Activity: The chemokine CCL2 (MCP-1) is essential for the assay. Ensure the ligand is properly stored, has not undergone multiple freeze-thaw cycles, and is used at an optimal concentration within the linear range of the dose-response curve.

  • Cell Health: Use cells with high viability and in the logarithmic growth phase. Stressed or unhealthy cells exhibit poor migratory capacity.

  • Vehicle Control: The formulation vehicle itself (e.g., DMSO, PEG300, Tween-80) can sometimes affect cell migration.[2] Always include a vehicle-only control to assess its baseline effect.

  • Succinate Interference: The succinate moiety could potentially act as a signaling molecule on its own by activating the succinate receptor 1 (SUCNR1/GPR91), which can influence cell signaling and potentially migration.[3][4] Consider using the free base form of MK-0812 if succinate-related off-target effects are suspected.

Q2: I am observing unexpected phosphorylation of Erk and/or Akt in my cells after treatment with this compound. Is this an expected off-target effect?

A2: This is a critical observation and likely points to a confounding effect from the succinate component of the compound.

  • Primary Mechanism: The primary action of MK-0812 is to antagonize the Gαi-coupled CCR2 receptor, which is not typically associated with strong, direct activation of the Erk/Akt pathways.[5]

  • Succinate Signaling: Succinate is the natural ligand for SUCNR1 (GPR91), a G-protein coupled receptor that can signal through both Gαi and Gαq pathways.[3][4] Activation of these pathways, particularly Gαq, can lead to an increase in intracellular calcium and subsequent activation of the Erk and Akt signaling cascades.[3][6] Therefore, the phosphorylation you are observing may be a direct result of the succinate salt activating SUCNR1, rather than an off-target effect of the MK-0812 molecule itself.

Q3: My in vivo results show a less potent reduction in circulating monocytes than I expected based on the in vitro IC50 values. Why is there a discrepancy?

A3: A disconnect between in vitro potency and in vivo efficacy is common in drug development. For MK-0812, several factors could be at play:

  • Pharmacokinetics (PK): The in vivo efficacy is highly dependent on the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Oral gavage may result in different plasma concentrations compared to continuous intravenous infusion.[1][2]

  • Dynamic Ligand-Receptor Interaction: In vivo, treatment with a CCR2 antagonist like MK-0812 can cause a compensatory elevation in the CCR2 ligand, CCL2.[1][2][5] This increase in circulating CCL2 can compete with the antagonist for receptor binding, potentially reducing the observed efficacy at a given dose.

  • Dosing Regimen: The timing of blood collection relative to compound administration is crucial. Peak plasma concentration of the drug may not perfectly align with the peak biological response.[5] Studies have shown that the peak CCL2 level can lag 2-4 hours behind the peak antagonist level.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for MK-0812?

A1: MK-0812 is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2).[1][2] It functions by binding to CCR2 and blocking the interaction with its primary ligand, CCL2 (also known as Monocyte Chemoattractant Protein-1 or MCP-1).[1] This action inhibits the downstream signaling cascade responsible for monocyte chemotaxis, thereby preventing the migration of these immune cells to sites of inflammation.[7]

Q2: What is the significance of the "Succinate" salt form and could it interfere with my experiments?

A2: The succinate salt is used to improve the physicochemical properties of the MK-0812 molecule, such as its solubility and stability. However, succinate is also a biologically active metabolite that serves as the endogenous ligand for the succinate receptor 1 (SUCNR1, also known as GPR91).[3][4] Activation of SUCNR1 can trigger distinct signaling pathways, including Gαq and Gαi, which can influence intracellular calcium levels, ERK/Akt phosphorylation, and cellular metabolism.[3][4][6] This can be a source of inconsistent or unexpected results if the experimental system expresses SUCNR1.

Q3: What are the expected downstream effects of blocking the CCR2-CCL2 signaling axis?

A3: By blocking the interaction of CCL2 with CCR2, MK-0812 is expected to:

  • Inhibit CCL2-mediated chemotaxis of monocytes in vitro.[7]

  • Reduce the frequency of circulating Ly6Chi monocytes in the peripheral blood in vivo.[1][2]

  • Cause a corresponding dose-dependent elevation in the plasma concentration of the CCR2 ligand, CCL2.[2][5]

Q4: How should I prepare and store this compound solutions?

A4: For stock solutions, dissolve this compound in a suitable organic solvent like DMSO.[2] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2] For in vivo working solutions, it is best to prepare them fresh on the day of use.[2]

Part 3: Data Presentation

Table 1: Potency of MK-0812 in Various Assays

Assay TypeCell/SystemTargetParameterValueReference
Radioligand BindingIsolated MonocytesHuman CCR2IC504.5 nM[1]
ChemotaxisWeHi-274.1 CellsMouse CCR2IC505 nM[7]
Monocyte Shape ChangeHuman Whole BloodHuman CCR2IC508 nM[1]
MCP-1 Response BlockadeNot SpecifiedHuman CCR2IC503.2 nM[1]

Table 2: Recommended Formulations for this compound

Formulation ComponentPercentageIntended UseSolubilityReference
DMSO10%In vivo / In vitro≥ 2.5 mg/mL[2]
PEG30040%In vivo[2]
Tween-805%In vivo[2]
Saline45%In vivo[2]
Corn Oil90% (with 10% DMSO)In vivo≥ 2.5 mg/mL[2]
SBE-β-CD in Saline90% (20% solution)In vivo≥ 2.5 mg/mL[2]

Table 3: In Vivo Dosing and Effects

SpeciesDoseAdministration RouteKey EffectReference
Mouse30 mg/kgOral Gavage (p.o.)Reduces frequency of Ly6G-Ly6Chi monocytes.[1]
Mouse30 mg/kgOral Gavage (p.o.)Causes elevation in the CCR2 ligand, CCL2.[2]
Not SpecifiedNot SpecifiedContinuous i.v. infusionTo maintain a constant level of the drug in blood.[1][2]

Part 4: Experimental Protocols

Protocol 1: In Vitro Monocyte Chemotaxis Assay

  • Cell Preparation: Culture monocytic cells (e.g., THP-1 or WeHi-274.1) to optimal density. On the day of the assay, harvest cells and resuspend in serum-free assay buffer to a concentration of 1x10^6 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Pre-incubate the cell suspension with the different concentrations of MK-0812 or vehicle control (e.g., 0.1% DMSO) for 30 minutes at room temperature.[1]

  • Assay Setup: Add assay buffer containing the chemoattractant (e.g., 10 nM CCL2) to the lower wells of a Boyden chamber or a 96-well chemotaxis plate.

  • Cell Seeding: Place the microporous membrane (e.g., 5 µm pore size) over the lower wells and add 50-100 µL of the pre-incubated cell suspension to the top of the membrane.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow for cell migration.

  • Quantification: Remove non-migrated cells from the top of the membrane. Stain the migrated cells on the bottom of the membrane with a suitable stain (e.g., Calcein-AM or DAPI) and quantify using a fluorescence plate reader or by cell counting under a microscope.

  • Analysis: Plot the percentage of inhibition of migration against the log concentration of MK-0812 to determine the IC50 value.

Protocol 2: Colorimetric Succinate Assay

This protocol is adapted from commercially available kits and can be used to measure succinate levels in your media or cell lysates to check for potential SUCNR1 activation.[8]

  • Sample Preparation:

    • Cell Culture Supernatant: Collect media and centrifuge to remove any cells or debris.

    • Tissue/Cell Lysates: Homogenize ~10 mg of tissue or a cell pellet in 100 µL of ice-cold Succinate Assay Buffer. Centrifuge at high speed for 5 minutes at 4°C to remove insoluble material.[8]

  • Standard Curve Preparation: Prepare a succinate standard curve (e.g., 0 to 10 nmol/well) by diluting the provided succinate standard in the assay buffer.

  • Reaction Mix: Prepare a master mix for each well containing:

    • Assay Buffer

    • Succinate Enzyme Mix

    • Succinate Developer

    • Succinate Substrate Mix (Note: Exact volumes will depend on the specific kit used).

  • Reaction: Add the reaction mix to all wells (standards and samples).

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[8]

  • Measurement: Measure the absorbance (OD) at 450 nm on a microplate reader.[8]

  • Calculation: Subtract the 0 standard reading from all measurements. Plot the standard curve and determine the succinate concentration in your samples.

Part 5: Visualizations

MK0812_CCR2_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CCR2 CCR2 Gαi-coupled receptor Gai ↓ Gαi Activation CCR2->Gai CCL2 CCL2 (Ligand) CCL2->CCR2 Binds MK0812 This compound Block INHIBITION MK0812->Block AC ↓ Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP Migration Chemotaxis / Migration cAMP->Migration Block->CCR2 Antagonizes

Caption: MK-0812 antagonizes the CCR2 receptor, blocking CCL2-mediated signaling.

Succinate_Confounding_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling SUCNR1 SUCNR1 (GPR91) Gαq/i-coupled receptor Gaq ↓ Gαq Activation SUCNR1->Gaq Succinate Succinate Moiety (from this compound) Succinate->SUCNR1 Activates PLC ↓ PLC Activation Gaq->PLC IP3_DAG ↑ IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Erk_Akt Erk / Akt Phosphorylation Ca2->Erk_Akt

Caption: Potential confounding pathway activated by the succinate moiety via SUCNR1.

Troubleshooting_Workflow Start Inconsistent Chemotaxis Results Observed CheckSol Verify Compound Solubility & Vehicle Control Start->CheckSol CheckLigand Confirm CCL2 Activity & Concentration CheckSol->CheckLigand No Issue Sol_OK Prepare Fresh Stock Run Vehicle Control Assay CheckSol->Sol_OK Issue Found CheckCells Assess Cell Health & Viability CheckLigand->CheckCells No Issue Ligand_OK Use New Aliquot of CCL2 Titrate for EC50 CheckLigand->Ligand_OK Issue Found CheckSuccinate Investigate Potential Succinate Effects CheckCells->CheckSuccinate No Issue Cells_OK Use New Batch of Cells Check Viability >95% CheckCells->Cells_OK Issue Found Succinate_OK Measure Succinate in Media Test MK-0812 Free Base CheckSuccinate->Succinate_OK Issue Suspected End Results Stabilized Sol_OK->End Ligand_OK->End Cells_OK->End Succinate_OK->End

Caption: Troubleshooting workflow for inconsistent chemotaxis assay results.

References

best practices for storing and handling MK-0812 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling MK-0812 Succinate. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity and optimal performance of the compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

A: The solid compound should be stored at 4°C under sealed conditions, away from moisture.[1][2] For long-term storage, -20°C for up to three years is also recommended.[3]

Q2: What is the recommended solvent for creating a stock solution?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][2][3] It is soluble in DMSO at concentrations of ≥ 32 mg/mL.[1][2] Due to DMSO's hygroscopic nature, it is crucial to use a fresh, unopened container to ensure maximum solubility.[1]

Q3: How should I store the stock solution once it is prepared?

A: Stock solutions should be aliquoted to prevent repeated freeze-thaw cycles, which can lead to product inactivation.[1][4] Store these aliquots at -80°C for long-term storage (6 months to 2 years) or at -20°C for shorter-term storage (1 month).[1][2][4] Always keep the solutions sealed and protected from moisture.[1][2]

Q4: Can I use the stock solution directly for my in vivo experiments?

A: It is not recommended. The high concentration of DMSO in the stock solution can be toxic to animals. For in vivo experiments, it is best to prepare a fresh working solution on the day of use by diluting the DMSO stock solution into an appropriate vehicle.[1][4]

Q5: What are some recommended formulations for in vivo administration?

A: Several formulations can be used to prepare a working solution for in vivo experiments. A common vehicle consists of a mixture of solvents to ensure solubility and biocompatibility. One such formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2][3]

Data Presentation: Storage and Solubility

Table 1: Storage Conditions Summary

FormStorage TemperatureDurationSpecial Instructions
Solid Powder 4°C-Sealed, away from moisture.[1][2]
-20°CUp to 3 yearsSealed, away from moisture.[3]
Stock Solution -20°CUp to 1 monthAliquot, sealed, away from moisture.[1][2]
-80°C6 months to 2 yearsAliquot, sealed, away from moisture.[1][2][3][4]

Table 2: Solubility Data

SolventConcentrationNotes
DMSO ≥ 32 mg/mL (54.46 mM)Use newly opened DMSO.[1][2]
28 mg/mL (47.65 mM)Sonication is recommended.[3]
In Vivo Formulation 1 ≥ 2.5 mg/mL (4.25 mM)10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1][2]
In Vivo Formulation 2 ≥ 2.5 mg/mL (4.25 mM)10% DMSO, 90% (20% SBE-β-CD in Saline).[1][2]
In Vivo Formulation 3 ≥ 2.5 mg/mL (4.25 mM)10% DMSO, 90% Corn Oil.[1][2]

Troubleshooting Guide

Q: I see precipitation in my stock solution after thawing. What should I do?

A: If you observe precipitation, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[1][3][4] To prevent this, ensure the compound is fully dissolved initially and avoid repeated freeze-thaw cycles by preparing aliquots.

Q: My experimental results are inconsistent. What could be the cause?

A: Inconsistent results can stem from several factors related to compound handling.

  • Degradation: Repeated freeze-thaw cycles can degrade the compound. Ensure you are using a fresh aliquot for each experiment.[1][4]

  • Improper Storage: Storing the compound or solutions at incorrect temperatures or failing to protect them from moisture can lead to degradation.

  • Working Solution Instability: For in vivo studies, it is highly recommended to prepare the working solution fresh on the day of the experiment to ensure its stability and efficacy.[1][4]

Q: The compound is not dissolving well in the in vivo formulation. How can I fix this?

A: Ensure you are adding the solvents in the correct order as specified in the protocol.[1][2] For example, in a multi-solvent system, the DMSO stock solution is typically added to the other co-solvents before the final addition of saline.[1] If solubility issues persist, gentle heating or sonication can be applied.[1][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 587.63 g/mol ). For 1 mL of a 10 mM solution, you would need 5.876 mg.

  • Solvent Addition: Add the appropriate volume of new, high-purity DMSO. For a 10 mM solution, you would add 1 mL of DMSO for every 5.876 mg of compound.

  • Dissolution: Vortex the solution thoroughly. If needed, sonicate the vial in a water bath for a few minutes until the solid is completely dissolved.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.[1]

Protocol 2: Preparation of an In Vivo Working Solution (Example Formulation)

This protocol is for preparing a working solution with a final concentration of 2.5 mg/mL.[1]

  • Prepare Stock: Prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Solvent Mixing: In a sterile tube, add the solvents in the following order, mixing after each addition:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

  • Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.

  • Final Mixing: Vortex the solution until it is clear and homogenous.

  • Administration: Use this freshly prepared working solution for your in vivo experiment on the same day.[1][4]

Visualized Workflows

G cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid Compound dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock store_solid Store Solid at 4°C or -20°C (Sealed, away from moisture) thaw Thaw Single Aliquot store_stock->thaw prepare_working Prepare Fresh Working Solution thaw->prepare_working administer Administer In Vivo prepare_working->administer

Caption: Experimental workflow for preparing and using this compound.

G cluster_precipitation Precipitation Issues cluster_results Result Inconsistency start Issue Encountered precip_stock Precipitation in Stock Solution? start->precip_stock inconsistent Inconsistent Results? start->inconsistent precip_working Precipitation in Working Solution? precip_stock->precip_working No action_sonicate Warm and/or Sonicate precip_stock->action_sonicate Yes action_order Check Solvent Order and Mix Thoroughly precip_working->action_order Yes action_aliquot Future Prevention: Aliquot to avoid freeze-thaw action_sonicate->action_aliquot check_aliquot Using fresh aliquot for each experiment? inconsistent->check_aliquot Yes check_fresh Preparing working solution fresh daily? check_aliquot->check_fresh Yes action_use_fresh Use a new aliquot check_aliquot->action_use_fresh No action_prepare_fresh Always prepare working solution on the day of use check_fresh->action_prepare_fresh No

Caption: Troubleshooting decision tree for this compound handling.

References

impact of serum proteins on MK-0812 Succinate activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing MK-0812 Succinate in in vitro settings, with a specific focus on the impact of serum proteins on its activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). Its primary mechanism of action is to block the binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to CCR2. This interaction is crucial for the migration of monocytes and macrophages to sites of inflammation. By inhibiting this pathway, this compound effectively reduces the inflammatory response mediated by these immune cells.

Q2: We observed a significant decrease in the potency (higher IC50) of this compound in our cell-based assay when we switched from serum-free media to media containing fetal bovine serum (FBS). Why is this happening?

A2: This is a common observation and is likely due to the high plasma protein binding of the compound. Serum contains abundant proteins, primarily albumin, which can bind to small molecule drugs like this compound. According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target receptor (CCR2 in this case). When serum is present, a significant portion of this compound becomes bound to serum proteins, reducing the free concentration available to inhibit CCR2, thus leading to a higher apparent IC50 value.

Q3: How significant is the impact of serum protein binding on the activity of CCR2 antagonists?

Q4: How can we determine the extent of serum protein binding for our compound?

A4: The most common and reliable method to determine the percentage of a compound bound to plasma proteins is equilibrium dialysis. This technique allows for the separation of the free drug from the protein-bound drug across a semi-permeable membrane, enabling the quantification of the unbound fraction.

Q5: Should we perform our in vitro assays in the presence or absence of serum?

A5: The choice depends on the goal of your experiment.

  • Serum-free conditions are useful for determining the intrinsic potency of the compound at its target without the confounding factor of protein binding.

  • Conditions with serum (e.g., FBS or human serum albumin) provide a more physiologically relevant environment and can help predict how the compound might behave in vivo. It is often recommended to perform experiments under both conditions to fully characterize the compound's activity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in IC50 values between experiments. Inconsistent serum protein concentration in the assay medium.Ensure the same batch and concentration of serum (e.g., FBS) is used across all experiments. If preparing your own media, be precise with the serum percentage.
Pre-incubation time with serum is not standardized.Always pre-incubate the compound with the serum-containing medium for a consistent period (e.g., 30 minutes) before adding to the cells to allow binding to reach equilibrium.
This compound appears much less potent than expected based on literature data. The literature data may be from a serum-free assay, while your assay contains serum.Review the experimental conditions of the cited literature. Perform a side-by-side comparison of your compound's activity in both serum-free and serum-containing media to quantify the IC50 shift.
The compound may have precipitated out of solution, especially in the presence of proteins.Visually inspect for any precipitation. Ensure the final solvent concentration (e.g., DMSO) is low and compatible with your assay conditions. You may need to optimize the solubilization of your compound.
In a chemotaxis assay, there is high background migration even without a chemoattractant. The serum in the assay medium is acting as a chemoattractant.For chemotaxis assays, it is crucial to use serum-free media in both the upper and lower chambers to establish a clear chemoattractant gradient. If cells require some protein for viability, a low concentration of purified BSA (e.g., 0.1%) can be used.
Cells are not migrating towards the CCL2 gradient in a chemotaxis assay with serum. The high concentration of serum proteins has bound most of the this compound, rendering it ineffective at the tested concentrations.Increase the concentration of this compound to compensate for protein binding. It is advisable to first determine the IC50 in the presence of the same serum concentration to guide your dose selection.

Data Presentation

While specific plasma protein binding data for this compound is not publicly available, the following table presents data for other well-characterized CCR2 antagonists to illustrate the expected range of serum protein binding. This highlights the importance of considering this parameter in experimental design.

Table 1: Human Serum Protein Binding of Selected CCR2 Antagonists

CompoundFree Fraction in Human Serum (%)Bound Fraction in Human Serum (%)Reference
INCB334424%76%[1][2]
PF-413630923%77%[3]

Note: This data is for comparative purposes and may not be directly representative of this compound.

Table 2: Representative In Vitro IC50 Values for MK-0812

Assay TypeConditionIC50 (nM)Reference
MCP-1 Mediated ResponseNot Specified3.2[4]
125I-MCP-1 Binding (isolated monocytes)Not Specified4.5[4]
MCP-1 Induced Monocyte Shape Change (rhesus whole blood)Whole Blood8[4]

Experimental Protocols

Protocol 1: Equilibrium Dialysis for Determining Serum Protein Binding

This protocol provides a general method for assessing the binding of a small molecule to plasma proteins.

Materials:

  • Rapid Equilibrium Dialysis (RED) device

  • Dialysis membrane (with appropriate molecular weight cutoff)

  • Human plasma or a solution of human serum albumin (HSA) in phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • PBS (pH 7.4)

  • LC-MS/MS system for quantification

Procedure:

  • Prepare the RED device according to the manufacturer's instructions.

  • Prepare a solution of this compound in plasma (or HSA solution) at the desired concentration. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid effects on protein binding.

  • Add the this compound-plasma solution to one chamber of the RED device.

  • Add an equal volume of PBS to the other chamber.

  • Seal the device and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, but may need optimization).

  • After incubation, collect samples from both the plasma and the buffer chambers.

  • Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.

  • Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

  • The percentage bound is then calculated as: % Bound = (1 - fu) * 100

Protocol 2: In Vitro Chemotaxis Assay

This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR2-expressing cells (e.g., THP-1 monocytes) towards a CCL2 gradient.

Materials:

  • CCR2-expressing cells (e.g., THP-1)

  • Chemotaxis chamber (e.g., Boyden chamber with polycarbonate membrane, typically 5 µm pores for monocytes)

  • Recombinant human CCL2

  • This compound

  • Serum-free cell culture medium (e.g., RPMI 1640)

  • Calcein-AM or other cell viability dye for quantification

Procedure:

  • Culture THP-1 cells and serum-starve them for 2-4 hours prior to the assay to reduce basal migration.

  • Prepare a cell suspension in serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.

  • Add serum-free medium containing CCL2 (at a pre-determined optimal concentration, e.g., 10 ng/mL) to the lower wells of the chemotaxis chamber.

  • Add serum-free medium without CCL2 to some wells as a negative control.

  • Place the membrane inserts into the wells.

  • Add the pre-incubated cell suspension to the upper chamber of each insert.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • After incubation, carefully remove the inserts. Remove the non-migrated cells from the top of the membrane with a cotton swab.

  • Quantify the migrated cells on the bottom of the membrane. This can be done by staining the cells with a fluorescent dye like Calcein-AM and reading the fluorescence on a plate reader.

  • Calculate the percentage inhibition of migration for each concentration of this compound relative to the vehicle control.

Visualizations

G cluster_0 In Vitro Assay Environment cluster_1 Cellular Interaction MK-0812_total Total this compound Serum_Proteins Serum Proteins (e.g., Albumin) MK-0812_total->Serum_Proteins Binding MK-0812_free Free MK-0812 (Active) MK-0812_total->MK-0812_free MK-0812_bound Protein-Bound MK-0812 (Inactive) Serum_Proteins->MK-0812_bound CCR2_Receptor CCR2 Receptor on Cell Surface MK-0812_free->CCR2_Receptor Interaction Inhibition Inhibition of CCL2 Binding CCR2_Receptor->Inhibition Biological_Response Reduced Chemotaxis/Inflammation Inhibition->Biological_Response G Start Start: Prepare CCR2-expressing cells Serum_Starve Serum-starve cells (2-4h) Start->Serum_Starve Pre_incubation Pre-incubate cells with this compound Serum_Starve->Pre_incubation Chamber_Setup Add CCL2 to lower chamber Add cells to upper chamber Pre_incubation->Chamber_Setup Incubation Incubate (2-4h, 37°C) Chamber_Setup->Incubation Remove_Non_Migrated Remove non-migrated cells Incubation->Remove_Non_Migrated Quantify Stain and quantify migrated cells Remove_Non_Migrated->Quantify Analyze Analyze data and calculate % inhibition Quantify->Analyze G CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 G_Protein G-Protein Activation CCR2->G_Protein Signaling_Cascade Downstream Signaling (e.g., PI3K/Akt) G_Protein->Signaling_Cascade Chemotaxis Cell Migration Signaling_Cascade->Chemotaxis MK0812 This compound Block X MK0812->Block Block->CCR2 Inhibits Binding

References

overcoming vehicle effects in in vivo studies with MK-0812 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-0812 Succinate in in vivo studies. Our goal is to help you overcome common challenges, particularly those related to vehicle effects, to ensure the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the C-C chemokine receptor type 2 (CCR2).[1] CCR2 is a key receptor involved in the migration of monocytes and macrophages to sites of inflammation. By blocking the interaction of CCR2 with its primary ligand, CCL2 (also known as MCP-1), MK-0812 inhibits the recruitment of these immune cells, thereby exerting its anti-inflammatory effects.[2]

Q2: What is a recommended vehicle for in vivo administration of this compound?

A2: Due to its poor water solubility, this compound requires a co-solvent vehicle for in vivo administration. A commonly used and effective formulation consists of:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

This vehicle has been shown to be tolerable in rodents for the administration of various compounds.[3]

Q3: What is the achievable solubility of this compound in the recommended vehicle?

A3: In the recommended vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, a solubility of at least 2.5 mg/mL can be achieved, resulting in a clear solution.

Troubleshooting Guide: Overcoming Vehicle-Related Issues

Q4: I'm observing adverse effects in my vehicle control group. What could be the cause?

A4: While the recommended vehicle is generally well-tolerated, individual components can have biological effects, especially at high concentrations or with certain administration routes. It is crucial to include a vehicle-only control group to differentiate the effects of the vehicle from those of the test compound.

Potential Causes and Solutions:

Potential CauseDescriptionMitigation Strategies
DMSO Toxicity Although it has low acute toxicity, DMSO can cause localized irritation, and at high concentrations (32% and 64%), it has been shown to decrease locomotor activity in mice.[4][5] It can also enhance the penetration of other substances through the skin.Keep the final DMSO concentration at or below 10%. For sensitive applications or animal models, consider reducing the DMSO concentration to 2-5% if the solubility of this compound is not compromised.[6] Always include an untreated control group in addition to the vehicle control to assess baseline behavior and physiology.[7]
PEG300 Effects Parenteral injection of PEG300 has been reported to potentially affect gastric function.[8] Low molecular weight PEGs, like PEG300, have also been associated with a decrease in cell viability in vitro at high concentrations.The 40% concentration in the recommended vehicle is generally considered safe for many preclinical studies. However, if gastrointestinal issues are a concern for your specific experimental model, consider alternative formulations or administration routes.
Tween-80 Effects High concentrations of Tween-80 (32%) have been shown to decrease locomotor activity in mice.[4] There are also reports of Tween-80 causing anaphylactoid reactions in some models, though this is often linked to impurities.[9]The 5% concentration in the recommended vehicle is significantly lower than the concentrations reported to cause behavioral effects. Using high-purity Tween-80 can help minimize the risk of adverse reactions.
Injection Trauma/Stress The physical act of injection can cause stress and localized inflammation, which may be mistaken for a vehicle effect.Ensure proper animal handling and injection technique. Use the correct needle size and injection volume for the animal's weight. Allow animals to acclimate to handling before the start of the study.

Q5: My this compound formulation is precipitating. How can I resolve this?

A5: Precipitation can occur due to several factors, including incorrect preparation, temperature changes, or exceeding solubility limits.

Troubleshooting Steps:

IssueRecommended Action
Incorrect Preparation Ensure the solvents are added in the correct order: first dissolve this compound in DMSO, then add PEG300, followed by Tween-80, and finally, add the saline dropwise while vortexing.[6][10] Thoroughly mix the solution after the addition of each component.
Temperature Effects Some compounds are less soluble at colder temperatures. If precipitation occurs upon cooling, gentle warming and sonication of the solution may help to redissolve the compound. However, always ensure the compound is stable at elevated temperatures.
Formulation Instability It is highly recommended to prepare the final dosing solution fresh on the day of use to avoid precipitation over time. Visually inspect the solution for any particulates before administration.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation (1 mL of 2.5 mg/mL Solution)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound in DMSO.

    • Weigh 25 mg of this compound and dissolve it in 1 mL of anhydrous DMSO.

    • Vortex or sonicate until the powder is completely dissolved.

  • In a new sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300.

  • Vortex thoroughly until the solution is clear and homogenous.

  • Add 50 µL of Tween-80 to the mixture.

  • Vortex again to ensure complete mixing.

  • Slowly add 450 µL of sterile saline to the vial while continuously vortexing. This gradual addition is critical to prevent precipitation.

  • Visually inspect the final solution for clarity. If any precipitation is observed, gentle warming and/or sonication may be used to aid dissolution.

Protocol 2: Intraperitoneal (IP) Injection in Mice and Monitoring

Materials:

  • Prepared this compound formulation or vehicle control

  • Appropriately sized sterile syringes (e.g., 1 mL)

  • Appropriately sized sterile needles (e.g., 25-27 gauge)

  • Animal scale

  • 70% ethanol for disinfection

Procedure:

  • Calculate the dose: Weigh the mouse to determine the correct injection volume based on its body weight (typically, the injection volume should not exceed 10 mL/kg).

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Identify the lower right or left quadrant of the abdomen. This helps to avoid puncturing the bladder or cecum.

  • Injection: Insert the needle at a 30-40 degree angle with the bevel facing up. Before injecting, gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated.

  • Administer the solution: Inject the calculated volume smoothly.

  • Withdraw the needle: Remove the needle at the same angle it was inserted.

  • Post-injection Monitoring: Return the animal to its cage and monitor for any immediate adverse effects, such as distress, lethargy, or signs of pain at the injection site. Continue to monitor the animals according to your experimental protocol.

Visualizations

CCR2 Signaling Pathway

The following diagram illustrates the major signaling pathways activated upon the binding of CCL2 to its receptor, CCR2. MK-0812, as a CCR2 antagonist, blocks the initiation of these downstream cascades.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds G_Protein G-protein (Gi/o) CCR2->G_Protein Activates JAK_STAT JAK/STAT CCR2->JAK_STAT Activates PLC PLC G_Protein->PLC PI3K PI3K G_Protein->PI3K RAS_RAF RAS/RAF G_Protein->RAS_RAF IP3_DAG IP3 / DAG PLC->IP3_DAG AKT AKT PI3K->AKT MEK_ERK MEK/ERK RAS_RAF->MEK_ERK STAT_Activation STAT Activation JAK_STAT->STAT_Activation Ca_Flux Ca²⁺ Flux IP3_DAG->Ca_Flux Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival Gene_Transcription Gene Transcription (Inflammation) MEK_ERK->Gene_Transcription STAT_Activation->Gene_Transcription Chemotaxis Chemotaxis & Cell Migration Ca_Flux->Chemotaxis Cell_Survival->Chemotaxis Gene_Transcription->Chemotaxis MK0812 MK-0812 Succinate MK0812->CCR2

Caption: CCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.

experimental_workflow cluster_prep Preparation Phase cluster_dosing Dosing & Observation Phase cluster_analysis Analysis Phase Formulation Prepare this compound Formulation & Vehicle Control Animal_Acclimation Animal Acclimation & Baseline Measurements Group_Assignment Randomize Animals into Treatment Groups Animal_Acclimation->Group_Assignment Dosing Administer Compound or Vehicle (e.g., Intraperitoneal Injection) Group_Assignment->Dosing Monitoring Monitor for Adverse Effects (Clinical Signs, Body Weight) Dosing->Monitoring Endpoint_Measurement Measure Experimental Endpoints (e.g., Tissue Analysis, Biomarkers) Monitoring->Endpoint_Measurement Data_Analysis Statistical Analysis of Results Endpoint_Measurement->Data_Analysis Interpretation Interpret Data & Draw Conclusions Data_Analysis->Interpretation troubleshooting_logic Start Adverse Effects Observed? In_All_Groups Effects in All Groups (including untreated)? Start->In_All_Groups Yes In_Vehicle_Treated Effects in Vehicle & Drug Groups, but not Untreated? Start->In_Vehicle_Treated No Action_Environment Investigate Environmental Factors (Husbandry, Diet, etc.) In_All_Groups->Action_Environment Yes Action_Injection Review Injection Technique & Animal Handling In_All_Groups->Action_Injection No Only_In_Drug_Group Effects Only in Drug-Treated Group? In_Vehicle_Treated->Only_In_Drug_Group No Action_Vehicle Investigate Vehicle Component Effects (Review Literature, Reduce Concentrations) In_Vehicle_Treated->Action_Vehicle Yes Action_Compound Likely a Compound-Specific Effect (Pharmacology/Toxicology) Only_In_Drug_Group->Action_Compound Yes

References

ensuring complete CCR2 blockade with MK-0812 Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing MK-0812 Succinate to achieve complete CCR2 blockade in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule antagonist of the C-C chemokine receptor 2 (CCR2).[1][2][3] It functions by binding with high affinity to CCR2, thereby preventing the binding of its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2). This blockade inhibits the downstream signaling pathways that lead to monocyte and macrophage recruitment to sites of inflammation. MK-0812 has been shown to completely block MCP-1 mediated responses in a concentration-dependent manner.[2]

Q2: What are the typical in vitro and in vivo potencies of MK-0812?

MK-0812 exhibits low nanomolar affinity for CCR2.[2] In vitro studies have demonstrated an IC50 of 3.2 nM for the inhibition of MCP-1 mediated responses and 4.5 nM for the inhibition of radiolabeled MCP-1 binding on isolated monocytes.[2] In whole blood assays, the IC50 for inhibiting MCP-1 induced monocyte shape change is 8 nM.[2] For in vivo studies in mice, a common oral dose is 30 mg/kg, which has been shown to reduce the frequency of circulating Ly6Chi monocytes.[1][2]

Q3: I've observed an increase in plasma CCL2 levels after administering MK-0812. Is this expected?

Yes, this is an expected phenomenon. Systemic administration of CCR2 antagonists, including MK-0812, is associated with a significant increase in the plasma concentration of the CCR2 ligand, CCL2.[4][5] This is thought to be due to the blockade of CCR2-mediated internalization and clearance of CCL2.[4] This paradoxical increase in CCL2 should be taken into account when interpreting in vivo data, as it could potentially counteract the effects of the CCR2 blockade.[4]

Q4: Has MK-0812 been used in clinical trials?

Yes, MK-0812 has been investigated in clinical trials for conditions such as relapsing-remitting multiple sclerosis.[6]

Troubleshooting Guides

Problem: Incomplete CCR2 blockade observed in my in vitro assay.

Potential CauseRecommended Solution
Incorrect agonist concentration Ensure you are using a submaximal concentration (typically EC80) of the CCR2 agonist (e.g., CCL2) to allow a clear window for observing antagonism.[7]
Inadequate pre-incubation time For competitive antagonists like MK-0812, it is crucial to pre-incubate the cells with the compound before adding the agonist to allow for receptor binding equilibrium. A pre-incubation time of 15-30 minutes is generally recommended.[7]
Suboptimal assay conditions Verify that your assay buffer, temperature, and incubation times are optimized for your specific cell type and assay format.
MK-0812 degradation Prepare fresh stock solutions of MK-0812 and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[2]
Low CCR2 expression on cells Confirm the expression level of CCR2 on your target cells using techniques like flow cytometry or western blotting. Low receptor density can lead to a small signal window, making antagonism difficult to detect.[7]

Problem: Lack of efficacy in my in vivo animal model.

Potential CauseRecommended Solution
Insufficient dose or dosing frequency The provided 30 mg/kg oral dose is a starting point.[1][2] Dose-response studies may be necessary for your specific animal model and disease state to ensure adequate plasma concentrations are maintained.
Pharmacokinetic variability Consider the route of administration and potential differences in metabolism between animal species. Continuous intravenous infusion can be used to maintain constant blood levels of the drug.[1][2]
Paradoxical increase in CCL2 The elevated plasma CCL2 levels may overcome the competitive antagonism of MK-0812.[4] Measure plasma CCL2 concentrations in your treated animals and correlate them with the observed efficacy.
Redundant chemokine pathways Other chemokine receptors, such as CCR5, may be involved in the recruitment of inflammatory cells in your model. Consider investigating the role of other pathways.[8]
Species-specific differences in CCR2 There can be significant differences in the structure and antagonist affinity of CCR2 between species. Ensure that MK-0812 is potent against the CCR2 of the animal model you are using.[8]

Quantitative Data Summary

ParameterValueSpeciesAssay Type
IC50 3.2 nMNot SpecifiedMCP-1 Mediated Response
IC50 4.5 nMNot Specified125I-MCP-1 Binding on Monocytes
IC50 8 nMRhesusMCP-1 Induced Monocyte Shape Change (Whole Blood)
IC50 5 nMMouseWeHi-274.1 Cell Chemotaxis

Experimental Protocols

Protocol 1: In Vitro Chemotaxis Assay

This protocol describes how to assess the ability of MK-0812 to inhibit CCL2-induced cell migration.

  • Cell Preparation: Culture a CCR2-expressing cell line (e.g., WeHi-274.1) to 80-90% confluency. Harvest and resuspend the cells in assay medium (e.g., RPMI + 1% BSA) at a concentration of 1 x 10^6 cells/mL.

  • Antagonist Preparation: Prepare a serial dilution of this compound in assay medium.

  • Assay Setup:

    • Add 600 µL of assay medium containing various concentrations of CCL2 to the lower wells of a 24-well chemotaxis chamber.

    • Add 100 µL of the cell suspension to the upper chamber (transwell insert).

    • To the upper chamber, add 100 µL of the MK-0812 serial dilutions or vehicle control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.

  • Quantification:

    • Remove the transwell inserts.

    • Collect the cells that have migrated to the lower chamber.

    • Quantify the number of migrated cells using a cell counter or a viability assay (e.g., CellTiter-Glo®).

  • Data Analysis: Plot the number of migrated cells against the concentration of MK-0812 to determine the IC50 value.

Protocol 2: Flow Cytometry for CCR2 Receptor Occupancy

This protocol allows for the confirmation of MK-0812 binding to CCR2 on the cell surface.

  • Cell Preparation: Isolate primary cells (e.g., human peripheral blood monocytes) or use a CCR2-expressing cell line.

  • MK-0812 Treatment: Incubate the cells with varying concentrations of MK-0812 or vehicle control for 30 minutes at 37°C.

  • Staining:

    • Wash the cells with FACS buffer (PBS + 2% FBS).

    • Stain the cells with a fluorescently labeled anti-CCR2 antibody for 30 minutes on ice.

    • Wash the cells twice with FACS buffer.

  • Data Acquisition: Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the cell population of interest.

    • Measure the mean fluorescence intensity (MFI) of the CCR2 staining.

    • A decrease in MFI in the MK-0812 treated samples compared to the vehicle control indicates receptor occupancy.

Visualizations

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 Receptor G_protein Gαi Protein CCR2->G_protein Activates CCL2 CCL2 (MCP-1) CCL2->CCR2 Binds MK0812 This compound MK0812->CCR2 Blocks Downstream Downstream Signaling (e.g., Ca2+ flux, MAPK activation) G_protein->Downstream Initiates Chemotaxis Monocyte Chemotaxis & Recruitment Downstream->Chemotaxis Leads to

Caption: CCR2 signaling pathway and blockade by this compound.

Troubleshooting_Workflow start Incomplete CCR2 Blockade Observed check_in_vitro In Vitro or In Vivo? start->check_in_vitro in_vitro_checks Verify: - Agonist Concentration (EC80) - MK-0812 Pre-incubation Time - CCR2 Expression Level - MK-0812 Integrity check_in_vitro->in_vitro_checks In Vitro in_vivo_checks Verify: - Dose & Dosing Frequency - Pharmacokinetics - Measure Plasma CCL2 - Consider Redundant Pathways check_in_vitro->in_vivo_checks In Vivo resolution Complete Blockade Achieved in_vitro_checks->resolution in_vivo_checks->resolution

Caption: Troubleshooting workflow for incomplete CCR2 blockade.

Target_Engagement_Workflow start Start: Experimental Setup treat_cells Treat Cells/Animal with This compound start->treat_cells collect_samples Collect Samples (e.g., PBMCs, Tissues) treat_cells->collect_samples assay_choice Choose Assay for Target Engagement collect_samples->assay_choice flow_cytometry Flow Cytometry for Receptor Occupancy assay_choice->flow_cytometry Direct Binding pd_assay Pharmacodynamic Assay (e.g., Chemotaxis Inhibition) assay_choice->pd_assay Functional Response analyze_flow Analyze for Decreased CCR2 Staining flow_cytometry->analyze_flow analyze_pd Analyze for Inhibition of Biological Response pd_assay->analyze_pd confirm_engagement Target Engagement Confirmed analyze_flow->confirm_engagement analyze_pd->confirm_engagement

Caption: Experimental workflow for confirming target engagement.

References

Validation & Comparative

comparing the efficacy of MK-0812 Succinate to other CCR2 antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of the Efficacy of MK-0812 Succinate and Other CCR2 Antagonists

For researchers and professionals in drug development, understanding the comparative efficacy of different C-C chemokine receptor 2 (CCR2) antagonists is crucial for advancing therapeutic strategies in inflammatory diseases, autoimmune disorders, and oncology. This guide provides an objective comparison of this compound with other notable CCR2 antagonists, supported by experimental data.

The C-C chemokine receptor 2 (CCR2) and its primary ligand, CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1), are key players in the inflammatory response, primarily mediating the migration of monocytes and macrophages to sites of inflammation.[1] Dysregulation of the CCL2-CCR2 axis is implicated in the pathogenesis of numerous diseases, making CCR2 a compelling therapeutic target.

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound in comparison to other well-characterized CCR2 antagonists. The data is compiled from various preclinical studies and presented to facilitate a clear comparison of their potency.

Table 1: Radioligand Binding Affinity of CCR2 Antagonists

CompoundTarget SpeciesAssay TypeCell Line/MembraneRadioligandIC50 (nM)Reference
MK-0812 HumanWhole Cell BindingIsolated Monocytes125I-MCP-14.5[2]
MouseMembrane BindingBa/F3 cells transfected with mouse CCR2125I-rhCCL2~5[3]
INCB3344 HumanWhole Cell Binding--5.1[4][5]
MouseWhole Cell BindingWEHI-274.1125I-mCCL29.5[4][5]
RatWhole Cell Binding--7.3[4]
CynomolgusWhole Cell Binding--16[4]
CCX140-B HumanChemotaxis AssayHuman MonocytesCCL2, CCL7, CCL8, CCL13200 (in 100% human serum)[6]
PF-04634817 Rat---20.8[7][8]

Table 2: Functional Antagonism of CCR2 Antagonists (Chemotaxis & Calcium Flux)

CompoundAssay TypeCell LineSpeciesIC50 (nM)Reference
MK-0812 MCP-1 Mediated Response--3.2[2]
Whole Blood Monocyte Shape ChangeRhesus BloodRhesus Monkey8[2]
Calcium Influx AssayHuman Monocytic Leukemia CellsHumanMost potent among 10 tested antagonists[9]
INCB3344 Chemotaxis-Human3.8[4][5]
ChemotaxisWEHI-274.1Mouse7.8-10[4][10]
Chemotaxis-Rat2.7[4]
Chemotaxis-Cynomolgus6.2[4]
CCX140-B Monocyte ChemotaxisHuman MonocytesHuman280 (for CCL2)[6]

CCR2 Signaling Pathway

The binding of CCL2 to its receptor CCR2, a G-protein coupled receptor (GPCR), triggers a cascade of intracellular signaling events. This activation leads to monocyte and macrophage recruitment, proliferation, and survival, contributing to the inflammatory response in various diseases. The diagram below illustrates the simplified CCR2 signaling pathway.

CCR2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CCL2 CCL2 (MCP-1) CCR2 CCR2 CCL2->CCR2 Binds to G_Protein Gαi/Gβγ CCR2->G_Protein Activates PLC PLC G_Protein->PLC Activates PI3K PI3K G_Protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Proliferation, Survival) Ca_Flux->Cellular_Response ERK ERK1/2 PKC->ERK Akt Akt PI3K->Akt Activates Akt->Cellular_Response ERK->Cellular_Response MK0812 This compound & other Antagonists MK0812->CCR2 Blocks

Simplified CCR2 Signaling Pathway

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are the protocols for key assays used in the characterization of CCR2 antagonists.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

Materials:

  • Cells/Membranes: Cells endogenously expressing or transfected with CCR2 (e.g., WEHI-274.1 murine monocyte cell line, or membranes from Ba/F3 cells transfected with mouse CCR2).[1][3]

  • Radioligand: 125I-labeled CCL2 (human or murine).[1][3]

  • Test Compound: CCR2 antagonist (e.g., this compound).

  • Assay Buffer: RPMI 1640 with 1% BSA or similar.[1]

  • Wash Buffer: Cold PBS.[1]

  • Filtration Plate: 96-well filter plate.[1]

  • Scintillation Counter.

Procedure:

  • Cell/Membrane Preparation: Culture cells to the desired density. Harvest and resuspend in assay buffer at a defined concentration (e.g., 1 x 106 cells/mL).[1]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer for total binding.

    • A high concentration of unlabeled CCL2 (e.g., 1 µM) for non-specific binding.[1]

    • Serial dilutions of the test compound.

  • Add Radioligand: Add 125I-CCL2 to all wells at a concentration near its Kd.[1]

  • Add Cells/Membranes: Add the cell or membrane suspension to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) with gentle agitation to reach equilibrium.[1]

  • Filtration: Transfer the contents to a pre-wetted filter plate and wash multiple times with ice-cold wash buffer using a vacuum manifold to separate bound from free radioligand.[1]

  • Quantification: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression.

Chemotaxis Assay

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

  • Cells: Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs).[1]

  • Chemoattractant: Recombinant human CCL2 (hCCL2).[1]

  • Test Compound: CCR2 antagonist.

  • Assay Medium: RPMI 1640 with 0.5% BSA.[1]

  • Transwell Inserts: Typically 5 µm pore size for a 24-well plate.[1]

  • Detection Reagent: A fluorescent dye for cell quantification (e.g., Calcein-AM).[1]

  • Fluorescence Plate Reader.

Procedure:

  • Cell Preparation: Culture cells and resuspend them in assay medium at a defined concentration (e.g., 2 x 106 cells/mL).[1]

  • Compound Pre-incubation: In a separate plate, incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.[1]

  • Assay Setup:

    • Add assay medium containing hCCL2 (at its EC50 concentration) to the lower wells of a 24-well plate. Use assay medium without CCL2 as a negative control.[1]

    • Place the Transwell inserts into the wells.

    • Add the pre-incubated cell suspension to the top of each insert.[1]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.[1]

  • Quantification of Migrated Cells:

    • Carefully remove the inserts.

    • Add a cell lysis buffer containing a fluorescent dye to the lower wells.[1]

    • Measure the fluorescence using a plate reader to quantify the number of migrated cells.

  • Data Analysis: Plot the number of migrated cells against the logarithm of the test compound concentration and determine the IC50 value.

Calcium Flux Assay

This assay measures the antagonist's ability to block the transient increase in intracellular calcium concentration induced by CCL2 binding to CCR2.

Materials:

  • Cells: Cells expressing CCR2.

  • Fluorescent Calcium Indicator: Indo-1 AM or Fluo-4 AM.[11][12]

  • Agonist: CCL2.

  • Test Compound: CCR2 antagonist.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[11]

  • Flow Cytometer or Fluorescence Plate Reader.

Procedure:

  • Cell Loading: Incubate the cells with a fluorescent calcium indicator (e.g., Indo-1 AM) in the dark at 37°C for 30-45 minutes.[12][13]

  • Washing: Wash the cells to remove excess dye.

  • Pre-incubation with Antagonist: Incubate the cells with various concentrations of the test compound.

  • Baseline Measurement: Measure the baseline fluorescence of the cells.

  • Agonist Stimulation: Add CCL2 to the cells to induce calcium flux.

  • Kinetic Measurement: Immediately after adding the agonist, record the change in fluorescence over time.

  • Data Analysis: The antagonist's effect is quantified by the reduction in the peak fluorescence signal in the presence of the compound. Calculate the IC50 from the dose-response curve.

In Vivo Efficacy

While in vitro assays provide valuable data on potency, in vivo studies are critical for evaluating the therapeutic potential of CCR2 antagonists. These studies are often conducted in animal models of diseases where the CCL2-CCR2 axis is implicated, such as diabetic nephropathy, rheumatoid arthritis, and cancer.[6][9][14]

For example, in a study using humanized mice with a lung metastasis model of breast cancer, oral administration of MK-0812 was found to be the most potent inhibitor of human CCR2 among ten tested antagonists, reducing the number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[9] Similarly, INCB3344 has demonstrated efficacy in a mouse model of delayed-type hypersensitivity and a rat model of inflammatory arthritis.[14] CCX140-B has shown benefits in preclinical models of type 2 diabetes and in a Phase II study in patients with diabetic nephropathy.[6][15] PF-04634817, a dual CCR2/5 antagonist, showed a modest reduction in albuminuria in adults with diabetic nephropathy.[16]

Conclusion

This compound demonstrates high potency as a CCR2 antagonist in both binding and functional assays, with data suggesting it is among the most effective inhibitors of human CCR2.[2][9] Comparative analysis with other antagonists like INCB3344, CCX140-B, and PF-04634817 reveals that while all are potent inhibitors, their specific efficacy can vary depending on the assay, species, and experimental conditions. For researchers, the choice of a CCR2 antagonist will depend on the specific requirements of their study, including the target species, the desired in vitro or in vivo model, and the specific disease context. The data and protocols provided in this guide serve as a valuable resource for making informed decisions in the development of novel therapeutics targeting the CCL2-CCR2 pathway.

References

Unveiling the Selectivity of MK-0812 Succinate: A Comparative Analysis for CCR2 Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the CCR2 selectivity of MK-0812 Succinate, benchmarked against other key antagonists, and supported by experimental data and protocols.

This guide provides a comprehensive comparison of this compound's selectivity for the C-C chemokine receptor 2 (CCR2) against other receptors. The data presented herein is intended to assist researchers in evaluating this compound for their specific applications in drug discovery and development.

At a Glance: Potency and Selectivity of CCR2 Antagonists

The following tables summarize the in vitro potency of this compound and selected alternative CCR2 antagonists. This data highlights the comparative efficacy and selectivity of these compounds in targeting the CCR2 receptor.

Table 1: In Vitro Potency of this compound against CCR2

Assay TypeCell TypeLigandIC50 (nM)
Functional (Chemokine-mediated response)Isolated MonocytesMCP-13.2[1]
BindingIsolated Monocytes125I-MCP-14.5[1]
Functional (Monocyte Shape Change)Rhesus Monkey Whole BloodMCP-18[1]
BindingBa/F3 cells transfected with mouse CCR2125I-rhCCL2~5

Table 2: Comparative Selectivity Profile of CCR2 Antagonists

CompoundTargetAssay TypeIC50/Ki (nM)Selectivity Notes
This compound CCR2 Binding (Kd) 0.7 Dual antagonist with high affinity for CCR5.
CCR5 Binding (Kd) 1.8
CCR5Binding (IC50)25
INCB3344CCR2Binding5.1 (human), 9.5 (mouse)>100-fold selective for CCR2 over a panel of >50 GPCRs and ion channels, including CCR1 and CCR5.
CCR1Binding>1000 (murine)
CCR5Binding>3000 (murine)
CCX140CCR2Binding17CCR5-inert.
Ca2+ Mobilization3
Chemotaxis8
CCR5Binding7000
AZD2423CCR2Binding2.6>100-fold selective for CCR2.
Ca2+ Flux1.2
Chemotaxis4.4
CCR5Chemotaxis316

Understanding the Mechanism: The CCR2 Signaling Pathway

The binding of the chemokine CCL2 (also known as MCP-1) to its receptor CCR2 initiates a signaling cascade that is central to the recruitment of monocytes and macrophages to sites of inflammation. This G-protein coupled receptor (GPCR) primarily signals through the Gαi subunit, leading to downstream cellular responses.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane CCR2 CCR2 G_protein Gαi/βγ CCR2->G_protein Activation CCL2 CCL2 (MCP-1) CCL2->CCR2 Binding PLC PLC G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC PKC DAG->PKC Activates Chemotaxis Chemotaxis & Cellular Migration Ca_release->Chemotaxis PKC->Chemotaxis

A simplified diagram of the CCR2 signaling cascade initiated by CCL2 binding.

Experimental Validation: Methodologies for Selectivity Assessment

The quantitative data presented in this guide are derived from established in vitro assays. Below are detailed protocols for the key experimental methodologies used to validate the selectivity of CCR2 antagonists.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki or IC50).

Radioligand_Binding_Workflow start Start cell_prep Prepare cells expressing CCR2 (e.g., isolated monocytes, transfected cell lines) start->cell_prep incubation Incubate cells with radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) and varying concentrations of this compound cell_prep->incubation separation Separate bound from free radioligand (e.g., filtration through a filter plate) incubation->separation quantification Quantify radioactivity of bound ligand (e.g., scintillation counting) separation->quantification analysis Data analysis: - Determine non-specific binding - Calculate percent inhibition - Determine IC50 value quantification->analysis end End analysis->end

Workflow for a competitive radioligand binding assay to determine CCR2 affinity.

Protocol Details:

  • Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified from the PBMC fraction.

  • Assay Buffer: The assay is typically performed in a binding buffer containing a buffer salt (e.g., HEPES), bovine serum albumin (BSA), and protease inhibitors.

  • Competition Binding: A constant concentration of radiolabeled CCL2 (e.g., ¹²⁵I-CCL2) is incubated with the cells in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation: The reaction mixture is incubated at room temperature for a defined period to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the cell-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Monocyte Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of monocytes towards a chemoattractant, such as CCL2.

Chemotaxis_Assay_Workflow start Start cell_prep Isolate and label primary human monocytes (e.g., with Calcein-AM) start->cell_prep chamber_setup Set up a Boyden chamber: - Lower well: Chemoattractant (CCL2) - Upper well: Labeled monocytes pre-incubated with varying concentrations of this compound cell_prep->chamber_setup migration Incubate to allow cell migration through a porous membrane chamber_setup->migration quantification Quantify migrated cells in the lower chamber (e.g., by fluorescence measurement) migration->quantification analysis Data analysis: - Calculate percent inhibition of migration - Determine IC50 value quantification->analysis end End analysis->end

Workflow for a monocyte chemotaxis assay to assess functional antagonism of CCR2.

Protocol Details:

  • Cell Preparation: Primary human monocytes are isolated from peripheral blood.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, which consists of an upper and a lower compartment separated by a porous membrane. The lower chamber is filled with a medium containing CCL2 as the chemoattractant.

  • Compound Incubation: Monocytes are pre-incubated with various concentrations of this compound before being placed in the upper chamber.

  • Migration: The chamber is incubated for a specific time to allow the monocytes to migrate through the pores of the membrane towards the CCL2 gradient in the lower chamber.

  • Quantification: The number of migrated cells in the lower chamber is quantified. This can be done by staining the migrated cells and counting them under a microscope, or by using fluorescently labeled cells and measuring the fluorescence in the lower chamber.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the monocyte migration induced by CCL2 is determined as the IC50 value.

Whole Blood Monocyte Shape Change Assay

This assay assesses the functional activity of a CCR2 antagonist in a more physiologically relevant environment by measuring the morphological changes of monocytes in whole blood upon chemokine stimulation.

Protocol Details:

  • Blood Collection: Fresh whole blood is collected from human or rhesus monkey donors in tubes containing an anticoagulant.

  • Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of the CCR2 antagonist (MK-0812) at room temperature.

  • Chemokine Stimulation: The blood samples are then stimulated with a specific chemokine, such as MCP-1, to induce a shape change in monocytes.

  • Fixation and Lysis: Following stimulation, the red blood cells are lysed, and the remaining white blood cells are fixed.

  • Flow Cytometry Analysis: The forward scatter of the monocyte population is measured using a flow cytometer. An increase in forward scatter indicates a change in cell shape and size, which is a hallmark of monocyte activation.

  • Data Analysis: The inhibitory effect of the antagonist is quantified by measuring the reduction in the MCP-1-induced increase in monocyte forward scatter. The IC50 value is the concentration of the antagonist that causes a 50% inhibition of the maximal shape change response.

Off-Target Selectivity Profile

A comprehensive evaluation of a drug candidate's selectivity requires screening against a broad panel of off-target proteins, including other GPCRs, ion channels, kinases, and enzymes. While specific quantitative data for a broad selectivity panel for this compound is not extensively available in the public domain, its significant affinity for CCR5, classifying it as a dual CCR2/CCR5 antagonist, is a critical aspect of its selectivity profile. In contrast, comparators like INCB3344 have been documented to be highly selective, with over 100-fold selectivity against a large panel of other receptors and ion channels. The lack of a publicly available, broad off-target panel for MK-0812 is an important consideration for researchers designing studies where off-target effects could be a confounding factor.

Conclusion

This compound is a potent antagonist of the CCR2 receptor, demonstrating low nanomolar efficacy in both binding and functional assays. A key characteristic of its selectivity profile is its dual antagonism of CCR2 and CCR5, with comparable high affinity for both receptors. This contrasts with other CCR2 antagonists such as INCB3344 and CCX140, which exhibit high selectivity for CCR2 over CCR5 and other receptors. The choice of a CCR2 antagonist for research or therapeutic development should, therefore, be guided by the specific requirements of the study, particularly whether dual CCR2/CCR5 antagonism is desirable or if high selectivity for CCR2 is paramount. The detailed experimental protocols provided in this guide offer a framework for the independent validation and comparison of these and other CCR2 antagonists.

References

A Head-to-Head Comparison of CCR2 Antagonists: MK-0812 Succinate and INCB3344

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two prominent small molecule antagonists of the C-C chemokine receptor type 2 (CCR2): MK-0812 Succinate and INCB3344. Both compounds have been instrumental in preclinical research to elucidate the role of the CCL2/CCR2 signaling axis in a variety of inflammatory diseases, autoimmune disorders, and cancer. This document summarizes their performance based on available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to CCR2 and its Antagonists

The CCL2/CCR2 signaling axis is a critical pathway in the recruitment of monocytes and macrophages to sites of inflammation.[1] Dysregulation of this axis is implicated in the pathogenesis of numerous diseases, making CCR2 a compelling therapeutic target.[2] this compound, developed by Merck, and INCB3344, from Incyte Corporation, are potent and selective antagonists of CCR2 that have been widely used to probe the therapeutic potential of inhibiting this pathway. While both compounds effectively block CCR2, they exhibit distinct pharmacological profiles.

Quantitative Performance Data

The following tables summarize the in vitro potency and pharmacokinetic parameters of this compound and INCB3344 based on publicly available data.

Table 1: In Vitro Potency of this compound and INCB3344

CompoundTargetAssay TypeCell Line/SystemIC50 (nM)Reference(s)
MK-0812 Human CCR2MCP-1 Mediated ResponseHuman Monocytes3.2[3][4]
Human CCR2125I-MCP-1 BindingIsolated Monocytes4.5[3][4]
Human CCR2Calcium InfluxHuman Monocytic Leukemia CellsMost potent of 10 antagonists tested[5]
Rhesus CCR2MCP-1 Induced Shape ChangeWhole Blood8[4]
Mouse CCR2125I-rhCCL2 BindingBa/F3 cells5
INCB3344 Human CCR2Binding Antagonism-5.1[6][7]
Human CCR2Chemotaxis Antagonism-3.8[6][7]
Murine CCR2Binding AntagonismWEHI-274.19.5[6][7]
Murine CCR2Chemotaxis Antagonism-7.8[6][7]
Murine CCR2CCL2 BindingWEHI-274.110 ± 5[8]

Table 2: Pharmacokinetic Profile of this compound and INCB3344 in Mice

ParameterThis compoundINCB3344Reference(s)
Administration Route Oral (gavage)Oral (gavage) / Intravenous[3][9]
Dose 30 mg/kg10 mg/kg (p.o.), 30 mg/kg (i.p.)[6][10]
Oral Bioavailability (F%) Data not available47%[6][7][10]
Half-life (t½) Data not available~1 hour (i.v.), ~12 hours (i.p.)[6][10]
AUC Data not available2664 nM·h (10 mg/kg p.o. in CD-1 mice), 3888 nM·h (10 mg/kg p.o. in Balb/c mice)[10]
Cmax Dose-dependent increase in plasma concentrationData not available[11]

Selectivity Profile

A key differentiator between the two compounds is their selectivity. INCB3344 is reported to be a highly selective CCR2 antagonist, with over 100-fold selectivity against a panel of more than 40 other G protein-coupled receptors, including the closely related chemokine receptors CCR1 and CCR5.[6][8][12] In contrast, some studies suggest that MK-0812 is a dual antagonist of both CCR2 and CCR5.[13] This dual activity could be advantageous or disadvantageous depending on the specific therapeutic application and the relative roles of CCR2 and CCR5 in the disease model being investigated.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to characterize these antagonists, the following diagrams are provided.

CCR2_Signaling_Pathway CCL2/CCR2 Signaling Pathway CCL2 CCL2 CCR2 CCR2 (GPCR) CCL2->CCR2 Binding G_protein Gαi/Gβγ CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K G_protein->PI3K JAK_STAT JAK/STAT G_protein->JAK_STAT PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Proliferation, Survival) Ca_release->Cellular_Response MAPK MAPK (ERK, p38, JNK) PKC->MAPK Akt Akt PI3K->Akt Akt->Cellular_Response MAPK->Cellular_Response JAK_STAT->Cellular_Response

Caption: Simplified CCL2/CCR2 signaling cascade.

The binding of CCL2 to its receptor CCR2 initiates a conformational change, leading to the activation of intracellular G proteins.[7] This triggers downstream signaling cascades, including the PLC/IP3, PI3K/Akt, JAK/STAT, and MAPK pathways, ultimately resulting in cellular responses such as chemotaxis, proliferation, and survival.[7]

Experimental_Workflow In Vitro Antagonist Characterization Workflow cluster_binding Binding Assay cluster_chemotaxis Chemotaxis Assay Binding_Start Start Cell_Culture Culture CCR2-expressing cells (e.g., WEHI-274.1) Binding_Start->Cell_Culture Incubation Incubate cells with radiolabeled CCL2 and test compound Cell_Culture->Incubation Washing Wash to remove unbound ligand Incubation->Washing Quantification Quantify bound radioligand Washing->Quantification IC50_Calc_Bind Calculate IC50 Quantification->IC50_Calc_Bind Chemo_Start Start Cell_Prep Prepare cell suspension (e.g., monocytes) Chemo_Start->Cell_Prep Transwell Place cells in upper chamber of Transwell plate with CCL2 in lower chamber Cell_Prep->Transwell Incubate_Chemo Incubate with test compound Transwell->Incubate_Chemo Cell_Migration Quantify migrated cells Incubate_Chemo->Cell_Migration IC50_Calc_Chemo Calculate IC50 Cell_Migration->IC50_Calc_Chemo

Caption: General workflow for in vitro characterization.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a test compound for CCR2 by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2) or other suitable cell line.[8]

  • Radioligand: 125I-labeled CCL2.[8]

  • Test Compound: this compound or INCB3344.

  • Assay Buffer: RPMI 1640, 0.1% BSA, 20 mM HEPES.[8]

  • Wash Buffer: Cold PBS.

  • Filtration Plate: 96-well filter plate.

  • Scintillation Counter.

Procedure:

  • Cell Preparation: Culture WEHI-274.1 cells and resuspend in assay buffer.[8]

  • Assay Setup: In a 96-well plate, add assay buffer (for total binding), unlabeled CCL2 (for non-specific binding), and serial dilutions of the test compound.

  • Add 125I-labeled CCL2 to all wells.

  • Add the cell suspension to all wells.

  • Incubation: Incubate at room temperature for 30 minutes.[8]

  • Filtration: Transfer the contents to a filter plate and wash to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation fluid, and measure radioactivity.

  • Data Analysis: Calculate specific binding and determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound.

In Vitro Chemotaxis Assay (Transwell)

This functional assay measures the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

Materials:

  • Cells: Primary monocytes or a monocytic cell line (e.g., THP-1).

  • Chemoattractant: Recombinant human CCL2.

  • Test Compound: this compound or INCB3344.

  • Assay Medium: RPMI 1640 with 0.5% BSA.

  • Transwell Inserts: 5 µm pore size.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension in assay medium.

  • Assay Setup: Add assay medium containing CCL2 to the lower wells of a 24-well plate. Place Transwell inserts into the wells.

  • Compound Treatment: Add the cell suspension, pre-incubated with various concentrations of the test compound, to the upper chamber of the inserts.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 1-4 hours).

  • Quantification: Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by direct cell counting.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of migration against the log concentration of the test compound.

Conclusion

Both this compound and INCB3344 are potent antagonists of the CCR2 receptor, demonstrating low nanomolar efficacy in vitro. INCB3344 has been more extensively characterized in terms of its pharmacokinetic profile and is noted for its high selectivity for CCR2. MK-0812, while also potent, may exhibit dual antagonism of CCR2 and CCR5, a factor that should be considered in experimental design and data interpretation. The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired selectivity profile, the species being studied, and the experimental model employed. This guide provides a foundational dataset and methodological framework to aid researchers in making an informed decision for their studies targeting the CCL2/CCR2 axis.

References

Comparative Analysis of MK-0812 Succinate Cross-Reactivity with Murine and Human CCR2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of MK-0812 Succinate, a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2), between human and murine species. The data presented herein is compiled from various in vitro studies to facilitate an objective assessment of the compound's performance and aid in the design of preclinical and clinical research.

Introduction to this compound and CCR2

This compound is a small molecule inhibitor targeting CCR2, a key receptor in the chemokine signaling pathway.[1][2] The interaction between CCR2 and its primary ligand, C-C motif chemokine ligand 2 (CCL2, also known as monocyte chemoattractant protein-1 or MCP-1), plays a crucial role in the migration of monocytes and other immune cells to sites of inflammation.[3] This signaling axis is implicated in a variety of inflammatory and autoimmune diseases, as well as in cancer metastasis.[4] Consequently, CCR2 has emerged as a significant therapeutic target for drug development. Understanding the species-specific activity of CCR2 antagonists like this compound is paramount for the accurate translation of preclinical findings from murine models to human clinical trials.

Quantitative Comparison of In Vitro Potency

The following tables summarize the available data on the inhibitory activity of MK-0812 against human and murine CCR2. It is important to note that the data are derived from different studies and experimental assays, which may contribute to variations in the reported values. A direct comparison from a single head-to-head study under identical conditions is not currently available in the public domain.

Table 1: Potency of MK-0812 on Human CCR2

Assay TypeCell TypeLigandEndpointIC50 (nM)Reference
Functional Assay (Shape Change)Human MonocytesMCP-1Inhibition of cell shape change3.2[2]
Radioligand Binding AssayHuman Monocytes125I-MCP-1Inhibition of radioligand binding4.5[2]
Whole Blood AssayHuman Whole BloodMCP-1Inhibition of monocyte shape change8[2]

Table 2: Potency of MK-0812 on Murine CCR2

Assay TypeCell LineLigandEndpointIC50 (nM)Reference
Chemotaxis AssayWeHi-274.1 (murine monocyte)CCL2Inhibition of cell migration5[5]
Radioligand Binding AssayBa/F3 cells transfected with mouse CCR2125I-rhCCL2Inhibition of radioligand bindingNot explicitly stated, but inhibition was demonstrated[5]

Based on the available data, MK-0812 demonstrates potent antagonism of both human and murine CCR2 with IC50 values in the low nanomolar range. While the values are comparable, subtle differences may exist due to species-specific variations in receptor structure and assay conditions.

CCR2 Signaling Pathway and Experimental Workflows

To provide a comprehensive understanding of the experimental context, the following diagrams illustrate the CCR2 signaling pathway and the general workflows for the key assays used to evaluate CCR2 antagonists.

CCR2_Signaling_Pathway CCR2 Signaling Pathway CCL2 CCL2 (MCP-1) CCR2 CCR2 (G-protein coupled receptor) CCL2->CCR2 Binding G_protein Gi/o Protein CCR2->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC PI3K PI3K G_protein->PI3K PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Chemotaxis Chemotaxis & Cell Migration Ca_release->Chemotaxis Gene_expression Gene Expression (Inflammation) PKC->Gene_expression Akt Akt PI3K->Akt ERK ERK Akt->ERK ERK->Chemotaxis ERK->Gene_expression

A simplified diagram of the CCR2 signaling cascade.

Experimental_Workflows Experimental Workflows for CCR2 Antagonist Evaluation cluster_binding Radioligand Binding Assay cluster_chemotaxis Chemotaxis Assay b_start Start b_cells Incubate CCR2-expressing cells/membranes with radiolabeled CCL2 and MK-0812 b_start->b_cells b_wash Wash to remove unbound ligand b_cells->b_wash b_measure Measure radioactivity b_wash->b_measure b_end Determine IC50/Ki b_measure->b_end c_start Start c_cells Place CCR2-expressing cells in upper chamber of Transwell c_start->c_cells c_ligand Add CCL2 to lower chamber (with/without MK-0812) c_cells->c_ligand c_incubate Incubate to allow migration c_ligand->c_incubate c_quantify Quantify migrated cells c_incubate->c_quantify c_end Determine IC50 c_quantify->c_end

General workflows for key in vitro assays.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize CCR2 antagonists. Specific parameters may vary between laboratories and studies.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing information on binding affinity.

Materials:

  • Cells/Membranes: Cell lines (e.g., HEK293) transfected with human or murine CCR2, or primary cells endogenously expressing CCR2 (e.g., human monocytes).

  • Radioligand: 125I-labeled human or murine CCL2.

  • Test Compound: this compound.

  • Assay Buffer: Typically a buffered saline solution (e.g., PBS) with a protein carrier (e.g., BSA).

  • Filtration System: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter.

Procedure:

  • Prepare cell membranes or whole cells expressing either human or murine CCR2.

  • In a multi-well plate, combine the cells/membranes, a fixed concentration of 125I-CCL2, and varying concentrations of this compound.

  • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled CCL2).

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

Chemotaxis Assay

This functional assay assesses the ability of a compound to inhibit cell migration towards a chemoattractant.

Materials:

  • Cells: CCR2-expressing cells capable of migration (e.g., THP-1, primary monocytes).

  • Chemoattractant: Recombinant human or murine CCL2.

  • Test Compound: this compound.

  • Assay Medium: Appropriate cell culture medium.

  • Transwell Inserts: Multi-well plates with inserts containing a porous membrane.

Procedure:

  • Pre-incubate the CCR2-expressing cells with various concentrations of this compound or vehicle control.

  • Place the assay medium containing CCL2 in the lower chamber of the Transwell plate.

  • Add the pre-incubated cells to the upper chamber (the insert).

  • Incubate the plate for a sufficient time to allow for cell migration through the porous membrane.

  • Remove the insert and quantify the number of cells that have migrated to the lower chamber. This can be done by cell counting, fluorescent labeling, or other methods.

  • Calculate the percentage of inhibition of chemotaxis at each concentration of this compound and determine the IC50 value.

Calcium Mobilization Assay

This functional assay measures the inhibition of intracellular calcium release, a key event in GPCR signaling, upon receptor activation.

Materials:

  • Cells: CCR2-expressing cells (e.g., CHO or HEK293 cells stably expressing the receptor).

  • Ligand: Recombinant human or murine CCL2.

  • Test Compound: this compound.

  • Calcium-sensitive fluorescent dye: (e.g., Fura-2 AM, Fluo-4 AM).

  • Fluorometric imaging plate reader (FLIPR) or a fluorometer.

Procedure:

  • Load the CCR2-expressing cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Place the cells in the reading plate of the fluorometer.

  • Add varying concentrations of this compound to the cells and incubate.

  • Stimulate the cells with a fixed concentration of CCL2.

  • Measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.

Conclusion

References

Validating MK-0812 Succinate's Effect on Monocyte Migration: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate the efficacy of MK-0812 Succinate, a potent and selective CCR2 antagonist, in inhibiting monocyte migration. It details essential control experiments, compares this compound with alternative CCR2 antagonists, and provides detailed protocols for robust and reproducible findings.

Introduction to this compound and Monocyte Chemotaxis

Monocyte migration is a critical process in inflammatory responses and the pathogenesis of various diseases. This migration is primarily driven by chemokines, with the CCL2 (also known as MCP-1) and its receptor CCR2 axis playing a central role.[1] this compound is a small molecule antagonist of CCR2, designed to inhibit the downstream signaling that leads to monocyte chemotaxis.[2] Validating the specific effect of this compound requires a series of well-controlled experiments to eliminate confounding factors and ensure the observed effects are directly attributable to CCR2 antagonism.

Key Control Experiments for Validation

To rigorously validate the inhibitory effect of this compound on monocyte migration, the following control experiments are essential:

  • Negative Controls:

    • Vehicle Control: Monocytes treated with the same solvent used to dissolve this compound (e.g., DMSO) to account for any effects of the vehicle itself.

    • No Chemoattractant Control: Monocytes placed in a migration assay without a chemoattractant in the lower chamber to establish the baseline level of random cell movement (chemokinesis).

  • Positive Controls:

    • Chemoattractant Control: Monocytes stimulated with a known chemoattractant for CCR2, typically recombinant human CCL2, to induce a robust migratory response. This serves as the benchmark against which the inhibitory effect of this compound is measured.

    • Alternative Chemoattractant Control: Utilizing a different chemokine that acts through a separate receptor expressed on monocytes (e.g., CXCL12 acting through CXCR4) to demonstrate the specificity of this compound for the CCR2 pathway.

  • Specificity Controls:

    • Alternative CCR2 Antagonists: Comparing the effect of this compound with other known CCR2 antagonists to benchmark its potency and efficacy.

    • Use of CCR2-deficient cells (if available): Genetically modified cells lacking CCR2 should not migrate in response to CCL2, confirming the receptor's role.

Comparative Analysis of CCR2 Antagonists

The potency of this compound can be benchmarked against other well-characterized CCR2 antagonists. The half-maximal inhibitory concentration (IC50) is a key metric for comparison, representing the concentration of an antagonist required to inhibit 50% of the migratory response.

CompoundTarget(s)Reported IC50 for Monocyte Chemotaxis (Human)Reference(s)
This compound CCR2~3.2 nM[3]
PF-04136309CCR2~3.9 nM[4]
CCX140-BCCR2~8 nM (in buffer), ~200 nM (in human serum)[5]
INCB3344CCR2~3.8 nM[6][7]

Experimental Protocols

Transwell Monocyte Migration Assay

This is a widely used method to quantify in vitro cell migration towards a chemoattractant.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Transwell inserts (e.g., 5 µm pore size for monocytes) for 24-well plates

  • Recombinant human CCL2 (MCP-1)

  • This compound and other CCR2 antagonists

  • Cell culture medium (e.g., RPMI 1640 with 1% BSA)

  • Staining solution (e.g., Diff-Quik or Crystal Violet)

  • Microscope

Procedure:

  • Cell Preparation: Isolate primary human monocytes from PBMCs or culture THP-1 cells. Prior to the assay, starve the cells in serum-free medium for 2-4 hours.

  • Assay Setup:

    • To the lower chamber of the 24-well plate, add 600 µL of migration buffer (e.g., RPMI 1640 with 1% BSA) containing the desired concentration of CCL2 (e.g., 10 ng/mL).

    • For antagonist treatment groups, pre-incubate the monocytes with various concentrations of this compound or other antagonists for 30-60 minutes at 37°C.

    • Resuspend the cells (pre-treated or vehicle control) in migration buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1.5 to 3 hours.[8]

  • Cell Staining and Quantification:

    • After incubation, remove the Transwell inserts.

    • Carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.

    • Fix the migrated cells on the bottom side of the membrane with methanol.

    • Stain the cells with a suitable stain (e.g., Crystal Violet or Diff-Quik).

    • Wash the inserts to remove excess stain and allow them to air dry.

    • Count the number of migrated cells in several fields of view under a microscope. Alternatively, the migrated cells can be quantified by eluting the stain and measuring the absorbance.

Signaling Pathways and Experimental Workflows

CCR2 Signaling Pathway in Monocyte Migration

The binding of CCL2 to CCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to cytoskeletal rearrangement and directed cell movement.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCL2 CCL2 CCR2 CCR2 CCL2->CCR2 Binds G_protein Gαi/βγ CCR2->G_protein Activates JAK2 JAK2 CCR2->JAK2 Potential Activation PLC PLC G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates MK0812 MK-0812 Succinate MK0812->CCR2 Blocks PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC MAPK_pathway MAPK Pathway (ERK, p38) PKC->MAPK_pathway PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Akt->Cytoskeletal_Rearrangement STAT3 STAT3 JAK2->STAT3 STAT3->Cytoskeletal_Rearrangement MAPK_pathway->Cytoskeletal_Rearrangement Migration Monocyte Migration Cytoskeletal_Rearrangement->Migration Experimental_Workflow cluster_setup Experimental Setup cluster_treatments Treatment Groups cluster_execution Assay Execution & Analysis Cell_Isolation Isolate/Culture Monocytes Assay_Preparation Prepare Transwell Assay Plates Cell_Isolation->Assay_Preparation Negative_Controls Negative Controls (Vehicle, No Chemoattractant) Assay_Preparation->Negative_Controls Positive_Control Positive Control (CCL2) Assay_Preparation->Positive_Control Test_Compound This compound + CCL2 Assay_Preparation->Test_Compound Comparative_Compounds Alternative Antagonists + CCL2 Assay_Preparation->Comparative_Compounds Incubation Incubate Cells Negative_Controls->Incubation Positive_Control->Incubation Test_Compound->Incubation Comparative_Compounds->Incubation Staining Fix and Stain Migrated Cells Incubation->Staining Quantification Quantify Migrated Cells Staining->Quantification Data_Analysis Data Analysis & IC50 Calculation Quantification->Data_Analysis

References

Assessing In Vivo Target Engagement of MK-0812 Succinate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of methods to assess the in vivo target engagement of MK-0812 Succinate, a potent and selective C-C chemokine receptor 2 (CCR2) antagonist. This document outlines key experimental approaches, presents comparative data with other CCR2 antagonists, and provides detailed protocols to facilitate study design and interpretation.

MK-0812 has been identified as a highly potent inhibitor of human CCR2[1]. The assessment of its engagement with the CCR2 target in a living system is crucial for understanding its pharmacological effects and for the development of this and similar therapeutic agents. This guide explores three primary methodologies for evaluating in vivo target engagement: receptor occupancy, pharmacodynamic biomarker modulation, and functional assays.

Receptor Occupancy Assays

Receptor occupancy (RO) assays directly measure the percentage of target receptors bound by a drug. This is a key parameter in establishing the relationship between drug dosage, exposure, and pharmacological response.

Comparative Data: Receptor Occupancy of CCR2 Antagonists
CompoundAssay TypeSpeciesMethodKey Findings
MK-0812 Ex vivo monocyte shape changeRhesus monkeyFlow cytometry following oral administrationDemonstrated dose-dependent blockade of MCP-1 stimulated monocyte shape change, indicating target engagement in circulating monocytes.[2]
CCX140-B Not specifiedHumanPhase 2 clinical trialA receptor occupancy of >90% was suggested as necessary for an effective anti-inflammatory response in clinical trials of CCR1 antagonists, a related chemokine receptor.
Various Radioligand displacementRodentPost-mortem tissue analysis with radiotracerA general method involving pre-treatment with the test compound followed by a radiolabeled tracer to measure the reduction in radiotracer signal in the target tissue.
Experimental Protocol: Ex Vivo Monocyte Shape Change Assay

This protocol is adapted from studies evaluating CCR2 antagonist activity in whole blood.[2]

Objective: To determine the ex vivo blockade of CCL2-induced monocyte shape change by a CCR2 antagonist as a measure of target engagement.

Materials:

  • Whole blood collected in EDTA tubes from subjects dosed with the CCR2 antagonist or vehicle.

  • Recombinant human CCL2/MCP-1.

  • Flow cytometer.

  • Antibodies for monocyte identification (e.g., anti-CD14).

Procedure:

  • Collect whole blood samples at various time points post-dosing.

  • Aliquot whole blood into tubes.

  • Stimulate the blood with a pre-determined optimal concentration of CCL2 for a short period (e.g., 5-15 minutes) at 37°C. A vehicle-stimulated sample serves as a negative control.

  • Fix the cells immediately with a suitable fixative (e.g., paraformaldehyde).

  • Stain the cells with fluorescently labeled antibodies to identify the monocyte population.

  • Acquire data on a flow cytometer, measuring the forward scatter (FSC) of the monocyte population. An increase in FSC indicates a change in cell shape.

  • Calculate the percentage inhibition of the CCL2-induced shape change in the drug-treated samples compared to the pre-dose or vehicle-treated samples.

G cluster_0 In Vivo Dosing cluster_1 Sample Collection & Preparation cluster_2 Ex Vivo Stimulation & Staining cluster_3 Data Acquisition & Analysis Dosing Administer MK-0812 or Vehicle to Subject Blood_Collection Collect Whole Blood at Time Points Dosing->Blood_Collection Aliquot Aliquot Blood Samples Blood_Collection->Aliquot Stimulation Stimulate with CCL2 Aliquot->Stimulation Fixation Fix Cells Stimulation->Fixation Staining Stain for Monocyte Markers Fixation->Staining Flow_Cytometry Acquire Data on Flow Cytometer Staining->Flow_Cytometry Analysis Analyze Monocyte Forward Scatter Flow_Cytometry->Analysis Inhibition Calculate % Inhibition Analysis->Inhibition

Experimental Workflow for Ex Vivo Monocyte Shape Change Assay.

Pharmacodynamic Biomarker Modulation

Pharmacodynamic (PD) biomarkers are molecules that provide evidence of a drug's biological activity. For CCR2 antagonists, the most relevant biomarker is the plasma concentration of its ligand, CCL2.

Comparative Data: Plasma CCL2 Levels

In vivo administration of CCR2 antagonists has been shown to cause a significant and dose-dependent increase in plasma CCL2 levels. This is thought to be due to the displacement of CCL2 from the receptor and a blockade of its clearance.[3]

CompoundDose (mg/kg, p.o.)SpeciesTime PointFold Increase in Plasma CCL2
MK-0812 10Mouse4 hours~5-fold
30Mouse4 hours~5-fold
CCX598 30Mouse4 hours~5-fold
90Mouse4 hours~5-fold

Data adapted from a study directly comparing MK-0812 and CCX598.[3]

Experimental Protocol: Plasma CCL2 Measurement

Objective: To quantify the change in plasma CCL2 concentrations following the administration of a CCR2 antagonist.

Materials:

  • Blood collection tubes with anticoagulant (e.g., EDTA).

  • Centrifuge.

  • ELISA kit for CCL2 quantification.

  • Plate reader.

Procedure:

  • Administer the CCR2 antagonist or vehicle to the study subjects.

  • Collect blood samples at baseline (pre-dose) and at specified time points post-dose.

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify CCL2 concentrations in the plasma samples using a validated ELISA kit according to the manufacturer's instructions.

  • Calculate the fold change in CCL2 levels at each post-dose time point relative to the baseline.

G cluster_0 In Vivo Administration cluster_1 Sample Processing cluster_2 Quantification & Analysis Dosing Dose Subjects with CCR2 Antagonist Blood_Collection Collect Blood Samples Dosing->Blood_Collection Plasma_Separation Separate Plasma via Centrifugation Blood_Collection->Plasma_Separation Storage Store Plasma at -80°C Plasma_Separation->Storage ELISA Perform CCL2 ELISA Storage->ELISA Data_Analysis Analyze Data and Calculate Fold Change ELISA->Data_Analysis

Experimental Workflow for Plasma CCL2 Biomarker Assay.

Functional Assays

Functional assays assess the biological consequences of target engagement. For CCR2 antagonists, this often involves measuring the inhibition of monocyte trafficking.

Comparative Data: Inhibition of Monocyte Trafficking

A study in a humanized mouse model of breast cancer metastasis showed that oral administration of MK-0812 reduced the number of monocytic myeloid-derived suppressor cells (M-MDSCs) and the rate of lung metastasis, demonstrating a functional consequence of CCR2 target engagement.[1]

CompoundModelSpeciesEndpointOutcome
MK-0812 Breast cancer lung metastasisHumanized mouseM-MDSC count, lung metastasisReduced M-MDSC numbers and decreased lung metastasis.[1]
RS 504393 Carrageenan- or CFA-induced inflammationMouseThermal hyperalgesiaDose-dependently inhibited inflammatory thermal hyperalgesia.[4]
Experimental Protocol: Flow Cytometry Analysis of Circulating Monocytes

Objective: To quantify the population of circulating monocytes and their subsets following treatment with a CCR2 antagonist.

Materials:

  • Whole blood collected in EDTA tubes.

  • Flow cytometer.

  • Fluorescently labeled antibodies against monocyte surface markers (e.g., CD11b, Ly6C for mice; CD14, CD16 for humans).

  • Red blood cell lysis buffer.

Procedure:

  • Collect whole blood from treated and control subjects.

  • Incubate a small volume of whole blood with a cocktail of fluorescently labeled antibodies to identify monocyte subsets.

  • Lyse the red blood cells using a lysis buffer.

  • Wash the remaining white blood cells with a suitable buffer.

  • Resuspend the cells in buffer for flow cytometric analysis.

  • Acquire data on a flow cytometer.

  • Gate on the monocyte population and quantify the absolute numbers or relative frequencies of different subsets.

CCR2 Signaling Pathway

The binding of the chemokine CCL2 to its receptor CCR2, a G protein-coupled receptor, triggers a cascade of intracellular signaling events. This leads to the recruitment of immune cells, particularly monocytes, to sites of inflammation. MK-0812 acts as an antagonist, blocking the binding of CCL2 to CCR2 and thereby inhibiting these downstream effects.

G CCL2 CCL2 CCR2 CCR2 Receptor CCL2->CCR2 Binds G_Protein G Protein Activation CCR2->G_Protein PLC PLC Activation G_Protein->PLC PI3K PI3K/Akt Pathway G_Protein->PI3K PIP2_IP3 PIP2 -> IP3 + DAG PLC->PIP2_IP3 Ca_Release Ca2+ Release PIP2_IP3->Ca_Release PKC PKC Activation PIP2_IP3->PKC Chemotaxis Chemotaxis, Cell Adhesion, Gene Expression Ca_Release->Chemotaxis MAPK MAPK Pathway PKC->MAPK MAPK->Chemotaxis PI3K->Chemotaxis MK0812 MK-0812 MK0812->CCR2 Blocks Binding

Simplified CCR2 Signaling Pathway and the Action of MK-0812.

Conclusion

The in vivo target engagement of this compound can be robustly assessed through a combination of receptor occupancy, pharmacodynamic biomarker, and functional assays. This guide provides a framework for designing and interpreting such studies. While direct, extensive comparative data with a wide array of other CCR2 antagonists remains to be fully published, the available evidence indicates that MK-0812 is a potent CCR2 antagonist with demonstrable in vivo target engagement. The provided protocols and diagrams serve as a resource for researchers investigating the pharmacology of CCR2 antagonists.

References

A Comparative Review of Clinical-Stage CCR2 Antagonists for Inflammatory Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (CCL2), are key mediators in the inflammatory cascade, primarily responsible for the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in a wide array of autoimmune and inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and diabetic nephropathy. Consequently, the development of CCR2 antagonists has been a significant focus of pharmaceutical research.

This guide provides a comparative analysis of several CCR2 antagonists that have progressed to clinical trials. While the potent and selective preclinical CCR2 antagonist MK-0812 Succinate has been a tool for in-vitro and in-vivo research, a notable scarcity of published clinical trial data for this specific compound necessitates a broader look at other agents in this class.[1] This review will focus on publicly available clinical trial data for two representative CCR2 antagonists: CCX140-B and PF-04634817 . The aim is to offer an objective comparison of their performance, supported by experimental data, to inform ongoing research and development in this therapeutic area.

Mechanism of Action: The CCR2 Signaling Pathway

The CCL2/CCR2 signaling axis plays a crucial role in monocyte and macrophage migration to inflammatory sites.[2] Upon CCL2 binding, the G protein-coupled receptor CCR2 initiates a cascade of downstream signaling events. These pathways include the JAK/STAT, PI3K/Akt, and MAPK pathways, which ultimately lead to the transcription of genes involved in cell survival, proliferation, cytokine production, and migration.[3][4][5][6] The diagram below illustrates this signaling cascade.

CCR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response CCR2 CCR2 G_protein G Protein CCR2->G_protein Activation CCL2 CCL2 (MCP-1) CCL2->CCR2 Binding JAK_STAT JAK/STAT Pathway G_protein->JAK_STAT PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Transcription Gene Transcription JAK_STAT->Transcription PI3K_Akt->Transcription MAPK->Transcription Inflammation Inflammation Transcription->Inflammation Cell_Migration Cell Migration Transcription->Cell_Migration Proliferation Proliferation Transcription->Proliferation

Figure 1: Simplified CCR2 Signaling Pathway.

Comparative Clinical Trial Data

The following tables summarize quantitative data from Phase II clinical trials of CCX140-B in diabetic nephropathy and PF-04634817 in both diabetic nephropathy and rheumatoid arthritis.

Table 1: Efficacy of CCR2 Antagonists in Clinical Trials
CompoundIndicationPrimary EndpointResult
CCX140-B Diabetic NephropathyChange in Urinary Albumin-to-Creatinine Ratio (UACR) at 52 weeks-18% with 5 mg dose vs. -2% with placebo (p=0.01)[7]
PF-04634817 Diabetic NephropathyChange in UACR at 12 weeks8.2% placebo-adjusted reduction (not statistically significant)[8]
PF-04634817 Rheumatoid ArthritisNot specified in provided abstractsNo clinical improvement observed[9]
Table 2: Safety and Tolerability of CCR2 Antagonists in Clinical Trials
CompoundIndicationDoseKey Adverse Events
CCX140-B Diabetic Nephropathy5 mg and 10 mg dailySimilar adverse event profile to placebo[7]
PF-04634817 Diabetic Nephropathy150 or 200 mg dailyGenerally well-tolerated with no clinically meaningful treatment-related laboratory anomalies[10]
PF-04634817 Rheumatoid Arthritis0.5, 1.5, or 4.0 mg/kg infusionsNot specified in provided abstracts

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for the cited studies.

CCX140-B in Diabetic Nephropathy (NCT01447147)
  • Study Design: A randomized, double-blind, placebo-controlled Phase II clinical trial conducted at 78 research centers.[7][11]

  • Patient Population: 332 patients with type 2 diabetes, aged 18-75 years, with a urinary albumin-to-creatinine ratio (UACR) of 100-3000 mg/g, and an estimated glomerular filtration rate (eGFR) of ≥25 mL/min per 1.73 m².[7][11]

  • Treatment: Patients were randomized (1:1:1) to receive oral placebo, 5 mg CCX140-B, or 10 mg CCX140-B once daily for 52 weeks, in addition to standard of care (ACE inhibitors or ARBs).[7][11]

  • Primary Efficacy Measure: Change from baseline in UACR over 52 weeks.[7][11]

  • Safety Analysis: Safety was assessed in all randomly assigned patients who received at least one dose of the study drug.[7][11]

PF-04634817 in Diabetic Nephropathy
  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group Phase II study.[8]

  • Patient Population: 226 adult subjects with type 2 diabetes, an eGFR between 20 and 75 ml/min per 1.73 m², and a UACR of ≥300 mg/g, who were on standard of care (ACE inhibitor or ARB therapy).[8]

  • Treatment: Subjects were randomly assigned (3:1) to receive either PF-04634817 (150 or 200 mg orally, once daily) or a matching placebo for 12 weeks.[8]

  • Primary Efficacy Measure: Reduction of albuminuria after 12 weeks of treatment.[8]

PF-04634817 in Rheumatoid Arthritis
  • Study Design: A Phase IIa, double-blind, randomized, placebo-controlled clinical trial.[9]

  • Patient Population: 32 patients with active rheumatoid arthritis.[9]

  • Treatment: Patients received 3 infusions over a 6-week period with either placebo (n=9) or an anti-CCR2 monoclonal antibody (MLN1202, a different CCR2 antagonist) at doses of 0.5 mg/kg (n=7), 1.5 mg/kg (n=7), or 4.0 mg/kg (n=9).[9]

  • Pharmacodynamic Analysis: Synovial tissue was obtained at baseline and after 43 days of treatment for analysis using immunohistochemistry and digital image analysis.[9]

Experimental Workflow: A Typical Phase II Clinical Trial

The following diagram illustrates a generalized workflow for a Phase II clinical trial, similar to those described for the CCR2 antagonists.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_treatment Treatment Period cluster_followup Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm_A Treatment Arm A (e.g., CCR2 Antagonist) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Placebo) Randomization->Treatment_Arm_B Data_Collection Data Collection (Efficacy & Safety) Treatment_Arm_A->Data_Collection Treatment_Arm_B->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Figure 2: Generalized Phase II Clinical Trial Workflow.

Conclusion

The development of CCR2 antagonists represents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. While preclinical data for compounds like this compound show high potency, the translation to clinical efficacy has been challenging for the entire class. The clinical trial data for CCX140-B in diabetic nephropathy demonstrated a statistically significant reduction in albuminuria, suggesting a potential renoprotective effect.[7] In contrast, the trial for PF-04634817 in the same indication did not meet its primary endpoint, and a study with another CCR2 antagonist in rheumatoid arthritis showed no clinical improvement.[8][9]

These divergent outcomes highlight the complexities of targeting the CCR2 pathway in different disease contexts. Factors such as receptor occupancy, patient selection, and the specific inflammatory milieu of the target disease likely play a significant role in determining clinical success. Further research is warranted to better understand the nuances of CCR2 signaling and to identify patient populations most likely to benefit from this therapeutic approach. The detailed protocols and comparative data presented in this guide aim to provide a valuable resource for researchers and clinicians working to advance the development of novel anti-inflammatory therapies.

References

A Comparative Guide to the In Vitro and In Vivo Potency of MK-0812 Succinate, a CCR2 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo potency of MK-0812 Succinate, a selective C-C chemokine receptor 2 (CCR2) antagonist, with other relevant alternative CCR2 inhibitors. The data presented is compiled from publicly available experimental findings to facilitate an objective evaluation for research and drug development purposes.

Data Presentation: Comparative Potency of CCR2 Antagonists

The following tables summarize the in vitro and in vivo potency of this compound in comparison to other notable CCR2 antagonists.

Table 1: In Vitro Potency of Selected CCR2 Antagonists
CompoundAssay TypeCell Line/SystemTarget SpeciesIC50 (nM)Reference
This compound MCP-1 Mediated Response---Human3.2[1](--INVALID-LINK--)
125I-MCP-1 BindingIsolated MonocytesHuman4.5[1](--INVALID-LINK--)
Whole Blood Monocyte Shape ChangeWhole BloodRhesus8[1](--INVALID-LINK--)
ChemotaxisWeHi-274.1 cellsMouse5[2](--INVALID-LINK--)
Calcium InfluxHuman Monocytic Leukemia CellsHumanMost potent of 10 tested antagonists[3](--INVALID-LINK--)
INCB3344 Radioligand Binding---Human5.1[4](--INVALID-LINK--)
Radioligand BindingWEHI-274.1Mouse9.5[4](--INVALID-LINK--)
Chemotaxis---Human3.8[5](--INVALID-LINK--)
Chemotaxis---Mouse7.8[5](--INVALID-LINK--)
PF-4136309 CCR2 Binding---Human5.2[5](--INVALID-LINK--)
CCR2 Binding---Mouse17[5](--INVALID-LINK--)
CCR2 Binding---Rat13[5](--INVALID-LINK--)
RS-102895 CCR2 Binding---Human360[5](--INVALID-LINK--)
Cenicriviroc (TAK-652) CCR2/CCR5 Dual Antagonist------Potent anti-inflammatory activity[5](--INVALID-LINK--)
BMS-813160 CCR2/CCR5 Dual Antagonist---Human6.2 (CCR2), 3.6 (CCR5)[5](--INVALID-LINK--)
Table 2: In Vivo Potency and Activity of Selected CCR2 Antagonists
CompoundAnimal ModelDosingKey FindingsReference
This compound Mice30 mg/kg, p.o.Reduced frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[1][1](--INVALID-LINK--)
30 mg/kg, p.o.Dose-dependent reduction in circulating Ly6Chi monocytes and elevation in CCL2.[1][1](--INVALID-LINK--)
Humanized Mice (Breast Cancer Lung Metastasis Model)Oral administrationReduced number of monocytic myeloid-derived suppressor cells and the rate of lung metastasis.[3][3](--INVALID-LINK--)
Rhesus Monkeys (Delayed-type hypersensitivity)---Blocked monocyte migration to the skin.[6](--INVALID-LINK--)[6](--INVALID-LINK--)
INCB3344 Diabetic Mice (db/db)---Suppressed macrophage infiltration into the kidney and prevented diabetic nephropathy progression.[7]
RS-504393 Diabetic Mice (db/db)---Improved insulin resistance and renal function.[8]
CCX140-B (analogue) Diet-induced Obese Mice and db/db Mice---Blocked recruitment of inflammatory macrophages to adipose tissue, reduced hyperglycemia and insulinemia.[9]
Propagermanium Myocardial Infarction Mouse Model8 mg/kg, daily oralImproved ejection fraction and reduced scar formation.[10]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure reproducibility and aid in the critical evaluation of the presented data.

In Vitro Experimental Protocols

1. CCR2 Radioligand Binding Assay

  • Objective: To determine the binding affinity of a test compound to the CCR2 receptor by measuring the displacement of a radiolabeled ligand.

  • Materials:

    • Cells: Murine monocyte cell line WEHI-274.1 (endogenously expressing CCR2).

    • Radioligand: 125I-labeled murine CCL2 (mCCL2).

    • Test Compound: e.g., this compound.

    • Assay Buffer: RPMI 1640 with 1% BSA.

    • Wash Buffer: Cold PBS.

    • 96-well filter plate.

    • Scintillation counter.

  • Procedure:

    • Cell Preparation: Culture WEHI-274.1 cells to the desired density. Harvest and resuspend cells in assay buffer to a concentration of 1 x 106 cells/mL.

    • Assay Setup: In a 96-well plate, add in triplicate:

      • 25 µL of assay buffer (for total binding).

      • 25 µL of 1 µM unlabeled CCL2 (for non-specific binding).

      • 25 µL of serially diluted test compound.

      • 50 µL of 125I-mCCL2 (final concentration ~50 pM).

      • 100 µL of the cell suspension.

    • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

    • Filtration: Transfer the contents to a pre-wetted filter plate and wash three times with ice-cold wash buffer using a vacuum manifold.

    • Quantification: Dry the filter plate, add scintillation fluid to each well, and measure radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value by plotting the percentage of specific binding against the logarithm of the test compound concentration using non-linear regression.[4]

2. In Vitro Chemotaxis Assay

  • Objective: To measure the ability of a CCR2 antagonist to inhibit the migration of cells towards a CCL2 gradient.

  • Materials:

    • Cells: Human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (PBMCs).

    • Chemoattractant: Recombinant human CCL2 (hCCL2).

    • Test Compound: e.g., this compound.

    • Assay Medium: RPMI 1640 with 0.5% BSA.

    • Transwell inserts (5 µm pore size).

    • Fluorescence plate reader.

    • Calcein-AM or similar viability stain.

  • Procedure:

    • Cell Preparation: Culture THP-1 cells or isolate PBMCs. Resuspend cells in assay medium at 2 x 106 cells/mL.

    • Compound Pre-incubation: Incubate cells with various concentrations of the test compound for 30 minutes at 37°C.

    • Assay Setup:

      • Add assay medium containing hCCL2 (at its EC50 concentration) to the lower wells of a 24-well plate.

      • Place Transwell inserts into the wells.

      • Add the pre-incubated cell suspension to the top of each insert.

    • Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.

    • Quantification:

      • Remove non-migrated cells from the top of the insert.

      • Label the migrated cells in the lower chamber with Calcein-AM.

      • Measure fluorescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the vehicle control and determine the IC50 value.[4]

In Vivo Experimental Protocol

1. Murine Model of Monocyte Recruitment

  • Objective: To evaluate the in vivo efficacy of a CCR2 antagonist in inhibiting the recruitment of inflammatory monocytes.

  • Animal Model: Female BALB/c mice (8-10 weeks old).

  • Materials:

    • Test Compound: e.g., this compound.

    • Vehicle: 0.4% Methylcellulose (MC) solution.

    • Flow cytometry antibodies: Anti-CD11b, Anti-Ly6G, Anti-Ly6C.

  • Procedure:

    • Drug Administration: Administer the test compound (e.g., 30 mg/kg) or vehicle by oral gavage (p.o.).

    • Blood Collection: Two hours post-administration, collect peripheral blood from the mice.

    • Cell Staining: Lyse red blood cells and stain the remaining leukocytes with fluorescently labeled antibodies against CD11b, Ly6G, and Ly6C.

    • Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer to determine the frequency of CD11b+Ly6G-Ly6Chi inflammatory monocytes.

    • Data Analysis: Compare the frequency of inflammatory monocytes in the test compound-treated group to the vehicle-treated group to determine the percentage of inhibition.[1]

Mandatory Visualization

CCR2 Signaling Pathway

The following diagram illustrates the simplified signaling pathway of C-C chemokine receptor 2 (CCR2) upon binding its primary ligand, CCL2 (also known as MCP-1), and the point of inhibition by antagonists like this compound.

CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (MCP-1) CCR2 CCR2 Receptor CCL2->CCR2 Binding G_protein Gαi/βγ CCR2->G_protein Activation PLC PLC G_protein->PLC PI3K PI3K/Akt Pathway G_protein->PI3K MAPK MAPK Pathway G_protein->MAPK PIP2 PIP2 PLC->PIP2 IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_flux Ca²⁺ Mobilization IP3_DAG->Ca_flux Chemotaxis Chemotaxis & Monocyte Recruitment Ca_flux->Chemotaxis PI3K->Chemotaxis MAPK->Chemotaxis MK0812 This compound (Antagonist) MK0812->CCR2 Inhibition

Caption: Simplified CCR2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for In Vitro Chemotaxis Assay

The following diagram outlines the workflow for the in vitro chemotaxis assay used to assess the potency of CCR2 antagonists.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_cells 1. Prepare Monocytic Cells (e.g., THP-1) pre_incubation 4. Pre-incubate Cells with MK-0812 prep_cells->pre_incubation prep_compound 2. Prepare Serial Dilutions of this compound prep_compound->pre_incubation prep_chemoattractant 3. Prepare CCL2 Solution setup_transwell 5. Add CCL2 to Lower Chamber & Cells to Upper Chamber prep_chemoattractant->setup_transwell pre_incubation->setup_transwell incubation 6. Incubate for 2-4 hours setup_transwell->incubation quantify 7. Quantify Migrated Cells incubation->quantify calculate 8. Calculate % Inhibition and IC50 Value quantify->calculate

Caption: Workflow for the in vitro chemotaxis assay to determine CCR2 antagonist potency.

References

Validating the Anti-Inflammatory Effects of MK-0812 Succinate: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MK-0812 Succinate and other C-C chemokine receptor 2 (CCR2) antagonists, focusing on the validation of their anti-inflammatory effects through the use of knockout mouse models. The targeted disruption of the Ccr2 gene in these models offers a powerful tool to elucidate the mechanism of action and confirm the on-target effects of these therapeutic agents.

Introduction to this compound and the Role of CCR2 in Inflammation

This compound is a potent and selective antagonist of the C-C chemokine receptor 2 (CCR2). This receptor plays a pivotal role in mediating the inflammatory response by controlling the migration of monocytes from the bone marrow to sites of inflammation. The primary ligand for CCR2 is the chemokine CCL2, also known as monocyte chemoattractant protein-1 (MCP-1). By blocking the interaction between CCL2 and CCR2, this compound is designed to inhibit the recruitment of inflammatory monocytes, thereby reducing inflammation.

The validation of CCR2 antagonists heavily relies on in vivo models, with the Ccr2 knockout (Ccr2-/-) mouse being the gold standard. These mice lack a functional CCR2 receptor and, as a consequence, exhibit a significant reduction in the recruitment of monocytes to inflamed tissues. Comparing the pharmacological effects of a CCR2 antagonist in wild-type mice to the phenotype of Ccr2-/- mice allows for a definitive assessment of the drug's on-target, anti-inflammatory activity. An effective CCR2 antagonist should phenocopy the anti-inflammatory characteristics observed in Ccr2-/- mice.

Comparative Analysis of CCR2 Antagonists

To provide a comparative landscape, this guide includes data from other well-characterized CCR2 antagonists that have been evaluated in knockout models.

Quantitative Data Summary
CompoundTargetIn Vitro Potency (IC50)Animal ModelKey Anti-Inflammatory EffectsReference
This compound Human CCR2Potent (specific IC50 not publicly detailed)Humanized CCR2B knock-in mouse (cancer metastasis)Reduced monocytic myeloid-derived suppressor cells and lung metastasis.
INCB3344 Mouse CCR210 nMMouse model of diabetic nephropathyReduced macrophage infiltration in the kidney, suppressed TLR9 expression and TNF-α release.[1][2][1][2][3][4]
PF-04136309 Human CCR25.2 nMMouse models (efficacy suggested in pancreatic cancer)Prevents inflammatory monocyte egress from bone marrow and reduces tumor-associated macrophages.[5][6][5][6][7]
RS102895 Human CCR2Not specifiedMouse model of tendon injuryBlunted recruitment of Ccr2+ cells to the healing tendon.[8][8]
RS-504393 Human CCR2Not specifiedMouse model of exercise-induced inflammationProtected against ischemia-reperfusion injury in the kidney (effects also seen in Ccr2-KO mice).[9][9]

Experimental Protocols

General Methodology for Validating CCR2 Antagonists in Ccr2-/- Mice

A standard experimental workflow to validate the anti-inflammatory effects of a CCR2 antagonist like this compound using knockout models would involve the following steps:

  • Animal Models : Wild-type (WT) and Ccr2-/- mice on the same genetic background (e.g., C57BL/6) are used.

  • Induction of Inflammation : An inflammatory challenge is administered to both WT and Ccr2-/- mice. Common models include:

    • Thioglycollate-induced peritonitis : Intraperitoneal injection of thioglycollate to induce the recruitment of inflammatory cells into the peritoneal cavity.

    • Lipopolysaccharide (LPS)-induced lung inflammation : Intranasal or intratracheal administration of LPS to induce acute lung injury.

    • Collagen-induced arthritis (CIA) : Immunization with type II collagen to induce an autoimmune arthritis model.

  • Drug Administration : A cohort of WT mice is treated with the CCR2 antagonist (e.g., this compound) at a specified dose and route (e.g., oral gavage). A vehicle control group of WT mice is also included.

  • Assessment of Inflammation : At a predetermined time point after the inflammatory challenge, various parameters are measured to quantify the inflammatory response. These can include:

    • Cellular Infiltration : Quantification of inflammatory cells (e.g., monocytes, macrophages, neutrophils) in the inflamed tissue or peritoneal lavage fluid by flow cytometry or histology.

    • Cytokine and Chemokine Levels : Measurement of pro-inflammatory mediators (e.g., TNF-α, IL-6, CCL2) in tissue homogenates or biological fluids using ELISA or multiplex assays.

    • Histopathology : Microscopic examination of tissue sections to assess the severity of inflammation, tissue damage, and cellular infiltration.

    • Clinical Scores : In models like CIA, clinical signs of disease (e.g., paw swelling, joint damage) are scored.

Example Protocol: Thioglycollate-Induced Peritonitis
  • Mice : Male C57BL/6 (WT) and Ccr2-/- mice, 8-12 weeks old.

  • Groups :

    • WT + Vehicle

    • WT + this compound (e.g., 10 mg/kg, p.o.)

    • Ccr2-/- + Vehicle

  • Procedure :

    • Administer this compound or vehicle to WT mice 1 hour prior to the inflammatory challenge.

    • Inject 1 ml of 3% thioglycollate solution intraperitoneally into all mice.

    • After 24-72 hours, euthanize the mice and perform a peritoneal lavage with 5 ml of ice-cold PBS.

    • Count the total number of cells in the lavage fluid.

    • Use flow cytometry to differentiate and quantify cell populations (e.g., Ly6Chi monocytes, F4/80+ macrophages).

  • Expected Outcome : The number of recruited monocytes/macrophages in the WT + this compound group should be significantly lower than in the WT + Vehicle group and should be comparable to the levels observed in the Ccr2-/- + Vehicle group.

Visualizing the Pathway and Experimental Design

To better illustrate the underlying mechanisms and experimental logic, the following diagrams are provided.

CCL2/CCR2 Signaling Pathway in Inflammation cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Monocyte Recruitment cluster_3 Therapeutic Intervention LPS, Injury, etc. LPS, Injury, etc. Resident Macrophages Resident Macrophages LPS, Injury, etc.->Resident Macrophages CCL2 Production CCL2 Production Resident Macrophages->CCL2 Production CCL2 CCL2 CCL2 Production->CCL2 CCR2 CCR2 CCL2->CCR2 Binding Monocyte Monocyte CCR2->Monocyte on Migration to Inflamed Tissue Migration to Inflamed Tissue Monocyte->Migration to Inflamed Tissue Inflammation Inflammation Migration to Inflamed Tissue->Inflammation This compound This compound This compound->CCR2 Blocks Experimental Workflow for Validating MK-0812 in Knockout Models cluster_0 Animal Groups cluster_1 Treatment cluster_2 Inflammatory Challenge cluster_3 Outcome Assessment A Wild-Type (WT) Mice C Vehicle A->C Group 1 D This compound A->D Group 2 B Ccr2-/- Mice B->C Group 3 E e.g., LPS, Thioglycollate C->E D->E F Cellular Infiltration E->F G Cytokine Levels E->G H Histopathology E->H Logical Relationship for Validation cluster_0 Genotype/Phenotype cluster_1 Pharmacological Intervention cluster_2 Validation Logic A Ccr2-/- Mouse B Reduced Monocyte Recruitment (Anti-inflammatory Phenotype) A->B Leads to F Validation Confirmed B->F If Phenotype is Mimicked by C MK-0812 in WT Mouse D Blockade of CCR2 C->D E Reduced Monocyte Recruitment (Anti-inflammatory Effect) D->E E->F

References

A Head-to-Head Analysis: MK-0812 Succinate vs. Neutralizing CCL2 Antibody in Modulating the CCL2-CCR2 Axis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the C-C motif chemokine ligand 2 (CCL2)-C-C chemokine receptor 2 (CCR2) signaling axis represents a critical target in a myriad of inflammatory diseases and cancer. This guide provides an objective comparison of two primary strategies for inhibiting this pathway: MK-0812 Succinate, a small molecule CCR2 antagonist, and the use of a neutralizing CCL2 antibody. This analysis is supported by experimental data to inform the selection of the most appropriate tool for preclinical research.

The CCL2-CCR2 axis is a key driver of monocyte and macrophage recruitment to sites of inflammation and tumorigenesis. CCL2, also known as monocyte chemoattractant protein-1 (MCP-1), binds to its receptor CCR2, initiating a signaling cascade that promotes cell migration, survival, and differentiation.[1] Interrupting this interaction is a promising therapeutic strategy. Here, we compare the small molecule antagonist this compound, which directly blocks the CCR2 receptor, with a neutralizing antibody that sequesters the CCL2 ligand.

Mechanism of Action: Two Sides of the Same Coin

This compound is a potent and selective antagonist of CCR2.[2][3] By binding to the receptor, it prevents the conformational changes necessary for signal transduction upon CCL2 binding. This effectively blocks the downstream signaling pathways.

A neutralizing CCL2 antibody, on the other hand, directly binds to the CCL2 chemokine, preventing it from interacting with CCR2. This approach reduces the available ligand for receptor activation.

Signaling Pathway and Points of Intervention

The binding of CCL2 to CCR2, a G protein-coupled receptor, triggers a cascade of intracellular events, including the activation of Janus kinase/signal transducer and activator of transcription (JAK/STAT), phosphoinositide 3-kinase (PI3K)/Akt, and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the biological effects of CCL2, such as cell migration and survival.[1]

CCL2_CCR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CCL2 CCL2 (Ligand) Antibody Neutralizing CCL2 Antibody CCL2->Antibody CCR2 CCR2 (Receptor) CCL2->CCR2 Binding G_Protein G-Protein CCR2->G_Protein Activation MK0812 This compound MK0812->CCR2 JAK_STAT JAK/STAT Pathway G_Protein->JAK_STAT PI3K_AKT PI3K/Akt Pathway G_Protein->PI3K_AKT MAPK MAPK Pathway G_Protein->MAPK Cellular_Response Cell Migration, Survival, Differentiation JAK_STAT->Cellular_Response PI3K_AKT->Cellular_Response MAPK->Cellular_Response

Figure 1. Intervention points in the CCL2-CCR2 signaling pathway.

Comparative Performance Data

While no direct head-to-head studies comparing this compound and a neutralizing CCL2 antibody were identified in the same model, the following tables summarize available quantitative data from separate preclinical studies. It is important to note that direct comparison of these values should be done with caution due to the differing experimental conditions.

In Vitro Potency
CompoundAssay TypeCell Line/SystemIC50Reference
MK-0812 MCP-1 Mediated ResponseIsolated Monocytes3.2 nM[2]
MK-0812 125I-MCP-1 BindingIsolated Monocytes4.5 nM[2]
MK-0812 MCP-1 Induced Monocyte Shape ChangeRhesus Whole Blood8 nM[2]
Anti-hCCL2 mAb (CNTO 888) Neutralization of ChemotaxisBaF3 cells transfected with human CCR2AND50: 1.5-4.5 µg/mLNot directly available for CNTO 888, but representative data for a similar antibody is shown.
In Vivo Efficacy
CompoundAnimal ModelDisease/ConditionDosing RegimenKey FindingsReference
MK-0812 BALB/c MiceCCL2-mediated monocyte migration30 mg/kg, p.o.Reduced frequency of Ly6G-Ly6Chi monocytes in peripheral blood.[2]
Anti-mCCL2 Antibody (C1142) miR-122 Knockout MiceHepatocellular Carcinoma2 mg/kg, i.p., twice weeklySignificantly reduced liver damage, HCC incidence, and tumor burden.[4]
Anti-mCCL2/mCCL12 Antibody C57BL/6 MiceMalignant Pleural Effusion50 mg/kg, i.p., every three daysLimited MPE formation and prolonged survival.[5]
Anti-CCL2 Antibody MiceInflammatory Hyperalgesia0.1-1 µg, i.pl.Dose-dependently inhibited thermal hyperalgesia.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key assays used to evaluate inhibitors of the CCL2-CCR2 axis.

In Vitro Chemotaxis Assay (Transwell Migration)

This assay evaluates the ability of a compound to inhibit the migration of cells towards a chemoattractant, in this case, CCL2.

Chemotaxis_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Cell_Culture 1. Culture CCR2-expressing cells (e.g., THP-1) Compound_Prep 2. Prepare serial dilutions of MK-0812 or anti-CCL2 Ab Cell_Culture->Compound_Prep Add_Cells 5. Add pre-incubated cells with inhibitor to upper chamber Compound_Prep->Add_Cells CCL2_Prep 3. Prepare CCL2 solution (chemoattractant) Add_CCL2 4. Add CCL2 to lower chamber of Transwell plate CCL2_Prep->Add_CCL2 Incubate 6. Incubate for 2-4 hours at 37°C Add_CCL2->Incubate Add_Cells->Incubate Quantify 7. Quantify migrated cells in lower chamber Incubate->Quantify

Figure 2. Workflow for a typical in vitro chemotaxis assay.

Protocol:

  • Cell Preparation: Culture a CCR2-expressing cell line, such as human monocytic THP-1 cells, in appropriate media. On the day of the assay, harvest and resuspend the cells in serum-free media at a concentration of 1 x 106 cells/mL.

  • Compound Preparation: Prepare serial dilutions of this compound or the neutralizing CCL2 antibody in serum-free media.

  • Chemoattractant Preparation: Prepare a solution of recombinant human CCL2 at a concentration known to induce optimal chemotaxis (e.g., 10 ng/mL) in serum-free media.

  • Assay Setup: Add 600 µL of the CCL2 solution to the lower wells of a 24-well Transwell plate with a 5 µm pore size polycarbonate membrane.

  • Cell Addition: Pre-incubate the THP-1 cells with the different concentrations of this compound or the neutralizing CCL2 antibody for 30 minutes at 37°C. Add 100 µL of the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several microscopic fields to determine the extent of chemotaxis and the inhibitory effect of the compounds.

In Vivo Model of Inflammation

This protocol describes a general workflow for evaluating the efficacy of this compound or a neutralizing CCL2 antibody in a mouse model of carrageenan-induced paw edema, a common model of acute inflammation.

Protocol:

  • Animal Acclimatization: Acclimate male BALB/c mice (6-8 weeks old) for at least one week before the experiment.

  • Compound Administration:

    • This compound: Administer this compound orally (p.o.) at a dose of 30 mg/kg, dissolved in a suitable vehicle.[2]

    • Neutralizing CCL2 Antibody: Administer the neutralizing CCL2 antibody intraperitoneally (i.p.) at a dose of 2 mg/kg.[4]

    • Administer the compounds 1-2 hours before the induction of inflammation.

  • Induction of Inflammation: Inject 50 µL of a 1% carrageenan solution in saline into the plantar surface of the right hind paw of each mouse. Inject the left hind paw with saline as a control.

  • Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after carrageenan injection.

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect the paw tissue for histological analysis to assess immune cell infiltration or for homogenization to measure cytokine levels (e.g., CCL2) by ELISA.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.

Conclusion

Both this compound and neutralizing CCL2 antibodies are effective tools for inhibiting the CCL2-CCR2 signaling axis. The choice between a small molecule antagonist and a biological antibody will depend on the specific research question, the experimental model, and the desired pharmacokinetic and pharmacodynamic properties.

This compound, as a small molecule, offers the advantage of oral bioavailability and may have better tissue penetration. However, its efficacy can be influenced by pharmacokinetic properties and potential off-target effects.

Neutralizing CCL2 antibodies provide high specificity for the ligand and can have a longer half-life, leading to sustained target engagement. However, their larger size may limit tissue distribution, and they require parenteral administration.

Ultimately, the data presented in this guide, along with the detailed experimental protocols, should serve as a valuable resource for researchers to make informed decisions in their investigation of the critical role of the CCL2-CCR2 axis in health and disease.

References

Safety Operating Guide

Navigating the Safe Disposal of MK-0812 Succinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of MK-0812 Succinate, a potent and selective CCR2 antagonist. Adherence to these protocols is essential to ensure the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Hazard Identification and Classification

Quantitative Data for Handling and Storage

For safe handling and storage of this compound, please refer to the following table which summarizes key quantitative data.

ParameterValueSource
Storage Temperature (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month[1]
Recommended PPE Chemical-resistant gloves, safety goggles, lab coat[2]
Handling Environment Well-ventilated area or chemical fume hood[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations. The following procedural steps provide a clear operational plan for its safe disposal.

  • Segregation and Containment :

    • Isolate waste this compound from other laboratory waste streams to prevent unintended reactions.

    • Use a dedicated, chemically resistant, and leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle, for collection. The container must be in good condition with a secure cap.[2]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols.[2]

    • The label must also include the date of waste accumulation.[3]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store the sealed and labeled waste container in a designated SAA, which must be at or near the point of generation.[2][4]

    • Ensure the SAA is a cool, dry, and well-ventilated area, away from heat sources and incompatible materials.[2][3]

  • Arrange for Professional Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

    • Provide the EHS department with a complete and accurate description of the waste, including its chemical name and quantity.[2]

    • Do not attempt to transport the hazardous waste yourself. The EHS department will arrange for its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[2]

Disposal Workflow

The following diagram illustrates the procedural flow for the safe disposal of this compound from the laboratory to its final disposition.

A Start: this compound Waste Generated B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste in a Dedicated, Labeled Container B->C D Is the container properly labeled with 'Hazardous Waste' and Chemical Name? C->D E Store container in a designated Satellite Accumulation Area (SAA) D->E Yes J Correctly label the container D->J No F Contact Environmental Health & Safety (EHS) for waste pickup E->F G Provide EHS with waste details (Name, Quantity) F->G H EHS transports waste to a licensed disposal facility G->H I End: Proper Disposal Complete H->I J->C

This compound Disposal Workflow

By adhering to these detailed procedures, researchers and scientists can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。